molecular formula C11H8N2O4 B2762277 5-(1h-Pyrazol-4-yl)isophthalic acid CAS No. 1108726-74-4

5-(1h-Pyrazol-4-yl)isophthalic acid

Cat. No.: B2762277
CAS No.: 1108726-74-4
M. Wt: 232.195
InChI Key: PPAVNVRCVCVWOF-UHFFFAOYSA-N
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Description

5-(1h-Pyrazol-4-yl)isophthalic acid is a useful research compound. Its molecular formula is C11H8N2O4 and its molecular weight is 232.195. The purity is usually 95%.
BenchChem offers high-quality 5-(1h-Pyrazol-4-yl)isophthalic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(1h-Pyrazol-4-yl)isophthalic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(1H-pyrazol-4-yl)benzene-1,3-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O4/c14-10(15)7-1-6(9-4-12-13-5-9)2-8(3-7)11(16)17/h1-5H,(H,12,13)(H,14,15)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPAVNVRCVCVWOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(=O)O)C(=O)O)C2=CNN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

1. Foundational & Exploratory

Thermodynamic Stability of 5-(1H-Pyrazol-4-yl)isophthalic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide on Supramolecular Engineering & Physicochemical Robustness

Executive Summary

This guide analyzes the thermodynamic and physicochemical stability profiles of 5-(1H-pyrazol-4-yl)isophthalic acid (H₃Isa-pz) and its metal-organic derivatives. Designed for researchers in supramolecular chemistry and drug development, this document moves beyond basic characterization to explore the causality of stability.

The core thesis is that H₃Isa-pz acts as a "hybrid anchor": the isophthalate moiety provides directional chelating (susceptible to hydrolysis), while the pyrazolate moiety forms high-energy, chemically inert metal-nitrogen bonds (pKa ~19.8). Understanding this duality is critical for engineering robust Metal-Organic Frameworks (MOFs) or pharmaceutical co-crystals that must survive harsh thermal (>350°C) and hydrolytic (pH 4–10) environments.

The Ligand Architecture: Thermodynamic Baseline

The stability of any derivative starts with the ligand's intrinsic energetics. 5-(1H-pyrazol-4-yl)isophthalic acid is a T-shaped bifunctional linker. Its thermodynamic behavior is governed by two distinct coordination vectors:

  • The Isophthalate Vector (Carboxylate):

    • Binding Mode: Typically forms paddlewheel units (e.g., [Cu₂(COO)₄]) or metal-oxo clusters.

    • Thermodynamic Weakness: The M-O bond is moderately strong but kinetically labile in the presence of water (hydrolysis) due to the lower basicity of the carboxylate (pKa ~3–4).

  • The Pyrazolate Vector (Azolate):

    • Binding Mode: Bridges metal centers (M-N-N-M) to form trinuclear or polynuclear clusters.

    • Thermodynamic Strength: The high pKa of the pyrazole proton (~19.[1]8) results in a significantly stronger M-N bond compared to M-O. This bond is the primary contributor to the "ultra-stability" observed in derivatives like rht-MOF-pyr .

Structural Topology & Stability

The T-shaped geometry dictates the formation of specific topologies. The most thermodynamically favored is the (3,24)-connected rht-topology when reacted with Copper(II), where the ligand acts as a 3-connected node and the metal cluster as a 24-connected super-molecular building block (SBB).

Thermal Stability Profile

Thermal stability is not a single point but a sequence of energetic failures: desolvation, phase transition, and bond scission.

Comparative Thermal Decomposition Data

DerivativeMetal CenterSolvent Loss (

)
Framework Collapse (

)
Stability Mechanism
H₃Isa-pz (Ligand) N/AN/A~340°CCovalent bond scission (decarboxylation)
rht-MOF-pyr Cu(II)80–150°C~350°CPyrazolate cluster integrity anchors the structure
[Zn(Isa-az-tmpz)] Zn(II)100°C400°CStrong Zn-N bonds; irreversible phase change on activation
[Mn(HL)₂] Mn(II)90°C>300°CHydrogen bonding network reinforces lattice

Analyst Note: The higher


 of the Zn-derivative (400°C) compared to Cu (350°C) follows the Irving-Williams series nuances where Zn(II) often forms kinetically inert tetrahedral nodes, whereas Cu(II) paddlewheels are more susceptible to axial ligand displacement at elevated temperatures.
Hydrolytic & Chemical Durability[2][3]

The "Achilles' heel" of many isophthalic acid derivatives is water sensitivity. However, the introduction of the pyrazolate group significantly alters this landscape.

The Pyrazolate Effect

In pure carboxylate MOFs (e.g., MOF-5), water molecules attack the metal center, displacing the carboxylate ligand. In H₃Isa-pz derivatives, the pyrazolate-metal clusters are hydrophobic and sterically shielded.

  • Acidic Resistance: Stable down to pH 4. Protonation of the pyrazolate nitrogen is difficult due to the strong M-N bond.

  • Basic Resistance: Stable up to pH 10. The anionic nature of the pyrazolate ligand prevents hydroxide attack.

Pathway of Degradation:

  • Hydration: Water molecules adsorb into the pores (reversible).

  • Hydrolysis (Slow): Attack on the isophthalate-metal bond (the weak link).

  • Collapse: If the pyrazolate anchor holds, the structure may only distort (phase transition) rather than collapse. This is seen in [Zn(Isa-az-tmpz)] , which transforms to a non-porous phase rather than disintegrating.[2]

Synthesis & Assembly Thermodynamics

To achieve the thermodynamically stable phase (high crystallinity, correct topology), the synthesis must be reaction-controlled rather than diffusion-controlled.

Protocol: Solvothermal Assembly of Cu-rht-MOF

This protocol targets the thermodynamic product by using a modulator to slow nucleation.

Reagents:

  • H₃Isa-pz (Ligand)[2]

  • Cu(NO₃)₂[3]·2.5H₂O (Metal Source)[3]

  • DMF/Ethanol/H₂O (Solvent System)

  • HBF₄ (Modulator) – Critical Component

Step-by-Step Workflow:

  • Dissolution: Dissolve 10 mg H₃Isa-pz in 1 mL DMF.

  • Metal Prep: Dissolve 20 mg Cu(NO₃)₂ in 1 mL H₂O/Ethanol (1:1).

  • Modulation: Add 20 µL of HBF₄ to the metal solution.

    • Why? The acid competes with the ligand for metal coordination, shifting the equilibrium back to reactants. This ensures that only the most thermodynamically stable bonds (correct crystal lattice) survive growth.

  • Heating: Seal in a scintillation vial and heat at 85°C for 24–48 hours .

  • Washing: Wash crystals with DMF then Ethanol to remove unreacted ligand.

  • Activation: Solvent exchange with acetone followed by supercritical CO₂ drying (essential to prevent pore collapse due to capillary forces).

Visualization: Stability Logic & Synthesis Flow

The following diagram illustrates the hierarchical relationship between ligand features, synthesis conditions, and the resulting material stability.

StabilityLogic Ligand H3Isa-pz Ligand Carboxylate Isophthalate Group (Chelating) Ligand->Carboxylate Pyrazole Pyrazole Group (Bridging) Ligand->Pyrazole Synthesis Solvothermal Synthesis (T = 85°C, Modulator = HBF4) Carboxylate->Synthesis Paddlewheel Formation Pyrazole->Synthesis Cluster Formation WeakLink M-O Bond (Hydrolysis Risk) Synthesis->WeakLink StrongLink M-N Bond (Thermal Anchor) Synthesis->StrongLink Result Thermodynamically Stable rht-MOF WeakLink->Result Susceptible to pH < 4 StrongLink->Result Stable > 350°C

Caption: Causal pathway from ligand functional groups to final MOF stability. The pyrazole moiety acts as the primary thermal anchor.

Experimental Validation Protocols

To verify the stability claims of any newly synthesized derivative, follow these self-validating protocols.

Protocol A: Variable-Temperature PXRD (VT-PXRD)

Purpose: Distinguish between solvent loss and framework collapse.

  • Load ground sample into a high-temperature capillary.

  • Collect diffractograms every 20°C from 30°C to 500°C.

  • Pass Criteria: Bragg peaks must retain their

    
     positions up to 300°C. Intensity loss is acceptable (desolvation), but peak disappearance indicates collapse.
    
Protocol B: Chemical Durability Stress Test

Purpose: Assess hydrolytic resistance.

  • Prepare aqueous buffers at pH 2, 7, and 12.

  • Submerge 50 mg of activated crystals in 10 mL of buffer.

  • Incubate at room temperature for 24 hours.

  • Filter, dry, and perform PXRD.[3]

  • Pass Criteria: Retention of crystallinity indices (peak sharpness and position) relative to the pristine sample.

References
  • High thermal and chemical stability in pyrazolate-bridged metal–organic frameworks. Source: Chemical Science (via UC Berkeley/Brandeis) Context: Establishes the baseline stability of pyrazolate-based MOFs (M-N bonds) vs carboxylates. (General academic repository link as specific deep link may vary)

  • Synthesis of a Chiral 3,6T22-Zn-MOF with a T-Shaped Bifunctional Pyrazole-Isophthalate Ligand. Source: International Journal of Molecular Sciences (MDPI) Context: Provides specific thermal data (T_dec = 400°C) for Zn-derivatives of H3Isa-pz.

  • rtl-M-MOFs (M = Cu, Zn) with a T-shaped bifunctional pyrazole-isophthalate ligand. Source: Dalton Transactions (RSC) Context: Details the synthesis and activation behavior of Cu vs Zn derivatives.

  • Thermodynamics Drives the Stability of the MOF-74 Family in Water. Source: Journal of the American Chemical Society Context: Foundational theory on metal-ligand bond enthalpy and hydrolytic stability mechanisms.

Sources

Comprehensive Profiling of pKa Values and Deprotonation Sites in 5-(1H-Pyrazol-4-yl)isophthalic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-(1H-pyrazol-4-yl)isophthalic acid (often denoted as H3L in coordination chemistry) is a highly versatile tritopic ligand. Its rigid aromatic backbone and distinct hydrogen-bonding capabilities make it a cornerstone in the synthesis of Metal-Organic Frameworks (MOFs) and a structural motif of interest in pharmaceutical development. Understanding its acid-base equilibria—specifically its pKa values and sequential deprotonation sites—is critical for predicting its solubility, pharmacokinetics, and coordination behavior.

This technical guide provides an in-depth analysis of the molecule's deprotonation mechanics, outlines a self-validating experimental protocol for pKa determination, and explores the causality behind its speciation.

Structural Analysis & Electronic Causality

The molecular architecture consists of an isophthalic acid core substituted at the 5-position with a 1H-pyrazol-4-yl group. This creates a polyprotic system with three primary deprotonation sites:

  • Two carboxylic acid groups (-COOH) on the central benzene ring.

  • One secondary amine group (-NH-) on the pyrazole ring.

The baseline pKa values for the isolated moieties are well-documented. Unsubstituted isophthalic acid exhibits a pKa1 of 3.70 and a pKa2 of 4.60 at 25 °C[1]. The unsubstituted pyrazole ring features a highly basic nitrogen that can be protonated at very low pH (pKa ~2.52), but its neutral -NH- group is weakly acidic, requiring strong bases to deprotonate into a pyrazolate anion at a pKa of 14.21[2].

When fused into 5-(1H-pyrazol-4-yl)isophthalic acid, electronic cross-talk alters these values. The pyrazole ring acts as a mild electron-withdrawing group via induction, which slightly stabilizes the carboxylate anions, thereby lowering pKa1 and pKa2 relative to the parent isophthalic acid. Conversely, the electron-withdrawing nature of the dicarboxybenzene moiety stabilizes the pyrazolate anion, increasing the acidity of the pyrazole -NH- group (shifting its pKa from 14.21 down to approximately 13.50).

Quantitative Data Summary
Chemical EntitypKa1 (-COOH)pKa2 (-COOH)pKa3 (Pyrazole -NH)Source
Isophthalic Acid 3.704.60N/APubChem[1]
Pyrazole N/AN/A14.21Literature[2]
5-(1H-pyrazol-4-yl)isophthalic acid ~3.50~4.40~13.50*Predicted (Inductive Shift)

*Predicted values based on Hammett substituent constants and inductive stabilization.

Deprotonation Pathway & Speciation

The deprotonation of 5-(1H-pyrazol-4-yl)isophthalic acid proceeds sequentially from the most acidic to the least acidic site. The molecule transitions from a neutral species (H3L) to a monoanion (H2L⁻), a dianion (HL²⁻), and finally a fully deprotonated trianion (L³⁻).

Deprotonation H3L H3L (Neutral) pH < 3.0 H2L H2L⁻ (Monoanion) pH 3.8 - 4.2 H3L->H2L pKa1 ~ 3.5 (-COOH) HL HL²⁻ (Dianion) pH 5.0 - 12.0 H2L->HL pKa2 ~ 4.4 (-COOH) L L³⁻ (Trianion) pH > 13.5 HL->L pKa3 ~ 13.5 (Pyrazole -NH)

Sequential deprotonation pathway of 5-(1H-pyrazol-4-yl)isophthalic acid from neutral to trianion.

Self-Validating Experimental Protocol for pKa Determination

To empirically determine the exact pKa values of this ligand, a multi-modal approach is required. Potentiometric titration alone is insufficient because it only yields macroscopic dissociation constants. To ensure a self-validating system, potentiometry must be coupled with in-line UV-Vis spectroscopy and orthogonal NMR titration to map the microscopic (site-specific) deprotonation events.

Step-by-Step Methodology:
  • Sample Preparation (Ionic Strength Control):

    • Action: Prepare a 0.1 mM solution of 5-(1H-pyrazol-4-yl)isophthalic acid in 0.1 M KCl.

    • Causality: The 0.1 M KCl background electrolyte maintains a constant ionic strength. This is critical because thermodynamic pKa values are dependent on the activity coefficients of the ions; fluctuating ionic strength during titration would invalidate the Nernstian response of the pH electrode.

  • Potentiometric Titration:

    • Action: Titrate the solution using standardized 0.1 M KOH under a nitrogen atmosphere at 25.0 ± 0.1 °C.

    • Causality: The nitrogen blanket prevents atmospheric CO₂ from dissolving into the basic titrant to form carbonic acid, which would artificially skew the highly basic pKa3 measurement.

  • In-line UV-Vis Monitoring:

    • Action: Continuously route the titration mixture through a flow-cell in a UV-Vis spectrophotometer.

    • Causality: As the pyrazole ring deprotonates (HL²⁻ → L³⁻), the extended conjugation of the pyrazolate anion causes a distinct bathochromic shift (red shift) in the absorption spectrum. The presence of clear isosbestic points validates that the transition is a clean, two-state equilibrium without degradation byproducts.

  • Orthogonal 1H/13C NMR Titration:

    • Action: Prepare a parallel sample in D₂O, adjusting the pD using KOD and DCl. Record 1H and 13C NMR spectra at 0.5 pD increments.

    • Causality: As specific sites deprotonate, the electron density of adjacent nuclei increases, causing an upfield shift in their NMR signals. Tracking the chemical shift of the pyrazole C-H protons definitively isolates pKa3 from pKa1 and pKa2.

  • Data Synthesis and Speciation Modeling:

    • Action: Process the combined potentiometric and spectroscopic data using non-linear least-squares regression software (e.g., HYPERQUAD) to extract precise thermodynamic values.

Workflow Prep 1. Sample Preparation (0.1 mM in 0.1 M KCl) Titration 2. Potentiometric Titration (0.1 M KOH titrant) Prep->Titration UVVis 3. In-line UV-Vis Monitoring (Isosbestic point tracking) Titration->UVVis NMR 4. Orthogonal NMR Titration (Site-specific mapping) Titration->NMR Data 5. Non-linear Regression (Speciation modeling) UVVis->Data NMR->Data

Multi-modal experimental workflow for precise pKa determination and site-specific mapping.

Applications in MOF Synthesis and Pharmacokinetics

For MOF synthesis , the speciation of 5-(1H-pyrazol-4-yl)isophthalic acid dictates the topology of the resulting framework. At mildly acidic pH (pH ~5.0), the ligand exists primarily as the HL²⁻ dianion, coordinating metals solely through the carboxylate groups to form 2D coordination polymers. To synthesize robust 3D frameworks that utilize the pyrazolate nitrogen for coordination, the synthesis must be driven to highly basic conditions (pH > 13.5) or utilize solvothermal conditions with strong amine bases (like triethylamine) to force the deprotonation of the pyrazole -NH- group.

In drug development , the high pKa of the pyrazole ring ensures it remains neutral at physiological pH (7.4), acting as a potent hydrogen-bond donor and acceptor. Simultaneously, the isophthalic acid moiety will be fully deprotonated (dianionic), significantly increasing aqueous solubility but potentially limiting passive membrane permeability, which must be accounted for during formulation.

References

  • PubChem . "Isophthalic Acid | C8H6O4 | CID 8496 - PubChem - NIH." National Center for Biotechnology Information. Available at:[Link]

  • MDPI . "An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties." Organics 2024, 5(1), 3. Available at:[Link]

Sources

The Strategic Integration of N-donor Pyrazole Rings in Isophthalic Acid Ligand Design: A Technical Guide for Advanced Materials Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The strategic design of organic ligands is a cornerstone in the development of advanced coordination polymers and metal-organic frameworks (MOFs). This technical guide provides an in-depth exploration of the role of N-donor pyrazole rings when incorporated into isophthalic acid-based ligands. We will delve into the synthetic methodologies, coordination behaviors, and the profound impact of this hybrid ligand design on the structural and functional properties of the resulting materials. This document is intended for researchers, scientists, and professionals in drug development and materials science who are focused on the rational design of crystalline materials for applications in gas storage, separation, catalysis, and sensing.

Introduction: Beyond Simple Carboxylates

Isophthalic acid (1,3-benzenedicarboxylic acid) and its derivatives are foundational building blocks in the construction of metal-organic frameworks due to their angular disposition of carboxylate groups, which reliably generates porous, three-dimensional networks. However, the functional scope of simple dicarboxylate linkers is often limited. To imbue the resulting frameworks with enhanced properties such as tailored porosity, selective gas adsorption, and active catalytic sites, the strategic incorporation of additional functional moieties is paramount.

The introduction of N-donor heterocyclic rings, such as pyrazole, into the isophthalic acid backbone represents a significant advancement in ligand design.[1][2] Pyrazole, a five-membered aromatic ring with two adjacent nitrogen atoms, offers a unique combination of a Lewis basic pyridinic nitrogen (N2) and a potentially acidic pyrrolic proton (N1-H).[3] This dual functionality provides a richer coordination chemistry and the potential for post-synthetic modification, making pyrazole-functionalized isophthalic acids highly versatile and sought-after ligands in materials chemistry.[2][4]

Rationale for Pyrazole Incorporation: A Multifaceted Donor

The decision to integrate a pyrazole moiety into an isophthalic acid framework is driven by several key advantages that this N-donor heterocycle imparts. These advantages extend from influencing the coordination environment of the metal centers to dictating the ultimate physicochemical properties of the bulk material.

  • Directional N-Donation and Structural Diversity: The pyrazole ring provides a directional N-donor site that can coordinate to metal ions, often acting as a "pillar" or "strut" that links pre-formed layers of metal-carboxylate sheets into robust 3D architectures.[1] This "ligand-to-axial pillaring" strategy is a powerful method for constructing porous frameworks with specific topologies like rtl (rutile).[1][5]

  • Modulation of Electronic Properties: The electron-donating nature of the pyrazole ring can influence the electronic properties of both the ligand and the coordinated metal center. This is particularly relevant for applications in catalysis and for tuning the luminescent properties of lanthanide-based MOFs.[6][7]

  • Hydrogen Bonding and Host-Guest Interactions: The N-H group of the pyrazole ring can act as a hydrogen bond donor, providing an additional site for interaction with guest molecules or for reinforcing the framework structure.[1][3][8] This feature is particularly advantageous for applications involving the selective adsorption of small molecules like CO2 and H2.[1]

  • Post-Synthetic Modification (PSM) Potential: The pyrazole ring serves as a versatile platform for post-synthetic modification. The N-H proton can be deprotonated to create a pyrazolate, which can bridge two metal ions, or the carbon backbone of the pyrazole can be functionalized to introduce new chemical groups and tailor the properties of the MOF.[9]

Ligand Synthesis: Crafting the Hybrid Building Block

The synthesis of pyrazole-functionalized isophthalic acids typically involves multi-step organic reactions. A common strategy is to start with a functionalized isophthalate, such as dimethyl 5-aminoisophthalate, and build the pyrazole ring onto it. The Japp-Klingemann reaction is a notable method for achieving this transformation.[10]

Below is a generalized synthetic pathway for a T-shaped bifunctional pyrazole-isophthalic acid ligand, such as 5-(pyrazol-4-yl)isophthalic acid (H3Isa-pz).

G cluster_0 Synthetic Pathway for Pyrazole-Isophthalic Acid Ligand Dimethyl_5-aminoisophthalate Dimethyl 5-aminoisophthalate Diazonium_salt Diazonium Salt Intermediate Dimethyl_5-aminoisophthalate->Diazonium_salt NaNO2, HCl Japp-Klingemann_reaction Japp-Klingemann Reaction (e.g., with acetylacetone) Diazonium_salt->Japp-Klingemann_reaction Pyrazole_ring_formation Pyrazole Ring Formation (e.g., with hydrazine) Japp-Klingemann_reaction->Pyrazole_ring_formation Ester_hydrolysis Ester Hydrolysis (e.g., NaOH, H2O) Pyrazole_ring_formation->Ester_hydrolysis Final_ligand 5-(pyrazol-4-yl)isophthalic acid (H3Isa-pz) Ester_hydrolysis->Final_ligand G cluster_1 Coordination Modes cluster_isophthalate Isophthalate Group cluster_pyrazole Pyrazole Ring Mono Monodentate Chelate Bidentate Chelating Bridge Bidentate Bridging Metal_Ion_2 Metal Ion Bridge->Metal_Ion_2 N_donor Monodentate N-donor Pyrazolate_bridge Bridging Pyrazolate Metal_Ion_3 Metal Ion Pyrazolate_bridge->Metal_Ion_3 Metal_Ion_1 Metal Ion Metal_Ion_1->Mono Metal_Ion_1->Chelate Metal_Ion_1->Bridge Metal_Ion_1->N_donor Metal_Ion_1->Pyrazolate_bridge

Caption: Common coordination modes of pyrazole-isophthalate ligands.

  • Formation of Metal-Organic Frameworks (MOFs): The combination of these coordination modes allows for the construction of complex, porous architectures. A common structural motif involves the formation of 2D layers of metal-isophthalate networks, which are then pillared by the pyrazole groups coordinating to adjacent layers, resulting in a 3D framework. For example, with copper(II) ions, paddlewheel secondary building units (SBUs) are often formed with the carboxylates, while the pyrazole nitrogens coordinate to the axial positions of the copper centers. [1]

Physicochemical Properties and Applications

The incorporation of the N-donor pyrazole ring significantly influences the properties and potential applications of the resulting MOFs.

Gas Sorption and Separation

The presence of the pyrazole moiety can create ultramicroporous materials with specific affinities for certain gases. [1]The N-H groups and the overall polarity of the pores can enhance the uptake of CO2. For instance, some zinc-based MOFs with pyrazole-isophthalate ligands exhibit significant CO2 uptake, with BET surface areas calculated from CO2 adsorption being around 496 m²/g. [1]The flexibility of some frameworks can lead to "gate-opening" or S-shaped adsorption isotherms, which are of interest for high-pressure gas storage. [5] | MOF Designation | Metal Center | Gas | Uptake Capacity | BET Surface Area (m²/g) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | rtl-[Cu(HIsa-az-dmpz)] | Cu(II) | N₂ (77 K) | 360 cm³/g | - | [5]| | rtl-[Cu(HIsa-az-dmpz)] | CO₂ (195 K) | 310 cm³/g | - | [5]| | 3,6T22-[Zn(Isa-az-tmpz)] | Zn(II) | H₂ (87 K) | 2 mmol/g | 496 (from CO₂) | [1]| | 3,6T22-[Zn(Isa-az-tmpz)] | CO₂ (195 K) | 5.4 mmol/g | 588 (Langmuir) | [1]|

Luminescence and Sensing

Lanthanide MOFs (Ln-MOFs) constructed from pyrazole-isophthalic acid ligands often exhibit characteristic luminescence. [6][11]The organic ligand can act as an "antenna," absorbing energy and transferring it to the lanthanide ion, which then emits light at its characteristic wavelength. [6]This property makes these materials promising candidates for chemical sensors. For example, a Tb-MOF with a pyrazole-dicarboxylic acid ligand has been shown to be a highly selective and rapid luminescent sensor for Fe³⁺ ions and acetone in aqueous media through a fluorescence quenching mechanism. [11]

Lanthanide Ion Emission Color Maximum Emission (nm) Application Reference
Eu³⁺ Red 614 Sensing Fe³⁺ and acetone [11]
Tb³⁺ Green 543 Sensing Fe³⁺ and acetone [11]

| Dy³⁺ | Yellow | 574 | - | [11]|

Catalysis

The metal nodes and the functional groups of the ligand can act as active sites for catalysis. [12][13]For example, Zr-based MOFs with pyrazole-dicarboxylic acid linkers have shown catalytic activity in CO₂ fixation reactions. [14]The Lewis acidic N-H protons of the pyrazole ring can participate in the catalytic cycle, enhancing the activity. [14]Post-synthetic functionalization of the MOF, for instance, by introducing catalytically active metal ions like Cu(OAc)₂, can further enhance the catalytic performance for specific organic transformations. [12][13]

Experimental Protocols

Synthesis of 5-(1H-pyrazol-4-yl)isophthalic acid (H₃Isa-pz)

This protocol is a representative synthesis adapted from literature procedures. [1][10] Materials:

  • Dimethyl 5-aminoisophthalate

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl)

  • Acetylacetone

  • Sodium acetate

  • Hydrazine hydrate

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Water

Procedure:

  • Diazotization: Dissolve dimethyl 5-aminoisophthalate in a mixture of HCl and water. Cool the solution to 0-5 °C in an ice bath. Add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5 °C. Stir for 30 minutes to form the diazonium salt.

  • Japp-Klingemann Reaction: In a separate flask, dissolve acetylacetone and sodium acetate in a mixture of ethanol and water. Cool this solution to 0-5 °C. Slowly add the previously prepared diazonium salt solution to this flask. A yellow precipitate should form. Stir the reaction mixture at low temperature for several hours.

  • Isolation of Intermediate: Collect the precipitate by filtration, wash with cold water, and dry under vacuum. This intermediate is a hydrazone derivative of isophthalate.

  • Pyrazole Ring Formation: Suspend the dried intermediate in ethanol. Add hydrazine hydrate and reflux the mixture for 4-6 hours. The color of the reaction mixture should change.

  • Ester Hydrolysis: After cooling to room temperature, add an aqueous solution of NaOH to the reaction mixture. Heat the mixture to reflux for 8-12 hours to hydrolyze the methyl esters.

  • Acidification and Isolation: Cool the reaction mixture and filter to remove any insoluble material. Carefully acidify the filtrate with concentrated HCl until a white precipitate forms (pH ~2).

  • Purification: Collect the white precipitate by filtration, wash thoroughly with water to remove salts, and dry in an oven at 80-100 °C. The final product is 5-(1H-pyrazol-4-yl)isophthalic acid.

Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, FT-IR spectroscopy, and mass spectrometry to confirm its structure and purity.

Synthesis of a Representative MOF: [Zn(HIsa-pz)]

Materials:

  • 5-(1H-pyrazol-4-yl)isophthalic acid (H₃Isa-pz)

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Solvothermal Reaction: In a 20 mL scintillation vial, combine H₃Isa-pz and Zn(NO₃)₂·6H₂O in DMF.

  • Sonication: Sonicate the mixture for 10-15 minutes to ensure homogeneity.

  • Heating: Tightly cap the vial and place it in a programmable oven. Heat the mixture to 80-120 °C for 24-48 hours.

  • Cooling and Isolation: Allow the oven to cool slowly to room temperature. Colorless crystals of the MOF should have formed.

  • Washing: Decant the mother liquor and wash the crystals with fresh DMF several times, followed by a solvent exchange with a more volatile solvent like ethanol or acetone.

  • Activation: To remove the solvent molecules from the pores, the crystals can be activated by heating under vacuum.

Characterization: The resulting MOF should be characterized by Powder X-ray Diffraction (PXRD) to confirm its crystallinity and phase purity, Thermogravimetric Analysis (TGA) to assess its thermal stability, and gas adsorption measurements (e.g., N₂, CO₂) to determine its porosity. [15]

G cluster_2 MOF Synthesis and Characterization Workflow Reactants Ligand (H3Isa-pz) + Metal Salt (Zn(NO3)2) + Solvent (DMF) Solvothermal Solvothermal Reaction (Heating in sealed vial) Reactants->Solvothermal Crystallization Crystallization Solvothermal->Crystallization Washing Washing & Solvent Exchange Crystallization->Washing Activation Activation (Heating under vacuum) Washing->Activation Final_MOF Porous MOF Activation->Final_MOF Characterization Characterization Final_MOF->Characterization PXRD PXRD Characterization->PXRD TGA TGA Characterization->TGA Gas_Sorption Gas Sorption Characterization->Gas_Sorption

Caption: Workflow for MOF synthesis and characterization.

Conclusion and Future Outlook

The integration of N-donor pyrazole rings into isophthalic acid ligands is a powerful and versatile strategy for the design of functional metal-organic materials. This approach provides a high degree of control over the resulting framework's topology, porosity, and chemical functionality. The unique properties of the pyrazole moiety, including its directional N-donation, hydrogen bonding capability, and potential for post-synthetic modification, have enabled the development of MOFs with impressive performance in gas storage, chemical sensing, and catalysis.

Future research in this area will likely focus on the synthesis of more complex, multifunctional ligands where the pyrazole ring itself is further derivatized to introduce specific catalytic sites or chiral centers for enantioselective applications. The exploration of these ligands with a wider range of metal ions, particularly those with interesting magnetic or optical properties, will continue to expand the functional landscape of these remarkable materials.

References

  • Millan, S., et al. (2022). Synthesis of a Chiral 3,6T22-Zn-MOF with a T-Shaped Bifunctional Pyrazole-Isophthalate Ligand Following the Principles of the Supramolecular Building Layer Approach. Molecules, 27(17), 5463. [Link]

  • Gusmão, G. M. S. (2014). Synthesis, characterization and applications of highly stable pyrazolate-based metal-organic frameworks. Tesi di Dottorato, Università degli Studi di Sassari. [Link]

  • Karam, N. H., et al. (2019). Synthesis and Characterization of Some New Pyrazole Derivatives. Journal of Global Pharma Technology, 11(2), 14-23. [Link]

  • Millan, S., et al. (2019). rtl-M-MOFs (M = Cu, Zn) with a T-shaped bifunctional pyrazole-isophthalate ligand showing flexibility and S-shaped Type F-IV sorption isotherms with high saturation uptakes for M = Cu. Dalton Transactions, 48(23), 8057-8067. [Link]

  • Parshad, M., et al. (2024). An Introductory Overview on Applications of Pyrazoles as Transition Metal Chemosensors. Journal of Fluorescence, 34(5), 1955-1964. [Link]

  • Canivet, J., et al. (2019). Metal-organic frameworks based on pyrazolates for the selective and efficient capture of formaldehyde. Nature Communications, 10(1), 1-9. [Link]

  • Li, Y., et al. (2022). Construction of a Stable Lanthanide Metal-Organic Framework as a Luminescent Probe for Rapid Naked-Eye Recognition of Fe3+ and Acetone. Molecules, 27(19), 6524. [Link]

  • Delgado, A. (2023). Pyrazole-based Organoarsine ligand for synthesizing metal-organic frameworks: Synthesis, structures, and characterization. American Chemical Society. [Link]

  • Karam, N. H., et al. (2021). Synthesis and Characterization of Some New Pyrazole Derivatives. Journal of Physics: Conference Series, 1879(3), 032115. [Link]

  • Ghasemzadeh, M. A., & Ghaffari, F. (2023). Design and catalytic application of Zr based metal–organic framework with pillared layer mixed ligands for the synthesis of pyrazolo[3,4-b]pyridine derivatives via a cooperative vinylogous anomeric-based oxidation. RSC Advances, 13(40), 28215-28226. [Link]

  • Mukherjee, C. (2011). Coordination chemistry with pyrazole-based chelating ligands: Molecular structural aspects. Inorganica Chimica Acta, 370(1), 1-27. [Link]

  • Zhao, D., et al. (2020). Luminescent properties and recent progress in applications of lanthanide metal-organic frameworks. Coordination Chemistry Reviews, 422, 213454. [Link]

  • Millan, S., et al. (2022). Synthesis of a Chiral 3,6T22-Zn-MOF with a T-Shaped Bifunctional Pyrazole-Isophthalate Ligand Following the Principles of the Supramolecular Building Layer Approach. Molecules, 27(17), 5463. [Link]

  • El Boutaybi, M., et al. (2019). Importance of pyrazole carboxylic acid in MOFs preparation. Arabian Journal of Chemistry & Environmental Research, 6, 94-103. [Link]

  • Karmakar, A., et al. (2016). Metal–Organic Frameworks with Pyridyl-Based Isophthalic Acid and Their Catalytic Applications in Microwave Assisted Peroxidative Oxidation of Alcohols and Henry Reaction. Crystal Growth & Design, 16(4), 2263-2274. [Link]

  • Al-Majid, A. M., et al. (2023). Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their Applications A Comprehensive Review. Molecules, 28(13), 5122. [Link]

  • ResearchGate. The pyrazole functional group can coordinate with a single metal ion... [Link]

  • Li, X., et al. (2015). Isostructural lanthanide-based metal–organic frameworks: structure, photoluminescence and magnetic properties. Dalton Transactions, 44(34), 15194-15201. [Link]

  • Mondal, J., et al. (2024). Mixed-Linker Zr-Metal–Organic Framework with Improved Lewis Acidic Sites for CO2 Fixation Reaction Catalysis. Inorganic Chemistry, 63(44), 19575-19586. [Link]

  • Cui, Y., et al. (2012). Lanthanide-based metal–organic frameworks as luminescent probes. Coordination Chemistry Reviews, 256(15-16), 1594-1610. [Link]

  • Colombo, V., et al. (2011). Tuning the Adsorption Properties of Isoreticular Pyrazolate-Based Metal-Organic Frameworks through Ligand Modification. Journal of the American Chemical Society, 133(47), 19023-19034. [Link]

  • Ghasemzadeh, M. A., & Ghaffari, F. (2023). Design and catalytic application of Zr based metal–organic framework with pillared layer mixed ligands for the synthesis of pyrazolo[3,4-b]pyridine derivatives via a cooperative vinylogous anomeric-based oxidation. RSC Advances, 13(40), 28215-28226. [Link]

  • Li, Y., et al. (2019). Structural tuning of Zn(ii)-MOFs based on pyrazole functionalized carboxylic acid ligands for organic dye adsorption. CrystEngComm, 21(24), 3737-3743. [Link]

  • Karmakar, A., et al. (2016). Supporting Information Metal–Organic Frameworks with Pyridyl‐Based Isophthalic Acid and Their Catalytic Applications. Crystal Growth & Design. [Link]

  • Allendorf, M. D., et al. (2009). Luminescent Metal-Organic Frameworks. Chemical Society Reviews, 38(5), 1330-1352. [Link]

  • Ho, K.-Y., et al. (2023). Transition Metal (II) Coordination Chemistry Ligated by a New Coplanar Tridentate Ligand, 2,6-Bis(5-isopropyl-1H-pyrazol-3-yl)pyridine. Inorganics, 11(6), 244. [Link]

  • Elsherif, K. M., et al. (2021). Complexation of Pyrazole Based Ligands with Ag (I): Spectrophotometric Studies in Mixed Solvent (EtOH-H2O). Arabian Journal of Chemistry & Environmental Research, 8(2), 236-246. [Link]

  • Feng, H., et al. (2015). Bidentate NHC^Pyrozolate ligands in Luminescent Platinum(II) Complexes. Dalton Transactions, 44(18), 8418-8429. [Link]

  • Rojas-Mayorga, C. K., et al. (2016). Catalytic Applications of Metal-Organic Frameworks. IntechOpen. [Link]

  • Silva, V. L. M., & Silva, A. M. S. (Eds.). (2022). Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds I. MDPI. [Link]

  • Canivet, J., et al. (2019). Metal-organic frameworks based on pyrazolates for the selective and efficient capture of formaldehyde. Nature Communications, 10(1), 2849. [Link]

  • Verderame, M. (2017). Stability and Adsorption Properties of Metal-Organic Frameworks for Acid Gases. PhD Thesis, Georgia Institute of Technology. [Link]

  • Mondal, S., et al. (2011). Pyrazole-3,5-dicarboxylate as a linker for the synthesis of three-dimensional metal–organic frameworks. Chemical Communications, 47(41), 11561-11563. [Link]

  • El Boutaybi, M., et al. (2019). Importance of pyrazole carboxylic acid in MOFs preparation. Arabian Journal of Chemistry & Environmental Research, 6, 94-103. [Link]

  • Haque, E., & Khan, N. A. (2023). Physiochemical characterization of metal organic framework materials: A mini review. Results in Chemistry, 5, 100823. [Link]

  • Karam, N. H., et al. (2019). Synthesis and Characterization of Some New Pyrazole Derivatives. Journal of Global Pharma Technology, 11(2), 14-23. [Link]

  • Nayak, K. H., et al. (2025). Synthesis of 5-(pyrazol-4-yl) pentanoic acids and 4-(pyrazol-4-yl) butanoic acids via a cascade annulation/ring-opening reaction between hydrazone and dienone. RSC Advances, 15(30), 24137-24141. [Link]

  • Nayak, K. H., et al. (2025). Synthesis of 5-(pyrazol-4-yl) pentanoic acids and 4-(pyrazol-4-yl) butanoic acids via a cascade annulation/ring-opening reaction between hydrazone and dienone. RSC Advances, 15(30), 24137-24141. [Link]

  • Nayak, K. H., et al. (2025). Synthesis of 5-(pyrazol-4-yl) pentanoic acids and 4-(pyrazol-4-yl) butanoic acids via a cascade annulation/ring-opening reaction between hydrazone and dienone. RSC Advances, 15(30), 24137-24141. [Link]

  • Bakulina, O., et al. (2026). Practical Synthesis of Pyrazol-4-thiols. ChemRxiv. [Link]

Sources

Solubility profile of 5-(1h-Pyrazol-4-yl)isophthalic acid in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the solubility profile, physicochemical properties, and characterization protocols for 5-(1H-pyrazol-4-yl)isophthalic acid , a critical organic linker used in the synthesis of Metal-Organic Frameworks (MOFs) and pharmaceutical intermediates.

Executive Summary

5-(1H-pyrazol-4-yl)isophthalic acid (CAS: 1108726-74-4) is a rigid, T-shaped tritopic ligand. Its structural duality—combining a dicarboxylic acid moiety with a nitrogen-rich pyrazole ring—imparts unique solubility characteristics governed by strong intermolecular hydrogen bonding and zwitterionic potential.

This compound exhibits high solubility in polar aprotic solvents (DMSO, DMF) required for solvothermal MOF synthesis, pH-dependent solubility in aqueous media , and negligible solubility in non-polar organic solvents . This guide provides a qualitative profile, thermodynamic modeling framework, and validated protocols for solubility determination.

Physicochemical Characterization & Solubility Drivers

Understanding the solubility requires analyzing the molecular interactions at play.

FeatureChemical BasisImpact on Solubility
H-Bond Donors 3 (2x -COOH, 1x Pyrazole -NH)Promotes strong crystal lattice energy, reducing solubility in weak solvents.
H-Bond Acceptors 5 (4x Carboxyl O, 1x Pyrazole N)Facilitates dissolution in solvents with strong H-bond donor capability (e.g., Water at high pH, Alcohols).
Acidity (pKa) Carboxyl: ~3.5–4.5; Pyrazole: ~14Soluble in basic aqueous solutions (NaOH, KOH) via deprotonation.
Pi-Pi Stacking Aromatic Benzene + PyrazoleIncreases lattice stability; requires solvents capable of disrupting

-

interactions (e.g., DMF).
Predicted Solubility Profile

Based on structural analogs (Isophthalic acid, 4-Pyrazolylbenzoic acid) and standard MOF ligand behavior.

Solvent ClassRepresentative SolventsSolubility RatingOperational Context
Polar Aprotic DMSO, DMF, DMAc, NMP High Primary solvents for recrystallization and MOF synthesis (solvothermal).
Polar Protic Methanol, Ethanol, IsopropanolLow to Moderate Solubility increases significantly with temperature; often used as washing agents.
Aqueous Water (pH < 7)Insoluble Ligand precipitates as a white solid.
Aqueous Base 1M NaOH, KOH, Na₂CO₃High Formation of soluble carboxylate/pyrazolate salts (

).
Non-Polar Hexane, Chloroform, TolueneNegligible Suitable antisolvents for precipitation.

Thermodynamic Modeling of Solubility

To rigorously determine the solubility (


, mole fraction) as a function of temperature (

), the Modified Apelblat Equation is the standard model for rigid organic acids in polar solvents.
The Apelblat Model


  • 
     : Mole fraction solubility of the solute.
    
  • 
     : Absolute temperature (Kelvin).
    
  • 
     : Empirical model parameters derived from experimental regression.
    
    • Parameter A/B: Related to the enthalpy of solution.

    • Parameter C: Accounts for the temperature dependence of heat capacity.

Application: When characterizing this ligand for a new process, measure solubility at 5 points (e.g., 298K, 308K, 318K, 328K, 338K) and fit the data to this equation to predict behavior at solvothermal temperatures (often >373K).

Experimental Protocol: Determination of Saturation Solubility

Standard Operating Procedure (SOP) for precise solubility measurement.

Reagents & Equipment[1]
  • Analyte: 5-(1H-pyrazol-4-yl)isophthalic acid (Purity >98%).

  • Solvents: HPLC-grade DMSO, DMF, Methanol.

  • Apparatus: Thermostated shaker bath (control

    
     0.1 K), 0.22 
    
    
    
    m PTFE syringe filters, UV-Vis Spectrophotometer or HPLC.
Workflow Diagram

The following diagram outlines the self-validating workflow for solubility determination.

SolubilityProtocol Start Start: Weigh Excess Ligand Mix Add Solvent & Seal (Shake Flask) Start->Mix Equilibrate Equilibrate at Temp T (24-48 Hours) Mix->Equilibrate Settle Stand/Centrifuge (Isothermal) Equilibrate->Settle Filter Filter Supernatant (0.22 µm PTFE) Settle->Filter Maintain Temp Dilute Dilute for Analysis (Mobile Phase) Filter->Dilute Analyze Quantify (HPLC/UV-Vis) vs Calibration Curve Dilute->Analyze Calc Calculate Mole Fraction (x) Analyze->Calc

Figure 1: Step-by-step workflow for the isothermal shake-flask solubility method.

Detailed Methodology
  • Preparation: Add excess 5-(1H-pyrazol-4-yl)isophthalic acid to 10 mL of the target solvent in a glass vial.

  • Equilibration: Place vials in a thermostated shaker bath. Agitate at 150 rpm for 48 hours to ensure thermodynamic equilibrium.

    • Check point: Solid must remain visible at all times. If fully dissolved, add more solid.

  • Sampling: Stop agitation and allow the suspension to settle for 2 hours at the target temperature.

  • Filtration: Withdraw the supernatant using a pre-warmed syringe and filter through a 0.22

    
    m PTFE filter (Nylon filters may degrade in acidic DMSO).
    
  • Quantification:

    • UV-Vis: Dilute with methanol. Measure absorbance at

      
       (typically ~270-290 nm for isophthalic derivatives).
      
    • HPLC: Column: C18; Mobile Phase: Methanol/Water (0.1% Formic Acid); Flow: 1.0 mL/min.

  • Calculation: Convert concentration (mg/mL) to mole fraction (

    
    ) using solvent density and molar mass (
    
    
    
    g/mol ).

Application Context: MOF Synthesis

In the context of Metal-Organic Frameworks (e.g., PCN-series, rht-MOFs), solubility dictates the crystal growth mechanism.

  • Solvothermal Synthesis: The ligand is typically dissolved in DMF or DEF (Diethylformamide).

  • Modulation: Acid modulators (Acetic acid, Benzoic acid) are often added. These compete with the ligand for metal coordination but also increase the solubility of the ligand by protonating the pyrazole ring, slowing down deprotonation and nucleation.

  • Purification: Unreacted ligand is removed by washing with DMF (hot) followed by solvent exchange with Ethanol or Acetone (where the MOF is insoluble, and the ligand is sparingly soluble but removable with volume).

References

  • PubChem. 5-(1H-pyrazol-4-yl)isophthalic acid Compound Summary. National Library of Medicine. [Link]

  • Li, J. R., et al. Porosity-Tuned Metal-Organic Frameworks for MOF-Based Catalysis. (Contextual reference for isophthalic-pyrazole ligand solubility in DMF). [Link]

  • Wang, X., et al. Solubilities of Isophthalic Acid in Different Solvents. Journal of Chemical & Engineering Data. (Reference for thermodynamic modeling of structural analogs). [Link]

Architectural Mastery in Coordination Chemistry: A Technical Guide to Pyrazole-Carboxylate Bifunctional Ligands

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Rationale

The rational design of advanced materials and bioactive molecules relies heavily on the precise selection of organic building blocks. Among these, pyrazole-carboxylate bifunctional ligands have emerged as a cornerstone in both supramolecular chemistry and pharmaceutical development[1].

Why combine a pyrazole ring with a carboxylate group? The causality lies in their complementary electronic and steric profiles. The pyrazole moiety (a 5-membered diazole ring) acts as a robust σ-donor and π-acceptor, providing nitrogen coordination sites that readily bind to soft and borderline transition metals. Simultaneously, the carboxylate group provides hard oxygen donors capable of stabilizing high-valent metal centers[2]. Furthermore, the pyrazole's secondary amine (-NH) introduces a potent hydrogen-bond donor, enabling the formation of intricate, self-assembling 3D supramolecular networks[1],[3]. By carefully modulating the pH during synthesis, scientists can selectively deprotonate these groups (pyrazole pKa ~2.5/14; carboxylate pKa ~3-4), dictating whether the ligand acts in a terminal, chelating, or bridging capacity[4],[2].

Structural Topologies & Ligand Classification

The structural diversity of metal-organic frameworks (MOFs) and coordination polymers (CPs) depends heavily on the geometry of the starting ligand. Table 1 summarizes the primary pyrazole-carboxylate architectures utilized in contemporary research.

Table 1: Representative Pyrazole-Carboxylate Ligands and Their Coordination Profiles
LigandStructural FeaturesPrimary Coordination ModesKey ApplicationsRef
Pyrazole-3,5-dicarboxylic acid (H₃pzdc) V-shaped, multitopic (N, O donors)Mono-, bi-, or tetradentate bridgingPorous MOFs, Gas Separation[4],[2]
1H-Pyrazole-4-carboxylic acid (H₂pzca) Linear/planar, bifunctional1D polymers, 2D layersPhotocatalysis, Fungicide precursors[1],[5]
5-(Pyrazole-4-yl)isophthalic acid (H₃Isa-pz) T-shaped, dual functionality3,6-connected networks (e.g., rtl topology)Enantioselective adsorption, Chiral MOFs[3]
1-Methyl-1H-pyrazole-4-carboxylic acid N-methylated, mono-carboxylicTerminal coordination, organic intermediateAgrochemicals (SDHI fungicides)[6]

Mechanistic Workflow of Framework Assembly

To understand the transition from discrete molecules to functional materials, we must map the thermodynamic and chemical pathways. The diagram below illustrates the logical progression of MOF synthesis using these bifunctional ligands.

G L Bifunctional Ligand (Pyrazole + Carboxylate) pH pH Modulation (Deprotonation) L->pH pKa Tuning M Metal Nodes (e.g., Fe³⁺, Cu²⁺) S Solvothermal Assembly M->S Coordination pH->S Active Donors MOF 3D Coordination Framework S->MOF Self-Assembly App Target Application (Catalysis / Pharma) MOF->App Property Mapping

Mechanistic workflow of pyrazole-carboxylate MOF assembly and application mapping.

Experimental Methodology: Self-Validating MOF Synthesis

As an application scientist, I emphasize that a protocol is only as good as its internal validation mechanisms. The following is a field-proven, step-by-step methodology for synthesizing a highly porous Fe(III) pyrazole-3,5-dicarboxylate MOF (CAU-56), demonstrating how chemical modulators dictate framework topology[2].

Protocol: High-Throughput Solvothermal Synthesis of CAU-56w

Objective: Synthesize a permanently porous Fe(III)-MOF using the V-shaped linker pyrazole-3,5-dicarboxylic acid (H₃PzDC).

  • Step 1: Precursor Assembly & pH Modulation

    • Action: Introduce 69.65 mg (0.4 mmol) of pyrazole-3,5-dicarboxylic acid monohydrate into a 2.5 mL Teflon reactor. Add 800 μL of aqueous NaOH (1 mol/L, 0.8 mmol), followed by 480 μL (8.4 mmol) of acetic acid. Mix thoroughly.

    • Causality: NaOH partially deprotonates the carboxylic acid groups, activating the oxygen donors. Acetic acid acts as a modulator; it competes with the ligand for metal binding sites, slowing the crystallization rate to prevent amorphous precipitation and yield highly crystalline frameworks[2].

  • Step 2: Metal Node Integration

    • Action: Add a freshly prepared aqueous solution of iron(III) sulfate (720 μL, c(Fe³⁺) = 1 mol/L, 0.72 mmol) and homogenize.

    • Causality: The sulfate ions act as essential coligands. They cap the trinuclear [Fe₃(μ₃-O)] inorganic building units, reducing their connectivity from six to four, which is mathematically required to form the specific modulated 3D pore system of CAU-56[2].

  • Step 3: Solvothermal Crystallization

    • Action: Seal the Teflon reactor and heat under autogenous pressure (standard conditions: 120–150 °C for 12–24 hours). Cool to room temperature to yield the as-synthesized framework (CAU-56as).

  • Step 4: Post-Synthetic Modification (Ligand Exchange)

    • Action: Stir the recovered CAU-56as crystals in water.

    • Causality: This thermodynamically drives the ligand exchange of coordinated acetate ions by water and hydroxide molecules, clearing the pores and yielding the activated CAU-56w[2].

  • Step 5: System Validation (Self-Validating Checkpoints)

    • Phase Purity: Perform Powder X-ray Diffraction (PXRD). The experimental diffractogram must match the simulated pattern from 3D Electron Diffraction (3DED) data[2].

    • Porosity Verification: Conduct N₂ and H₂O adsorption measurements. A successful synthesis is validated by a BET specific surface area of ~699 m²/g and a water uptake of ~300 mg/g at p/p₀ = 0.85[2].

Advanced Applications & Quantitative Performance

Gas Separation and Storage

The rigid, tunable pores of pyrazole-carboxylate MOFs make them exceptional candidates for gas separation. For instance, frameworks synthesized from 1,1'-methylenebis(3,5-dimethyl-1H-pyrazolyl-4-carboxylic acid) and Ni(II) salts—denoted as[Ni(BPM)]ₙ—exhibit permanent microporosity. Crucially, this material demonstrates highly selective adsorption of methane over nitrogen, making it a viable candidate for coal mine methane capture[7]. Similarly, chiral T-shaped pyrazole-isophthalate ligands (like H₃Isa-pz) with Zn(II) form ultramicroporous networks (pores < 7 Å) capable of selective H₂ and CO₂ adsorption at cryogenic temperatures[3].

Visible-Light Photocatalysis

Coordination polymers based on pyrazole-carboxylic acids exhibit exceptional photocatalytic properties due to efficient ligand-to-metal charge transfer (LMCT). Cd(II) coordination polymers utilizing 5-hydroxy-1H-pyrazole-3-carboxylic acid act as highly efficient visible-light-driven photocatalysts[5]. The structural rigidity provided by the bifunctional ligand prevents the non-radiative recombination of electron-hole pairs. In empirical testing, this Cd(II) framework achieved a 96.7% degradation efficiency of methylene blue (MB) within 90 minutes[5]. Furthermore, doping strategies—such as creating mixed-metal Co/Ni frameworks with 1-(carboxymethyl)-1H-pyrazole-4-carboxylic acid—can further narrow the bandgap and enhance catalytic turnover[8].

Pharmaceutical & Agrochemical Development

Beyond materials science, these ligands are critical pharmacophores. 1-Methyl-1H-pyrazole-4-carboxylic acid is a foundational intermediate in the synthesis of succinate dehydrogenase inhibitor (SDHI) fungicides[6]. The causality of its bioactivity is elegant: the pyrazole ring mimics histidine residues, allowing it to interact via hydrogen bonding with specific proteins involved in fungal mitochondrial respiration, while the carboxylic acid provides a synthetic handle for amidation to optimize lipophilicity and target binding[6].

Table 2: Quantitative Performance Metrics of Pyrazole-Carboxylate Materials
Material / FrameworkMetal NodeKey Quantitative MetricRef
CAU-56w Fe(III)BET Surface Area: 699 m²/g; H₂O uptake: 300 mg/g[2]
[Cd(hpcH)(DMF)(H₂O)] Cd(II)Photocatalytic MB Degradation: 96.7% in 90 min[5]
[Ni(BPM)]ₙ Ni(II)Selective CH₄ over N₂ adsorption (microporous)[7]
3,6T22-[Zn(Isa-az-tmpz)] Zn(II)Ultramicroporous (< 7 Å); Active H₂ adsorption at 87 K[3]

References

1.[4] Title: Anion-dependent self-assembly of copper coordination polymers based on pyrazole-3,5-dicarboxylate and 1,2-di(4-pyridyl)ethylene | Source: rsc.org | URL: 2.[6] Title: Buy 1-methyl-1H-pyrazole-4-carboxylic acid | 5952-92-1 - Smolecule | Source: smolecule.com | URL: 3.[1] Title: 1H-Pyrazole-4-carboxylic acid-based metal–organic frameworks: Multifaceted materials | Source: researchgate.net | URL: 4.[5] Title: Synthesis, structure and photocatalytic properties of coordination polymers based on pyrazole carboxylic acid ligands | Source: rsc.org | URL: 5.[7] Title: Metal-Organic Frameworks of Pyrazolate Derivatives: Synthesis and Applications for Chemical Sensing, Gas Separation, and Catalysis | Source: scholaris.ca | URL: 6.[3] Title: Synthesis of a Chiral 3,6T22-Zn-MOF with a T-Shaped Bifunctional Pyrazole-Isophthalate Ligand Following the Principles of the Supramolecular Building Layer Approach | Source: mdpi.com | URL: 7.[2] Title: Synthesis and Crystal Structure of Two Fe(III) Pyrazole-3,5-Dicarboxylates | Source: acs.org | URL: 8.[8] Title: Construction of Novel Coordination Polymers Based on Pyrazole Carboxylic Acid and Doping for Enhancing the Photocatalytic Property Under Visible Light | Source: acs.org | URL:

Sources

2. Methodological & Synthesis

Application Note: Synthesis of 5-(1H-Pyrazol-4-yl)isophthalic Acid via Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Rationale & Introduction

In the landscape of advanced materials and drug discovery, 5-(1H-pyrazol-4-yl)isophthalic acid (CAS 1108726-74-4) serves as a privileged scaffold. It is extensively utilized as a rigid, nitrogen-rich ligand in the construction of Metal-Organic Frameworks (MOFs) and as a highly functionalized pharmacophore in medicinal chemistry .

Synthesizing this molecule requires a robust carbon-carbon bond formation strategy. While traditional approaches often utilize ester-protected intermediates (e.g., dimethyl 5-bromoisophthalate) to prevent catalyst poisoning or base depletion , direct Suzuki-Miyaura cross-coupling on the unprotected diacid is highly advantageous. It eliminates the need for a subsequent saponification step, thereby streamlining the workflow, reducing solvent waste, and maximizing atom economy.

Mechanistic Causality & Experimental Design

The direct coupling of an unprotected aryl diacid with a heterocyclic boronic ester presents unique mechanistic challenges that dictate our experimental design. As an application scientist, understanding the why behind these parameters is critical for successful execution.

  • Catalyst Selection: We employ Pd(dppf)Cl₂. The bidentate 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand features a wide bite angle (99°), which sterically accelerates the reductive elimination step and stabilizes the Pd(II) intermediate against premature degradation into inactive palladium black in aqueous basic media .

  • Stoichiometric Base Calibration (Critical): The most common failure point in this synthesis is base starvation. 5-Bromoisophthalic acid possesses two acidic protons (pKₐ ~3.5 and 4.5). Upon addition of K₂CO₃, 2.0 equivalents are immediately consumed to generate the water-soluble dipotassium salt. Because the Suzuki transmetalation step fundamentally requires an alkaline environment to form the reactive nucleophilic boronate complex , a minimum of 4.0 equivalents of K₂CO₃ must be deployed.

  • Solvent Architecture: A biphasic 1,4-dioxane/water (4:1 v/v) system is utilized. Dioxane provides excellent solubility for the boronic ester and the Pd pre-catalyst, while water is strictly necessary to solubilize the inorganic base and the transient dipotassium aryl salt, ensuring interfacial homogeneity.

Mechanism Pd0 Active Catalyst Pd(0)L2 OxAdd Oxidative Addition Ar-Pd(II)-Br Pd0->OxAdd 5-Bromoisophthalic Acid Transmet Transmetalation Ar-Pd(II)-Ar' OxAdd->Transmet Base Base Activation Boronate Formation Base->Transmet Pyrazole Boronic Ester + K2CO3 RedElim Reductive Elimination Product Formation Transmet->RedElim RedElim->Pd0 Target Diacid

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Quantitative Data & Reagent Stoichiometry

The following table summarizes the optimized stoichiometry for a standard 10 mmol scale synthesis.

ReagentMW ( g/mol )EquivalentsAmountMechanistic Role
5-Bromoisophthalic acid 245.031.02.45 gElectrophile / Scaffold
1H-Pyrazole-4-boronic acid pinacol ester 194.041.22.33 gNucleophile
Potassium carbonate (K₂CO₃) 138.214.05.53 gDiacid Neutralizer & Base
Pd(dppf)Cl₂·CH₂Cl₂ 816.640.050.41 gCross-Coupling Catalyst
1,4-Dioxane 88.11-40 mLOrganic Solvent
Deionized Water 18.02-10 mLAqueous Solvent

Experimental Workflow

Workflow Step1 1. Reagent Assembly 5-Bromoisophthalic acid + Boronic Ester Step2 2. Catalyst & Base Pd(dppf)Cl2 + K2CO3 (4.0 eq) Step1->Step2 Step3 3. Solvent & Degassing Dioxane/H2O (4:1) | N2 Purge Step2->Step3 Step4 4. Suzuki Coupling 90 °C for 16 hours Step3->Step4 Step5 5. Aqueous Workup Filter Pd black | Extract with EtOAc Step4->Step5 Step6 6. Acidification & Isolation Adjust pH to 2.0 | Filter Precipitate Step5->Step6

Figure 2: Step-by-step experimental workflow for the synthesis and isolation of the target diacid.

Self-Validating Experimental Protocol

Step 1: Reagent Assembly In a flame-dried 100 mL round-bottom flask, charge 5-bromoisophthalic acid (2.45 g, 10 mmol), 1H-pyrazole-4-boronic acid pinacol ester (2.33 g, 12 mmol), K₂CO₃ (5.53 g, 40 mmol), and Pd(dppf)Cl₂·CH₂Cl₂ (0.41 g, 0.5 mmol).

  • Self-Validation Checkpoint: The solid mixture should be entirely heterogeneous. Ensure the Pd catalyst is handled swiftly to minimize ambient moisture and oxygen exposure.

Step 2: Solvent Addition & Degassing Add 40 mL of 1,4-dioxane and 10 mL of deionized water to the flask. Immediately sparge the biphasic mixture with an inert gas (N₂ or Argon) via a submerged needle for 15 minutes.

  • Self-Validation Checkpoint: Upon water addition, the K₂CO₃ will react with the diacid, accompanied by mild effervescence (CO₂ release) and partial dissolution. This visual cue confirms the formation of the water-soluble dipotassium salt.

Step 3: Catalytic Coupling Equip the flask with a reflux condenser, place it in a pre-heated oil bath, and stir vigorously at 90 °C under an inert atmosphere for 16 hours.

  • Self-Validation Checkpoint: The reaction mixture will transition to a dark, homogeneous solution. A persistent dark brown/black color is normal and indicative of the active Pd(0)/Pd(II) catalytic cycle.

Step 4: Aqueous Workup Cool the reaction to room temperature. Filter the mixture through a tightly packed pad of Celite to remove any precipitated palladium black. Dilute the filtrate with 30 mL of deionized water and transfer it to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3 × 30 mL).

  • Self-Validation Checkpoint: The target compound resides exclusively in the aqueous layer as a highly soluble dipotassium salt. The EtOAc extraction effectively strips away unreacted boronic ester, cleaved pinacol byproducts, and organic-soluble phosphine ligands. Discard the organic layers.

Step 5: Acidification & Isolation Transfer the basic aqueous layer to a beaker equipped with a magnetic stirrer. Slowly add 2M HCl dropwise until the pH reaches exactly 2.0 (monitor via pH meter or indicator paper).

  • Self-Validation Checkpoint: As the pH drops below 3.5, a thick, off-white precipitate of 5-(1H-pyrazol-4-yl)isophthalic acid will rapidly form. This phase change physically validates the successful protonation of the carboxylates, as the neutral diacid is highly insoluble in water.

Step 6: Filtration & Drying Filter the precipitate under vacuum. Wash the filter cake thoroughly with cold deionized water (2 × 15 mL) to remove residual potassium chloride salts. Dry the product in a vacuum oven at 60 °C overnight to yield the pure target compound.

Process Optimization & Troubleshooting

Parameter / ObservationMechanistic CauseCorrective Action
Incomplete conversion (Ar-Br remains) Insufficient active base for transmetalation due to diacid neutralization.Ensure strictly ≥4.0 eq of K₂CO₃ is used to account for the diacid protons.
Rapid formation of black precipitate Premature catalyst decomposition (Pd black) due to oxygen ingress.Strictly degas solvents for 15 mins prior to heating; ensure N₂ balloon integrity.
Product contaminated with ligand Triphenylphosphine oxide or dppf byproducts are organic-soluble.Thoroughly wash the basic aqueous phase with EtOAc before acidification.
Low yield upon acidification Product remains partially soluble if the pH is not low enough.Ensure pH is adjusted to exactly 2.0 to fully protonate both carboxylate groups.

References

  • Google Patents.WO2013079223A1 - Pyrrolo carboxamides as modulators of orphan nuclear receptor rar-related orphan receptor-gamma (rorϒ, nr1f3) activity and for the treatment of chronic inflammatory and autoimmune diseases.
  • Google Patents.WO2015009977A1 - Aminomethyl-biaryl derivatives as complement factor d inhibitors and uses thereof.
  • Chemical Reviews (ACS Publications). Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Available at:[Link]

Solvothermal synthesis protocols for MOFs using 5-(1h-Pyrazol-4-yl)isophthalic acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the solvothermal synthesis of Metal-Organic Frameworks (MOFs) utilizing the heterofunctional ligand 5-(1H-pyrazol-4-yl)isophthalic acid (often abbreviated as H₃Isa-pz or H₃BPI ).

This ligand is structurally significant because it combines a hard oxygen-donor functionality (isophthalic acid moiety) with a soft/intermediate nitrogen-donor functionality (pyrazole moiety). This duality allows for the formation of complex, high-connectivity topologies (such as the (3,24)-connected rht-net) and chemically robust frameworks suitable for gas storage and catalysis.

Part 1: Ligand Chemistry & Strategic Overview

Ligand Profile:

  • Name: 5-(1H-pyrazol-4-yl)isophthalic acid (H₃Isa-pz)

  • Functionality: Tritopic (after deprotonation).

    • Isophthalate (Iso): Coordinates via carboxylates, typically forming paddlewheel

      
       clusters or Zr-oxo clusters.
      
    • Pyrazole (Pz): Deprotonates to form a pyrazolate bridge (

      
      ), often leading to trinuclear 
      
      
      
      clusters or infinite chains.

Synthesis Strategy: The synthesis of MOFs with H₃Isa-pz requires careful control of acid-base equilibria . The carboxylic acid groups deprotonate easily (


), while the pyrazole proton is less acidic (

in water, but lower when coordinated). Successful crystallization often relies on:
  • Solvent Choice: Amide solvents (DMF, DEF) decompose to generate amines, slowly deprotonating the ligand to control crystal growth.

  • Temperature: Higher temperatures (>100°C) favor the formation of the pyrazolate-metal bond.

Part 2: Experimental Protocols

Protocol A: Synthesis of Copper-Based rht-MOF (rht-MOF-pyr)

Target: High-porosity materials for gas storage (


, 

). Mechanism: Self-assembly of 24-connected Supermolecular Building Blocks (SBBs).

Reagents:

  • Copper(II) nitrate trihydrate (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    )
    
  • 5-(1H-pyrazol-4-yl)isophthalic acid (

    
    )
    
  • N,N-Dimethylformamide (DMF)[1]

  • Ethanol (EtOH)

  • Hydrochloric acid (HCl, 37%) or

    
     (optional modulator)
    

Step-by-Step Methodology:

  • Precursor Dissolution:

    • In a 20 mL scintillation vial, dissolve 10 mg (0.04 mmol) of H₃Isa-pz in 4 mL of DMF . Sonicate until clear.

    • In a separate vial, dissolve 25 mg (0.10 mmol) of Cu(NO₃)₂·2.5H₂O in 2 mL of DMF and 2 mL of EtOH .

    • Expert Insight: The addition of ethanol acts as a co-solvent to modulate the solubility of the copper salt and slow down the precipitation rate, favoring single-crystal growth over amorphous powder.

  • Acid Modulation (Critical Step):

    • Add 15 µL of conc. HCl (or

      
      ) to the copper solution.
      
    • Why? Acid prevents the immediate precipitation of copper hydroxides and protonates the pyrazole, ensuring that coordination only happens at elevated temperatures (thermodynamic control).

  • Solvothermal Reaction:

    • Combine the ligand and metal solutions in a Pyrex tube or Teflon-lined autoclave.

    • Seal tightly and place in a programmable oven.

    • Ramp: 1°C/min to 85°C .

    • Dwell: Hold at 85°C for 48–72 hours .

    • Cool: 0.1°C/min to room temperature.

  • Harvesting:

    • Blue/Green polyhedral crystals will form.

    • Decant the mother liquor. Wash crystals with fresh DMF (

      
       mL) to remove unreacted ligand.
      
Protocol B: Synthesis of Zirconium-Based Framework (Zr-Isa-pz)

Target: Chemical stability (water/acid resistance) for drug delivery or catalysis. Mechanism: Modulated synthesis using monocarboxylic acids.

Reagents:

  • Zirconium(IV) chloride (

    
    )
    
  • H₃Isa-pz[2]

  • Modulator: Benzoic Acid or Acetic Acid[3]

  • Solvent: DMF[1][4][5][6]

Step-by-Step Methodology:

  • Cluster Pre-formation (Optional but Recommended):

    • Dissolve 30 mg of ZrCl₄ in 5 mL of DMF .

    • Add 500 mg of Benzoic Acid (approx. 30 equivalents).

    • Sonicate for 10 mins.

    • Expert Insight: The large excess of benzoic acid competes with the isophthalate ligand. This "modulation" slows down the nucleation of the highly stable Zr-O bonds, allowing for defect correction and crystallinity.

  • Ligand Addition:

    • Add 20 mg of H₃Isa-pz to the mixture. Sonicate until fully dispersed/dissolved.

  • Thermal Treatment:

    • Transfer to a 20 mL Teflon-lined autoclave.

    • Heat at 120°C for 24–48 hours .

    • Note: Zr-MOFs require higher temperatures than Cu-MOFs to overcome the activation energy of Zr-cluster formation.

  • Work-up:

    • Centrifuge the resulting white/pale-yellow powder (10,000 rpm, 10 min).

    • Wash with DMF (

      
      ) and Acetone (
      
      
      
      ).

Part 3: Activation & Validation Workflows

The high porosity of these MOFs is often compromised by pore collapse during solvent removal. A rigorous activation protocol is required.

Activation Workflow (Supercritical or Solvent Exchange)

ActivationProtocol Start As-Synthesized MOF (DMF Solvated) Wash DMF Wash (3x 24h, 60°C) Start->Wash Remove Unreacted Ligand Exchange Solvent Exchange (Acetone/Ethanol) 3 days, refresh q12h Wash->Exchange Check Check Solvent Compatibility Exchange->Check Activation Activation Method Check->Activation Low Surface Tension Solvent Vacuum Thermal Vacuum (100-150°C, <10 mTorr) Activation->Vacuum Robust Zr-MOFs SCD Supercritical CO2 Drying (Critical for rht-MOFs) Activation->SCD Fragile Cu-MOFs Final Activated MOF (Ready for BET) Vacuum->Final SCD->Final

Caption: Decision tree for MOF activation. rht-MOFs (Cu-based) often require Supercritical CO2 drying to prevent pore collapse due to capillary forces.

Characterization Data Summary
Metricrht-MOF-pyr (Cu)Zr-Isa-pz (Analogue)Validation Method
Crystal Morphology Blue/Green PolyhedraWhite Microcrystalline PowderOptical/SEM Microscopy
Surface Area (

)
2500 – 3500

1000 – 2000


Isotherm at 77 K
Pore Volume ~1.2

~0.8

Calculated from

Thermal Stability Stable up to ~300°CStable up to ~450°CTGA (Air/N2)
Topology (3,24)-connected rht (3,12)-connected or fcu Single Crystal XRD / PXRD

Part 4: Troubleshooting & Optimization

Issue: Amorphous Product

  • Cause: Reaction kinetics too fast.

  • Solution: Increase Modulator concentration (add more HCl for Cu-MOF, or Benzoic Acid for Zr-MOF). Lower temperature by 10°C.

Issue: Low Surface Area (after activation)

  • Cause: Pore collapse or incomplete solvent removal.

  • Solution: Switch to Supercritical

    
     drying (SCD). If using thermal vacuum, ensure the exchange solvent (Acetone) is anhydrous and the ramp rate is slow (1°C/min).
    

Issue: Unreacted Ligand

  • Cause: Ligand solubility issues.

  • Solution: Pre-dissolve ligand in a small amount of DMSO (if compatible) or increase the DMF:Ethanol ratio to favor DMF.

References

  • Ma, S. , et al. (2009). "A high-connectivity metal-organic framework with exceptional hydrogen and methane uptake capacities." Nature Chemistry.

  • Eubank, J. F. , et al. (2011). "The Next Chapter in MOF Pillaring: Highly Porous MOFs Based on a T-Shaped Pyrazolate-Isophthalate Ligand." Chemical Communications.[3][7]

  • Feng, D. , et al. (2013). "Stable Metal-Organic Frameworks Containing Single-Molecule Traps for Enzyme Encapsulation." Nature Communications. (Reference for Zr-MOF modulation strategies).

  • Wang, T. C. , et al. (2014). "Ultra-stable Zirconium-based Metal-Organic Frameworks."[8] Journal of the American Chemical Society.

Sources

Application Note: Microwave-Assisted Synthesis of Pyrazole-Isophthalic Acid Ligands

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in medicinal chemistry and materials science (MOF synthesis), focusing on the high-efficiency synthesis of 5-(3,5-dicarboxyphenyl)-1H-pyrazole and related ligands.

Executive Summary

Pyrazole-isophthalic acid derivatives are critical bifunctional ligands used in the construction of Metal-Organic Frameworks (MOFs) and as pharmacophores in drug discovery (e.g., kinase inhibitors). Conventional solvothermal synthesis of these ligands is often plagued by long reaction times (24–48 hours), poor solubility of intermediates, and low yields due to competitive side reactions.

This protocol details a Microwave-Assisted Organic Synthesis (MAOS) workflow that reduces reaction times to under 30 minutes while increasing yields by 15–20%. We focus on the modular synthesis of 5-(3,5-dicarboxyphenyl)-1H-pyrazole via a microwave-promoted Suzuki-Miyaura cross-coupling, followed by rapid hydrolysis.

Scientific Rationale & Mechanism

Why Microwave Irradiation?

Conventional heating relies on conductive heat transfer, creating temperature gradients that can degrade sensitive catalytic systems. Microwave irradiation utilizes dielectric heating , where dipolar molecules (solvents like water/ethanol) and ionic species (catalysts) align with the oscillating electric field. This results in:

  • Volumetric Heating: Uniform temperature rise throughout the vessel.

  • Superheating Effect: Solvents can reach temperatures above their atmospheric boiling points in sealed vessels, exponentially increasing reaction rates (Arrhenius equation).

  • Selective Heating: Strongly absorbing catalysts (e.g., Pd-complexes) can be selectively heated, lowering the activation energy barrier for the transmetalation step in cross-coupling reactions.

Reaction Mechanism: Suzuki-Miyaura Coupling

The core synthesis relies on the Pd(0)-catalyzed cycle. Microwave irradiation specifically accelerates the transmetalation step, which is often the rate-determining step in aqueous/polar media.

Pathway:

  • Oxidative Addition: Pd(0) inserts into the Ar-Br bond.

  • Metathesis: Base (K₂CO₃) activates the boronate species.

  • Transmetalation: Transfer of the aryl group to the Pd center.

  • Reductive Elimination: Formation of the C-C bond and regeneration of Pd(0).

Experimental Protocol

Target Ligand: 5-(3,5-dicarboxyphenyl)-1H-pyrazole

Precursor: Dimethyl 5-(1H-pyrazol-4-yl)isophthalate

Materials & Reagents[1][2][3]
  • Reactant A: 4-Bromo-1H-pyrazole (1.0 equiv)

  • Reactant B: 3,5-Bis(methoxycarbonyl)phenylboronic acid pinacol ester (1.1 equiv)

  • Catalyst: Pd(PPh₃)₄ (3-5 mol%) or Pd(dppf)Cl₂ (for sterically hindered substrates)

  • Base: K₂CO₃ (2.0 M aqueous solution)

  • Solvent: 1,4-Dioxane : Ethanol : Water (2:1:1 v/v)

  • Equipment: Single-mode Microwave Reactor (e.g., CEM Discover or Anton Paar Monowave)

Step-by-Step Workflow
Step 1: Microwave-Assisted Cross-Coupling[1]
  • Preparation: In a 10 mL microwave vial, charge 4-Bromo-1H-pyrazole (147 mg, 1.0 mmol) and the boronic ester (1.1 mmol).

  • Catalyst Addition: Add Pd(PPh₃)₄ (58 mg, 0.05 mmol) under an inert atmosphere (N₂ or Ar purge).

  • Solvent System: Add 3 mL of the degassed solvent mixture (Dioxane/EtOH/H₂O).

  • Sealing: Cap the vial with a Teflon-lined septum.

  • Irradiation Parameters:

    • Temperature: 140°C

    • Power: Dynamic (Max 200W)

    • Hold Time: 15 minutes

    • Stirring: High (600 rpm)

  • Work-up: Cool to RT (compressed air cooling). Filter through Celite to remove Pd black. Concentrate filtrate under vacuum.

Step 2: Rapid Microwave Hydrolysis
  • Reconstitution: Dissolve the crude ester from Step 1 in 1M NaOH (4 mL) and Ethanol (1 mL).

  • Irradiation: Heat at 100°C for 5 minutes in the microwave.

  • Isolation: Acidify with 1M HCl to pH 2-3. The product, 5-(3,5-dicarboxyphenyl)-1H-pyrazole , will precipitate as a white solid.

  • Purification: Wash with cold water and dry. Recrystallization from DMF/Ethanol if necessary.

Critical Process Parameters (CPP)
ParameterOptimized ValueImpact on Quality
Solvent Ratio Dioxane:EtOH:H₂O (2:1:1)Ensures solubility of both organic halide and inorganic base.
Temperature 140°C<120°C leads to incomplete conversion; >160°C causes de-borylation.
Reaction Time 15 minConventional heating requires 12-24h. Extended MW time degrades catalyst.
Vial Headspace < 50% VolumeMinimizes pressure buildup and solvent reflux issues.

Visualization of Workflow

G cluster_mechanism Microwave Effect Reagents Reagents: 4-Bromo-1H-pyrazole + Boronic Ester MW_Reactor MW Reactor 140°C, 15 min Pd(PPh3)4, K2CO3 Reagents->MW_Reactor Suzuki Coupling Intermediate Intermediate: Dimethyl Ester MW_Reactor->Intermediate Yield: ~85-90% Hydrolysis MW Hydrolysis 100°C, 5 min NaOH/EtOH Intermediate->Hydrolysis Saponification Workup Acidification (HCl) & Filtration Hydrolysis->Workup pH Adjustment Product Final Ligand: 5-(3,5-dicarboxyphenyl) -1H-pyrazole Workup->Product Isolation Dielectric Dielectric Heating (Dipolar Rotation) Kinetics Accelerated Kinetics (k = A * e^(-Ea/RT)) Dielectric->Kinetics

Caption: Integrated workflow for the microwave-assisted synthesis of pyrazole-isophthalic acid ligands, highlighting the two-stage irradiation process.

Comparative Analysis: Microwave vs. Conventional[2][3][6][7][8][9]

MetricConventional Thermal HeatingMicrowave-Assisted SynthesisImprovement Factor
Reaction Time 18 - 24 Hours15 - 20 Minutes~70x Faster
Yield 65 - 72%85 - 92%+20% Yield
Energy Usage High (Oil bath continuous)Low (Targeted energy)Green Efficiency
Purity (Crude) Requires ChromatographyOften requires only washingStreamlined Workup

Troubleshooting & Optimization

  • Low Yield: If the yield is <50%, check the "Deborylation" of the boronic ester. This occurs if the temperature is too high or the base concentration is too aggressive. Reduce Temp to 120°C and extend time to 20 min.

  • Pd Black Precipitation: Early precipitation of Pd black indicates catalyst decomposition. Add a stabilizing ligand like TBAB (Tetrabutylammonium bromide) or switch to Pd(dppf)Cl₂ .

  • Pressure Errors: If the microwave vessel over-pressurizes, ensure the solvent volume does not exceed 40-50% of the vial capacity. Ethanol/Water mixtures generate significant vapor pressure at 140°C.

References

  • Microwave-Assisted Synthesis of Pyrazoles - A Mini-Review. European Journal of Life Sciences. [Link]

  • Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species. International Journal of Molecular Sciences. [Link]

  • Microwave-Assisted Synthesis of Metal–Organic Frameworks. Crystals (MDPI). [Link]

  • Microwave-promoted Heck and Suzuki coupling reactions of new 3-(5-bromobenzofuranyl)pyrazole. Arkivoc. [Link]

Sources

Purification and recrystallization techniques for 5-(1h-Pyrazol-4-yl)isophthalic acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Purification and Recrystallization of 5-(1H-Pyrazol-4-yl)isophthalic Acid

Part 1: Abstract & Molecular Analysis

5-(1H-Pyrazol-4-yl)isophthalic acid is a critical bifunctional ligand used in the synthesis of Metal-Organic Frameworks (MOFs) and pharmaceutical intermediates. Its structure features a rigid isophthalic acid core (providing solubility in base) and a pyrazole moiety (providing coordination sites and amphoteric character).

Purification Challenge: The synthesis, typically via Suzuki-Miyaura cross-coupling, introduces specific impurities: Palladium (Pd) residues, unreacted boronic acids, and inorganic salts. The molecule's high polarity and high melting point (>300°C) make standard silica chromatography inefficient and yield-limiting.

Strategic Approach: This protocol utilizes the molecule's amphoteric solubility profile . By manipulating pH, we can selectively solubilize the compound as a dianion (carboxylate form) to remove non-polar organic impurities and Pd-black, then precipitate it as the free acid. Final polishing is achieved via controlled crystallization from polar aprotic solvents.

Part 2: Solubility Profile & Solvent Selection

Understanding the solubility landscape is prerequisite to successful recrystallization.

Solvent SystemSolubility (Hot)Solubility (Cold)SuitabilityNotes
Water (Neutral) InsolubleInsolubleAnti-solventpH dependent.
Water (Basic, pH > 8) SolubleSolubleExtractionForms disodium salt.
Water (Acidic, pH < 2) ModerateLowWashProtonates pyrazole; avoid for yield.
DMF / DMSO HighModeratePrimary Best for recrystallization.
Methanol / Ethanol LowInsolubleAnti-solventGood for washing filter cakes.
Acetic Acid (Glacial) HighLowSecondary Excellent for removing colored impurities.

Part 3: Experimental Protocols

Protocol A: Crude Work-up & Metal Scavenging (The "Acid-Base" Wash)

Objective: Removal of unreacted starting materials, Pd catalyst, and inorganic salts.

Reagents:

  • Crude 5-(1H-Pyrazol-4-yl)isophthalic acid

  • 2M NaOH (aq)

  • Activated Carbon (Charcoal) or Thiol-functionalized Silica (for Pd removal)

  • Celite 545

  • 6M HCl (aq)

Procedure:

  • Dissolution: Suspend the crude solid in distilled water (10 mL/g). Slowly add 2M NaOH with stirring until the solid dissolves completely and pH reaches ~10-11. The solution should be dark (impurities) but clear of solids.

    • Mechanism:[1][2] Forms the highly soluble disodium isophthalate salt.

  • Scavenging: Add Activated Carbon (10 wt% of crude mass). Heat to 60°C for 30 minutes.

    • Note: If Pd content is critical (pharmaceutical grade), use Thiol-functionalized silica scavengers (e.g., SiliaMetS® Thiol) instead of carbon.

  • Filtration: Filter the hot mixture through a pad of Celite 545 to remove carbon and Pd-black. Wash the pad with a small volume of dilute NaOH.

    • Result: The filtrate contains the product; the black filter cake contains Pd and organics.

  • Precipitation: Cool filtrate to room temperature. Slowly add 6M HCl dropwise while stirring vigorously.

    • Critical Step: Continue addition until pH reaches 3.0–3.5 . Do not overshoot to pH < 1, as the pyrazole nitrogen may protonate, forming a soluble hydrochloride salt and reducing yield.

  • Isolation: Stir the white slurry for 1 hour to ripen the precipitate. Filter via vacuum filtration.[3] Wash the cake with water (3x) and acetone (1x) to remove residual water.

Protocol B: Recrystallization (The "Polishing" Step)

Objective: Removal of trace isomers and occlusion of solvent.

Preferred Method: DMF/Water Antisolvent Precipitation Why: The high boiling point of DMF ensures complete dissolution, while water acts as a gentle anti-solvent that removes inorganic salts.

Step-by-Step:

  • Dissolution: Place the semi-dried solid from Protocol A into a flask. Add N,N-Dimethylformamide (DMF) (approx. 5-7 mL per gram of solid).

  • Heating: Heat to 90–100°C. If solid remains, add DMF in 1 mL increments until a clear solution is obtained.

    • Safety: Perform in a fume hood; DMF vapors are toxic.

  • Hot Filtration (Optional): If fine particulates remain, filter hot through a glass frit or PTFE membrane (0.45 µm). Paper filters may dissolve or degrade in hot DMF.

  • Crystallization:

    • Remove from heat.[3]

    • Add distilled water dropwise to the hot solution until a faint, persistent turbidity (cloudiness) is observed.

    • Add a few drops of DMF to clear the solution back up.

  • Cooling: Allow the flask to cool slowly to room temperature on a cork ring (insulation promotes crystal growth). Once at RT, chill in an ice bath (0-4°C) for 2 hours.

  • Collection: Filter the white crystalline solid.

    • Wash: Wash immediately with cold Ethanol or Methanol . This displaces the high-boiling DMF, facilitating drying.

  • Drying: Dry in a vacuum oven at 80°C for 12 hours.

    • Note: Rigid MOF linkers often trap DMF in their lattice. 1H NMR is required to verify solvent removal.

Part 4: Process Visualization

PurificationWorkflow Start Crude Reaction Mixture (Solid/Residue) Dissolve Dissolve in 2M NaOH (pH 10-11) Start->Dissolve Solubilization Scavenge Add Activated Carbon Heat 60°C, 30 min Dissolve->Scavenge Pd Removal Filter Filter through Celite (Remove Pd/Carbon) Scavenge->Filter Purification Filtrate Clear Filtrate (Product as Na-Salt) Filter->Filtrate Acidify Precipitate with 6M HCl Target pH 3.0 - 3.5 Filtrate->Acidify Regeneration Isolate Filter & Wash (Water/Acetone) Acidify->Isolate Precipitation Recryst Recrystallization Solvent: DMF (Hot) Anti-solvent: Water Isolate->Recryst Polishing Final Pure 5-(1H-Pyrazol-4-yl) isophthalic acid Recryst->Final Drying

Figure 1: Logical workflow for the purification of 5-(1H-Pyrazol-4-yl)isophthalic acid, moving from crude extraction to crystalline purity.

Part 5: Analytical Validation

To ensure the protocol was successful, verify the following parameters:

  • 1H NMR (DMSO-d6):

    • Check for the disappearance of starting material peaks (e.g., boronic acid peaks often appear broad around 8-9 ppm).

    • Solvent Trap: Check for DMF peaks (2.73, 2.89, 7.95 ppm). If present, grind the sample and re-dry at higher temperature (100°C).

  • HPLC Purity:

    • Column: C18 Reverse Phase.

    • Mobile Phase: Water (0.1% TFA) / Acetonitrile (Gradient 5% -> 95%).

    • Note: The pyrazole may tail slightly due to interaction with silanols; TFA is essential.

  • Appearance: Product should be an off-white to white powder. Yellow discoloration indicates residual Pd or nitro- impurities.

References

  • Suzuki-Miyaura Coupling Protocols for Pyrazoles. BenchChem Application Notes. Retrieved from .

  • Purification of Isophthalic Acid Derivatives. Google Patents (US4350828A). Retrieved from .

  • Solubility Data for 1H-Pyrazole derivatives. BenchChem Technical Support. Retrieved from .

  • Synthesis of 5-(pyridin-4-yl)isophthalic acid (Analogous Protocol). Fluorochem Product Guide. Retrieved from .

Sources

Advanced Single-Crystal Growth of Metal-Organic Frameworks Using H3L Tricarboxylate Ligands

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Single-crystal X-ray diffraction (SCXRD) remains the gold standard for resolving the tertiary structure, lattice dimensions, and phase composition of metal-organic frameworks (MOFs) at the atomic level. However, isolating high-quality single crystals is a persistent bottleneck in reticular chemistry. Tricarboxylic acids (H3L)—such as 1,3,5-benzenetricarboxylic acid (H3BTC) or 1,3,5-tris(4-carboxyphenyl)benzene (H3BTB)—present unique challenges. Their tritopic nature and rigid geometries drive rapid, multidirectional coordination with metal nodes, leading to immediate supersaturation and the precipitation of amorphous or polycrystalline powders[1]. This application note provides an authoritative, self-validating guide to engineering the crystallization kinetics of H3L MOFs to yield SCXRD-ready single crystals.

Mechanistic Insights: The Causality of Modulated Growth

To bypass the kinetic trap of rapid precipitation, researchers must shift the crystallization process from kinetic control to thermodynamic control. This is achieved via the Modulator Approach .

Modulators are typically monocarboxylic acids (e.g., formic, acetic, or trifluoroacetic acid) added in large equivalents to the solvothermal reaction mixture[2]. Because they possess only one coordinating moiety, they temporarily cap the metal secondary building units (SBUs) and prevent framework extension. This competitive binding lowers the effective concentration of active growth sites, slowing down the nucleation rate and promoting reversible, anisotropic single-crystal growth. Furthermore, the choice of solvent (often DMF or DEF) acts as an internal, slow-release base; upon heating, these solvents decompose to release amines that gradually deprotonate the H3L ligand, ensuring a strictly controlled thermodynamic pace.

MOF_Growth_Mechanism Metal Metal Precursor (e.g., Cu²⁺, Zn²⁺) Solvent Solvothermal Mixture (DMF/DEF + Heat) Metal->Solvent Ligand H3L Ligand (Tritopic Linker) Ligand->Solvent Modulator Monocarboxylic Modulator (Acetic/Formic Acid) Slow Controlled Nucleation (Competitive Binding) Modulator->Slow SBU Capping Fast Rapid Coordination (High Supersaturation) Solvent->Fast Unmodulated Solvent->Slow Modulated Powder Polycrystalline Powder (Amorphous/Microcrystalline) Fast->Powder Crystal High-Quality Single Crystal (SCXRD Ready) Slow->Crystal Anisotropic Growth

Fig 1: Reaction pathways in unmodulated vs. modulated MOF single-crystal growth.

Quantitative Data: Modulator Selection Matrix

Selecting the correct modulator is a function of the metal node's hard/soft characteristics and the pKa of the targeted H3L ligand.

ModulatorpKaVolatility (b.p. °C)Typical Equivalents (vs. Ligand)Mechanistic Effect / Causality
Formic Acid 3.75100.810x - 50xStrong competitor; highly effective for high-valence Zr/Hf nodes; decomposes to CO₂/H₂O at high temperatures[2].
Acetic Acid 4.76118.15x - 30xModerate competitor; standard choice for Cu/Zn paddlewheels; promotes high anisotropic growth.
Trifluoroacetic Acid (TFA) 0.2372.41x - 5xVery strong competitor; high acidity drastically slows deprotonation of H3L; use with caution to avoid crystal etching[2].
Pyridine 5.25*115.21x - 10xActs as both a competitive N-donor ligand and a slow-release base to control H3L deprotonation[3]. (pKa of conjugate acid)

Detailed Methodologies

Protocol A: Modulated Solvothermal Synthesis of Cu-H3L Frameworks (e.g., MOF-143)

This protocol is optimized for extended H3L ligands like H3BTB and H3TAPB, utilizing a mixed-solvent and base-modulation strategy[3].

  • Precursor Preparation: Weigh 0.048 mmol of the H3L ligand and 0.258 mmol of Cu(NO₃)₂·2.5H₂O.

    • Causality: A metal-to-ligand ratio > 5:1 ensures that the metal nodes are not the limiting reagent, favoring the formation of complete SBUs before framework extension can occur.

  • Solvent & Modulator Mixing: Dissolve the solids in a solvent mixture of DMF/NMP/pyridine (5.0 / 5.0 / 0.4 mL) in a 20 mL scintillation vial.

    • Causality: DMF and NMP provide excellent solubility for extended aromatic ligands. Pyridine acts as a dual-function modulator: it competitively coordinates to Cu²⁺ sites and gently buffers the deprotonation of the H3L ligand[3].

  • Thermal Incubation: Cap the vial tightly and place it in an isothermal oven at 85 °C for 48 hours.

    • Causality: Heating facilitates the slow thermal decomposition of DMF, releasing dimethylamine which gradually deprotonates the remaining H3L, driving crystal nucleation at a controlled thermodynamic pace.

  • Controlled Cooling: Allow the oven to cool naturally to room temperature (approx. 1 °C/min).

    • Causality: Rapid thermal quenching induces thermal shock, leading to crystal cracking and twinning. Slow cooling preserves the structural integrity of the lattice.

  • Isolation: Decant the mother liquor and wash the resulting blue hexahedron single crystals with fresh DMF (3 × 10 mL). Store the crystals in DMF to prevent pore collapse prior to SCXRD analysis.

Protocol B: Liquid-Liquid Diffusion for Kinetically Sensitive H3L MOFs

For highly reactive H3L ligands that precipitate immediately upon mixing (even in the presence of modulators), a diffusion gradient must be employed.

  • Bottom Layer (High Density): Dissolve the H3L ligand in 2 mL of a high-density solvent (e.g., DMSO or a DMF/glycerol mixture) in a narrow glass tube.

  • Buffer Layer: Carefully overlay 2 mL of a pure solvent (e.g., DMF or Ethanol) using a syringe, running the liquid slowly down the side of the tube to prevent mixing.

    • Causality: The buffer layer acts as a physical barrier, dictating the diffusion rate of the precursors and ensuring nucleation only occurs at the interface.

  • Top Layer (Low Density): Dissolve the metal salt in 2 mL of a low-density solvent (e.g., Methanol) and gently layer it on top of the buffer.

  • Incubation: Seal the tube and leave it undisturbed in a vibration-free environment for 1–4 weeks.

    • Causality: As the concentration gradient slowly equalizes, the metal and ligand meet in the buffer zone at extreme dilution. High-quality single crystals nucleate and grow without the kinetic trap of rapid supersaturation.

Self-Validating Quality Control System

To ensure the executed protocol has generated viable crystals, the workflow must be validated through the following sequential checkpoints:

  • Optical Birefringence Evaluation: Place the harvested crystals under a polarized light microscope. Rotate the polarizer; true single crystals will extinguish light uniformly at specific angles. If the crystal appears patchy or fails to extinguish completely, it is a twinned or polycrystalline aggregate and the modulator concentration must be increased.

  • SCXRD Resolution Limit: Mount a test crystal on the diffractometer. A successful modulated growth protocol should yield a diffraction pattern with distinct spots extending to at least a 0.84 Å resolution limit, with an internal agreement factor (

    
    ) of < 0.08.
    
  • Bulk Phase Purity Verification: Single crystals can sometimes represent a minority impurity phase. Grind a representative sample of the harvested crystals and perform Powder X-Ray Diffraction (PXRD). The experimental pattern must perfectly match the simulated pattern generated from the SCXRD structure solution to validate bulk uniformity[3].

References

  • The Chemistry of Reticular Framework Nanoparticles: MOF, ZIF, and COF Materials | uni-muenchen.de |

  • Defect Engineering of Zr-based MOFs | tum.de | 2

  • In Situ Etching Strategy to Controllably Fabricate Single-Crystal Metal–Organic Framework Microtubes | acs.org |1

  • Isoreticular Expansion of Metal–Organic Frameworks with Triangular and Square Building Units and the Lowest Calculated Density for Porous Crystals | acs.org | 3

Sources

Application Note: Post-Synthetic Modification of Pyrazole NH Groups

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines advanced protocols for the post-synthetic modification (PSM) of pyrazole NH groups, bridging medicinal chemistry (small molecule derivatization) and materials science (tuning porous frameworks).

Introduction: The Pyrazole NH Paradox

The pyrazole ring is a "Janus-faced" heterocycle, ubiquitous in FDA-approved drugs (e.g., Celecoxib, Ruxolitinib) and functional materials. Its core reactivity lies in the NH group , which exhibits dual behavior:

  • Acidity (pKa ~14): Deprotonation yields a pyrazolide anion, a potent nucleophile.

  • Basicity (pKa ~2.5): The adjacent nitrogen (N2) can accept protons or coordinate metals.

The Challenge: The primary hurdle in post-synthetic modification (PSM) is tautomerism . In unsubstituted pyrazoles, the N1 and N2 positions are chemically equivalent due to rapid proton transfer. Upon deprotonation, the resulting anion can react at either nitrogen, leading to mixtures of 1,3- and 1,5-substituted isomers.

This guide provides three distinct protocols to control this reactivity, moving from small-molecule regiocontrol to the engineering of solid-state materials.

Strategic Decision Framework

Before selecting a protocol, use the following decision tree to determine the optimal synthetic pathway based on your substrate and target application.

PyrazoleStrategy Start Target Application SmallMol Small Molecule (Drug Discovery) Start->SmallMol Material Solid Material (MOF/COF/Resin) Start->Material Arylation Target: N-Aryl SmallMol->Arylation Alkylation Target: N-Alkyl SmallMol->Alkylation PoreEng Pore Engineering (Tuning Hydrophobicity) Material->PoreEng ChanLam Protocol 2: Chan-Lam Coupling (Cu(OAc)2, Air) Arylation->ChanLam Regio Is Regioselectivity Critical? Alkylation->Regio Yes Yes Regio->Yes High Precision No No Regio->No Bulk Synthesis Standard Standard Base (NaH/DMF) *Separation Required* Directed Protocol 1: Steric/Chelation Control (tBuOK/18-C-6) PSM_Protocol Protocol 3: Solid-Phase PSM (Flow/Diffusion) PoreEng->PSM_Protocol Yes->Directed No->Standard

Figure 1: Decision matrix for selecting the appropriate N-functionalization protocol.

Protocol 1: Regioselective N-Alkylation (Medicinal Chemistry)

Objective: To install alkyl groups on the pyrazole nitrogen with high regioselectivity (N1 vs. N2), avoiding tedious chromatographic separations.

Principle

Standard alkylation (NaH/DMF) often yields a thermodynamic mixture (~1:1 to 3:1). By utilizing steric screening and cation-binding agents (crown ethers), we can bias the nucleophilic attack. The "Green" THP protection strategy is included for temporary blocking.

Materials
  • Substrate: 3-substituted or 3,5-disubstituted pyrazole (1.0 equiv).

  • Base: Potassium tert-butoxide (

    
    -BuOK).
    
  • Additive: 18-Crown-6 (phase transfer catalyst/cation binder).

  • Solvent: Anhydrous THF or Toluene (non-polar solvents enhance ion-pairing effects).

  • Reagent: Alkyl Halide (R-X).

Step-by-Step Methodology
  • Preparation:

    • Flame-dry a round-bottom flask under Argon.

    • Dissolve the pyrazole substrate (1.0 mmol) in anhydrous THF (5 mL).

  • Deprotonation:

    • Add 18-Crown-6 (1.1 mmol) to the solution.

    • Cool to 0°C and add

      
      -BuOK (1.1 mmol) slowly.
      
    • Mechanistic Insight: The crown ether sequesters the

      
       ion, creating a "naked" pyrazolide anion. This increases reactivity and allows steric factors (rather than coordination to the metal) to dictate regioselectivity.
      
  • Alkylation:

    • Stir for 30 min at 0°C.

    • Add the Alkyl Halide (1.1 mmol) dropwise.

    • Allow to warm to Room Temperature (RT) and stir for 4–12 hours.

  • Workup:

    • Quench with saturated

      
      . Extract with EtOAc.[1]
      
    • Dry over

      
       and concentrate.
      
  • Green Protection Option (THP):

    • If permanent alkylation is not desired, mix Pyrazole + 3,4-Dihydro-2H-pyran (DHP) (1.2 equiv).

    • Conditions: Heat neat (solvent-free) at 125°C for 2 hours in a sealed tube.

    • Result: Quantitative formation of N-THP pyrazole.

Data Analysis: Regioselectivity Trends[2]
Base / SolventAdditiveMajor Isomer (Steric Control)Typical Ratio (N1:N2)
NaH / DMF NoneMixture (Thermodynamic)60:40

/ Acetone
NoneMixture70:30

-BuOK / THF
18-Crown-6 Less Sterically Hindered >95:5
Neat / 125°C DHPN-THP (Labile)>99:1

Protocol 2: Chan-Lam N-Arylation (Cross-Coupling)

Objective: To introduce aryl rings onto the pyrazole NH using mild, aerobic conditions, avoiding the harsh temperatures of Ullmann coupling or the toxicity of Buchwald-Hartwig Pd-catalysts.

Principle

The Chan-Evans-Lam coupling utilizes a Copper(II) species to facilitate oxidative coupling between the NH-heterocycle and an aryl boronic acid. The reaction is driven by molecular oxygen (air) which re-oxidizes the Cu(I) intermediate back to Cu(II).

ChanLam Cu2 Cu(OAc)2 (Pre-catalyst) Complex Cu(II)-Pyrazole Complex Cu2->Complex Pyrazole-NH Transmetal Transmetallation (Ar-B(OH)2) Complex->Transmetal Base RedElim Reductive Elimination (C-N Bond Formation) Transmetal->RedElim Cu(III) Intermediate Cu1 Cu(I) Species RedElim->Cu1 Product Release Oxidation Oxidation (O2/Air) Cu1->Oxidation Oxidation->Cu2 Regeneration

Figure 2: Catalytic cycle of the aerobic Chan-Lam coupling.

Materials
  • Catalyst:

    
     (10–20 mol%).
    
  • Ligand/Base: Pyridine (2.0 equiv) or

    
    .
    
  • Oxidant: Ambient Air (balloon or open flask).

  • Desiccant: 4Å Molecular Sieves (Critical for yield).

  • Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN).

Step-by-Step Methodology
  • Setup:

    • In a flask open to air, combine Pyrazole (1.0 mmol), Aryl Boronic Acid (1.5 mmol), and

      
       (0.1 mmol).
      
    • Add activated 4Å Molecular Sieves (200 mg). Note: Water inhibits the transmetallation step.

  • Initiation:

    • Add DCM (5 mL) and Pyridine (2.0 mmol).

    • Stir vigorously at Room Temperature.

  • Monitoring:

    • The reaction typically turns from blue (Cu(II)) to green/brown during the cycle.

    • Monitor by TLC.[1][2] Reaction time: 12–24 hours.

  • Workup:

    • Filter through a pad of Celite to remove copper salts and sieves.

    • Wash the filtrate with dilute

      
       (to sequester residual Cu) and Brine.
      
    • Purify via flash chromatography.

Protocol 3: Post-Synthetic Modification (PSM) in COFs

Objective: To chemically modify pendant pyrazole units within a Covalent Organic Framework (COF) or Porous Organic Polymer (POP) without collapsing the porous structure. This is used to tune pore hydrophobicity or introduce catalytic metal binding sites.

Principle

Unlike small molecules, PSM in materials is diffusion-limited. The protocol uses flow chemistry or high-dilution diffusion to ensure uniform modification throughout the crystal lattice, preventing "pore blocking" where surface reactions seal off the interior.

Materials
  • Scaffold: Pyrazole-containing COF (e.g., hydrazine-linked frameworks).

  • Reagent: Alkyl Iodide or Acyl Chloride.

  • Solvent: Mesitylene/Dioxane (Non-swelling solvents preserve crystallinity).

  • Apparatus: Soxhlet Extractor or Shaker.

Step-by-Step Methodology
  • Activation:

    • Activate the COF powder (100 mg) by heating at 120°C under vacuum (10 mbar) for 12 hours to remove guest molecules.

  • Infiltration (The "Soak"):

    • Suspend the COF in anhydrous Dioxane (10 mL).

    • Add Base:

      
       (excess, solid powder). Note: Solid bases prevent clogging of pores by soluble salt byproducts.
      
    • Add Electrophile (e.g., Methyl Iodide, 5.0 equiv).

  • Reaction:

    • Stir gently or shake at 60°C for 24 hours. Do not use magnetic stirring bars directly on the powder as this grinds the crystals (amorphization). Use an overhead stirrer or shaker.

  • Washing (Soxhlet):

    • Filter the solid.

    • Perform Soxhlet extraction with THF for 12 hours to remove trapped reagents.

  • Validation:

    • PXRD: Confirm crystallinity is retained.

    • BET Surface Area: Check for pore blocking (significant drop in surface area indicates pore collapse or blocking).

    • FT-IR/SS-NMR: Look for disappearance of N-H stretch (~3200

      
      ) and appearance of N-Methyl signals.
      

Troubleshooting & Optimization

ProblemPotential CauseSolution
Low Regioselectivity (Protocol 1) Solvent too polar (dissociates ion pairs)Switch to Toluene or Benzene; increase steric bulk of base.
Stalled Reaction (Protocol 2) Catalyst poisoning by waterAdd fresh 4Å Molecular Sieves; ensure Boronic Acid is dry.
Pore Collapse (Protocol 3) Mechanical stress or HydrolysisAvoid magnetic stirring (use shaker); ensure anhydrous conditions.
N-Alkylation fails (Steric) Pyrazole is too hinderedSwitch to Cesium Carbonate (

)
in DMF at 80°C (Cesium effect).

References

  • Regioselective N-Alkylation: highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. J. Org.[3][4] Chem. (2022).[5] Link

  • Green Protection: Green protection of pyrazole... and high-yield, one-pot synthesis.[6][7] RSC Advances (2015). Link

  • Chan-Lam Coupling: Copper-promoted C-N bond formation: A review. Tetrahedron (2012). Link

  • COF Modification: Post-synthetic modification of covalent organic frameworks.[8][9] Chem. Soc. Rev. (2019).[8] Link

  • Review on Pyrazoles: Pyrazoles as drugs: facts and myths. Eur. J. Med.[3] Chem. (2014). Link

Sources

Scalable production methods for 5-(1h-Pyrazol-4-yl)isophthalic acid linkers

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Production of 5-(1H-Pyrazol-4-yl)isophthalic Acid Linkers

Executive Summary

This guide details a scalable, robust protocol for the synthesis of 5-(1H-pyrazol-4-yl)isophthalic acid , a critical bifunctional ligand used in the construction of zirconium and iron-based Metal-Organic Frameworks (e.g., PCN-600 series).

While academic literature often utilizes small-scale Suzuki couplings of free acids or unprotected pyrazoles, these methods fail at scale (>100g) due to catalyst poisoning, poor solubility, and difficult purification. This protocol utilizes a double-protection strategy (methyl esters for carboxylates, Boc for pyrazole) to ensure homogeneous coupling conditions, followed by a controlled global deprotection and pH-swing crystallization. This approach eliminates the need for chromatographic purification, making it viable for kilogram-scale production.

Strategic Analysis & Retrosynthesis

The Scalability Challenge
  • Catalyst Poisoning: The free N-H on the pyrazole ring coordinates strongly to Palladium (Pd), quenching the catalytic cycle and requiring high catalyst loadings (5-10 mol%) which is economically unviable.

  • Solubility: The target molecule is zwitterionic and highly insoluble in standard organic solvents, making extraction impossible.

  • Purification: Silica gel chromatography is impractical at scale.

The Solution: Ester-Boc Route

We employ Dimethyl 5-bromoisophthalate and 1-Boc-pyrazole-4-boronic acid pinacol ester .

  • Why Methyl Esters? Increases solubility in Toluene/Dioxane, allowing lower solvent volumes.

  • Why Boc? Sterically hinders the pyrazole nitrogen, preventing Pd coordination and reducing catalyst loading to <1 mol%.

  • Global Deprotection: Both the methyl esters and the Boc group are cleaved under basic hydrolysis conditions, allowing a streamlined "one-pot" workup after the coupling.

SyntheticRoute SM1 Dimethyl 5-bromoisophthalate (Soluble Electrophile) Inter Intermediate: Dimethyl 5-(1-Boc-pyrazol-4-yl) isophthalate SM1->Inter Suzuki Coupling Pd(dppf)Cl2, K2CO3 Dioxane/H2O SM2 1-Boc-pyrazole-4-boronic acid pinacol ester (Protected Nucleophile) SM2->Inter Prod Target Ligand: 5-(1H-Pyrazol-4-yl) isophthalic acid Inter->Prod Global Hydrolysis NaOH, MeOH/H2O Reflux -> pH Adjust

Figure 1: Retrosynthetic pathway utilizing the Ester-Boc strategy to maximize solubility and catalyst turnover.

Detailed Protocols

Protocol A: Suzuki Cross-Coupling (Intermediate Synthesis)

Objective: Synthesize Dimethyl 5-(1-(tert-butoxycarbonyl)-1H-pyrazol-4-yl)isophthalate.

Reagents & Stoichiometry:

Reagent Equiv. Role
Dimethyl 5-bromoisophthalate 1.0 Electrophile
1-Boc-pyrazole-4-boronic acid pinacol ester 1.1 Nucleophile

| Potassium Carbonate (


) | 3.0 | Base |
| Pd(dppf)Cl


DCM | 0.02 (2 mol%) | Catalyst | | 1,4-Dioxane | 10 vol (mL/g) | Solvent | | Water | 2 vol (mL/g) | Co-solvent |

Procedure:

  • Setup: In a 3-neck round bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, charge the aryl bromide and boronate ester.

  • Solvent Addition: Add 1,4-Dioxane. Degas the solution by bubbling nitrogen for 20 minutes (Sparging). Critical: Oxygen presence causes homocoupling of the boronic ester.

  • Base & Catalyst: Add the

    
     (dissolved in the minimal amount of water) and the Pd catalyst.
    
  • Reaction: Heat to 90°C for 12–16 hours. Monitor by TLC (Hexane:EtOAc 3:1) or HPLC.[1][2] The intermediate should appear as a highly fluorescent spot/peak.

  • Workup (Filtration Strategy):

    • Cool reaction to room temperature.[1][3]

    • Dilute with Ethyl Acetate (equal volume to Dioxane).

    • Filter through a pad of Celite to remove Pd black and inorganic salts.

    • Evaporate solvent to dryness.[4]

    • Purification: Recrystallize the crude solid from hot Ethanol.

    • Target Yield: >85%.

Protocol B: Global Hydrolysis & pH-Swing Purification

Objective: Cleave methyl esters and Boc group to yield pure ligand.

Procedure:

  • Dissolution: Suspend the intermediate from Protocol A in Methanol (10 mL/g).

  • Saponification: Add 2M NaOH aqueous solution (5.0 equiv). The solution will turn clear as the ester hydrolyzes.

  • Reflux: Heat to reflux (65°C) for 4 hours. The Boc group is thermally and chemically unstable under these conditions and will cleave, releasing

    
     and tert-butanol.
    
  • The pH Swing (Critical Step):

    • Cool the solution to room temperature.[1]

    • Step 1: Evaporate Methanol under reduced pressure. You will be left with an aqueous solution of the ligand sodium salt.

    • Step 2: Dilute with water (to approx 20 mL/g of original SM). Filter this solution through a 0.45µm membrane. This removes any residual insoluble Pd nanoparticles.

    • Step 3: Slowly add 2M HCl dropwise with vigorous stirring.

    • Observation: The solution will cloud. Continue addition until pH 3–4 .

    • Note: Do not go to pH < 1, or you may protonate the pyrazole completely and redissolve the compound or trap excess salts.

  • Isolation: Stir the slurry for 2 hours to age the crystals. Filter the white precipitate.

  • Washing: Wash with copious water (until filtrate is neutral) followed by Acetone (to remove organic impurities).

  • Drying: Vacuum oven at 80°C for 24 hours.

Process Workflow & Quality Control

Workflow cluster_0 Phase 1: Coupling cluster_1 Phase 2: Hydrolysis cluster_2 Phase 3: Isolation Step1 Inert Atmosphere Generation (N2 Sparging) Step2 Suzuki Reaction (90°C, 16h) Step1->Step2 Step3 Celite Filtration (Remove Pd Black) Step2->Step3 Step4 Saponification (NaOH, Reflux) Step3->Step4 Step5 Methanol Removal (Rotovap) Step4->Step5 Step6 Aqueous Filtration (Polishing Step) Step5->Step6 Step7 Acidification to pH 3-4 (Precipitation) Step6->Step7 Step8 Filtration & Washing (H2O/Acetone) Step7->Step8 Step9 Final QC (NMR/HPLC) Step8->Step9

Figure 2: Operational workflow emphasizing the aqueous polishing step (Step 6) to ensure high-purity, metal-free ligands.

Quality Control Standards
  • 1H NMR (DMSO-d6):

    • Look for the disappearance of the methyl ester singlet (~3.9 ppm).

    • Look for the disappearance of the Boc t-butyl singlet (~1.6 ppm).

    • Confirm Pyrazole protons: Broad singlet ~13.5 ppm (NH), and aromatic peaks.

  • Elemental Analysis: Critical for MOF synthesis.[5] Carbon/Nitrogen ratios must be within 0.4% of theoretical.

  • Residual Pd: Must be <50 ppm (measured by ICP-MS) to prevent interference with MOF optical properties.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Coupling Oxygen poisoning or "wet" solvent.Increase N2 sparging time. Ensure Dioxane is anhydrous.
Product is Gray/Black Residual Palladium.Crucial: Perform the "hot filtration" in Protocol A carefully. Perform Step 6 (Aqueous Filtration) in Protocol B before acidification.
Incomplete Hydrolysis Poor solubility of intermediate.Add THF as a co-solvent during hydrolysis to solubilize the ester.
Gel Formation Acidification too fast.Add HCl slowly. If gel forms, heat the slurry to 80°C and let cool slowly to induce crystallization.

References

  • PCN-600 Synthesis & Linker Design: Wang, K., et al. (2014).[6] "A Series of Highly Stable Mesoporous Metalloporphyrin Fe-MOFs." Journal of the American Chemical Society.

  • Suzuki Coupling Scale-Up: Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.

  • Purification of Zwitterionic Linkers: Feng, D., et al. (2013). "Stable Metal-Organic Frameworks Containing Single-Molecule Traps for Enzyme Encapsulation." Nature Communications. (Referencing general workup for carboxylate/pyrazole linkers).

  • Boc-Protection Strategy: Billingsley, K., & Buchwald, S. L. (2007). "An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Coupling of Aryl Chlorides with 1-Boc-pyrazole-4-boronic Acid Pinacol Ester." Journal of Organic Chemistry.

Sources

3. Practical Applications

Application Note: Gas Storage Capacity of MOFs based on 5-(1H-Pyrazol-4-yl)isophthalic acid

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and materials scientists focusing on the synthesis and characterization of rht-MOF-pyr , a copper-based Metal-Organic Framework constructed from the ligand 5-(1H-pyrazol-4-yl)isophthalic acid .


), Carbon Dioxide (

), Methane (

) Ligand CAS: 1108726-74-4 (5-(1H-Pyrazol-4-yl)isophthalic acid)

Executive Summary

The ligand 5-(1H-pyrazol-4-yl)isophthalic acid (often abbreviated as


, 

, or

) is a critical precursor for generating high-connectivity rht-topology MOFs. The most prominent material in this class is rht-MOF-pyr (also known as PCN-30X analogues or simply Cu-rht-MOF-pyr ).

Unlike traditional copper paddlewheel MOFs (e.g., HKUST-1) which suffer from moisture instability, rht-MOF-pyr exhibits "Remote Stabilization" . The pyrazolate moiety coordinates to the trimetallic


 clusters, electronically strengthening the framework and conferring exceptional hydrolytic stability (stable at pH 2.5 for >14 days). This guide details the protocol for synthesizing high-crystallinity rht-MOF-pyr, the critical supercritical 

activation required to prevent pore collapse, and the methodology for measuring gas storage capacity.
Key Performance Metrics (Typical)
ParameterValueCondition
BET Surface Area ~2,100


at 77 K
Pore Volume ~0.88

Calculated

Uptake
~12.7 wt%298 K, 1 bar

Uptake
~2.5 wt%77 K, 1 bar
Stability HighAqueous Acid (pH 2.5)

Experimental Protocols

Protocol A: Solvothermal Synthesis of rht-MOF-pyr

Objective: To synthesize single-phase, highly crystalline rht-MOF-pyr. Mechanism: The synthesis relies on the in-situ formation of a 24-connected supermolecular building block (SBB) driven by the T-shaped ligand geometry and copper(II) nitrate.

Reagents:

  • Ligand: 5-(1H-pyrazol-4-yl)isophthalic acid (Purity >97%)

  • Metal Source:

    
     (Copper(II) nitrate hemi(pentahydrate))
    
  • Solvent System: N,N-Dimethylformamide (DMF) / Ethanol (EtOH)[1]

  • Modulator: Nitric Acid (

    
    , 65% conc.) or Hydrochloric Acid (HCl)
    

Step-by-Step Procedure:

  • Precursor Dissolution:

    • In a 20 mL scintillation vial, dissolve 15 mg of Ligand in 10 mL of DMF/EtOH (3:1 v/v).

    • Add 30 mg of

      
      . Sonicate for 5 minutes until the solution is clear blue.
      
  • Acid Modulation:

    • Add 50

      
        of 
      
      
      
      (or 6M HCl) to the mixture.
    • Note: Acid modulation slows the nucleation rate, preventing the formation of amorphous kinetic products and yielding larger single crystals.

  • Solvothermal Reaction:

    • Seal the vial tightly with a Teflon-lined cap.

    • Place in a programmable oven.

    • Ramp: 1 °C/min to 85°C .

    • Dwell: Hold at 85°C for 48–72 hours .

    • Cool: Cool to room temperature at 0.5 °C/min.

  • Harvesting:

    • Blue octahedral crystals should be visible.

    • Decant the mother liquor.

    • Wash crystals with fresh DMF (

      
       mL) to remove unreacted ligand.
      
Protocol B: Activation (Critical Step)

Context: rht-MOFs possess large cages that are prone to collapse upon removal of solvent if surface tension is high. Supercritical


 (

) activation is mandatory
for accessing the full surface area.

Workflow:

  • Solvent Exchange:

    • Immerse crystals in anhydrous Ethanol (EtOH).

    • Refresh EtOH every 6 hours for 3 days.

    • Validation: Check the supernatant by UV-Vis; absence of ligand absorption bands indicates complete exchange.

  • Supercritical

    
     Drying: 
    
    • Transfer EtOH-solvated crystals to a critical point dryer chamber.

    • Purge with liquid

      
       at 15°C for 4 hours to displace EtOH.
      
    • Raise temperature to 40°C and pressure to >1100 psi (above critical point).

    • Hold for 1 hour, then vent slowly (bleed rate < 100 psi/min).

  • Degassing:

    • Transfer dry powder to a gas sorption tube.

    • Activate under dynamic vacuum (

      
       torr) at 100°C  for 12 hours.
      

Visualization: Synthesis & Activation Workflow

MOF_Synthesis Start Start: Raw Materials Mix Dissolution (DMF/EtOH + HNO3) Start->Mix Weigh & Sonicate Heat Solvothermal Reaction (85°C, 72h) Mix->Heat Teflon-lined Vial Wash Washing (DMF -> EtOH Exchange) Heat->Wash Harvest Crystals scCO2 Supercritical CO2 Drying (Critical Step) Wash->scCO2 Solvent Replacement Degas Thermal Degassing (100°C, Vacuum) scCO2->Degas Dry Powder Analysis Gas Sorption Analysis (H2, CO2, CH4) Degas->Analysis Ready for Measurement

Caption: Step-by-step workflow from ligand precursor to activated MOF ready for gas sorption analysis.

Gas Sorption Characterization Protocol

Measurement Setup
  • Instrument: Volumetric Gas Sorption Analyzer (e.g., Micromeritics 3Flex, Quantachrome Autosorb).

  • Adsorbates: Ultra-high purity

    
     (99.999%), 
    
    
    
    (99.999%),
    
    
    (99.995%).
  • Temperature Control: Liquid

    
     (77 K) for 
    
    
    
    ; Water/Glycol bath (273 K, 298 K) for
    
    
    .
Measurement Steps
  • Dead Volume Calibration: Use Helium (He) to measure the free space in the sample cell.

  • Isotherm Collection (

    
     at 77 K): 
    
    • Measure adsorption/desorption from

      
       to 0.99.
      
    • Data Check: Ensure the isotherm is Type I (microporous). A Type IV hysteresis indicates mesopores (defects) or inter-particle voids.

    • BET Calculation: Apply BET equation in the range

      
      .
      
  • Gas Storage Isotherms (

    
    ): 
    
    • Measure at Low Pressure (0–1 bar) for affinity studies.

    • Measure at High Pressure (0–100 bar) if equipping a high-pressure analyzer for total capacity.

Data Analysis: Heat of Adsorption ( )

To determine the binding strength of the gas molecules to the pyrazole-functionalized pore surface, calculate the Isosteric Heat of Adsorption (


) using the Clausius-Clapeyron equation.[2]

Required Data:

  • Isotherm at

    
     (e.g., 273 K).
    
  • Isotherm at

    
     (e.g., 298 K).
    

Formula:



  • Plot

    
     vs 
    
    
    
    for a fixed loading amount (
    
    
    ).
  • The slope determines

    
    .
    

Expected Results & Troubleshooting

Typical Capacity Data
GasTemperaturePressureCapacity (wt%)Capacity (

)

77 K1 bar-~550 (STP)

77 K1 bar~2.4 - 2.6~270

298 K1 bar~12.7~65

298 K35 bar~19.0~150 (Total)
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Surface Area (< 1000

)
Pore collapse during activation.MUST use Supercritical

. Do not heat dry from EtOH directly.
Amorphous Powder Reaction too fast.Increase acid modulator concentration (

).
Green Precipitate Formation of Copper Hydroxide.Ensure reagents are dry; lower water content in solvent.
Low

Selectivity
Ligand degradation.Verify ligand purity via NMR before synthesis.

References

  • Gao, W.-Y., et al. (2015).[3][4][5][6] Remote Stabilization of Copper Paddlewheel Based Molecular Building Blocks in Metal–Organic Frameworks. Journal of the American Chemical Society / Chemistry of Materials. [6]

  • Nueangaudom, A., et al. (2011). The unique rht-MOF platform, ideal for pinpointing the functionalization and CO2 adsorption relationship.[7] Chemical Communications.[2]

  • Mondal, R., et al. (2014). Designing Functional Metal–Organic Frameworks by Imparting a Hexanuclear Copper-Based Secondary Building Unit Specific Properties. Chemistry of Materials.

  • BenchChem Protocols . (2025). Synthesis of Metal-Organic Frameworks Using Functionalized Isophthalic Acids.

  • Yaghi, O. M., et al. (2009). Reticular Chemistry: Occurrence and Taxonomy of Nets and Grammar for the Design of Frameworks. Accounts of Chemical Research.

Sources

Catalytic activity of coordination polymers derived from 5-(1h-Pyrazol-4-yl)isophthalic acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the protocol for the synthesis, characterization, and catalytic application of coordination polymers (CPs) derived from 5-(1H-pyrazol-4-yl)isophthalic acid (H₃PyIA) . This ligand features a T-shaped geometry with two carboxylate groups and a central pyrazole moiety, enabling the construction of porous Metal-Organic Frameworks (MOFs) with high density of Lewis acid sites (metal nodes) or Brønsted acid/base sites (pyrazole -NH-).

Part 1: Introduction & Ligand Chemistry

5-(1H-pyrazol-4-yl)isophthalic acid (H₃PyIA) represents a versatile class of "bifunctional" ligands. Unlike simple isophthalic acid, the inclusion of the pyrazole ring at the 5-position introduces additional coordination sites and potential hydrogen-bonding donors/acceptors within the pore channels.

  • Formula: C₁₁H₈N₂O₄

  • Molecular Weight: 232.19 g/mol

  • Coordination Modes:

    • Carboxylates: Typically bridge metal ions (Zn²⁺, Co²⁺, Cu²⁺) to form secondary building units (SBUs) like paddlewheels or clusters.

    • Pyrazole: Can bridge metal centers (deprotonated pyrazolate) or remain uncoordinated to act as a hydrogen-bond donor (-NH) for substrate interaction.

Part 2: Synthesis of H₃PyIA-Based Coordination Polymers

This protocol focuses on a Zinc(II)-based MOF (denoted here as Zn-PyIA ), which is chemically robust and exhibits high Lewis acidity suitable for condensation reactions.

Materials
  • 5-(1H-pyrazol-4-yl)isophthalic acid (H₃PyIA) (97%, Commercially available or synthesized via Suzuki coupling of 5-bromoisophthalic acid and 4-pyrazoleboronic acid pinacol ester).

  • Zinc Nitrate Hexahydrate [Zn(NO₃)₂·6H₂O].

  • Solvents: N,N-Dimethylformamide (DMF), Ethanol (EtOH), Deionized Water (DI H₂O).

Solvothermal Synthesis Protocol
  • Precursor Dissolution:

    • Dissolve 23.2 mg (0.1 mmol) of H₃PyIA in 4 mL of DMF/EtOH (3:1 v/v) . Sonicate for 10 mins until clear.

    • Dissolve 29.7 mg (0.1 mmol) of Zn(NO₃)₂·6H₂O in 2 mL of DI H₂O .

  • Mixing:

    • Add the metal salt solution dropwise to the ligand solution under stirring.

    • Optional: Add 10 µL of dilute HNO₃ or triethylamine (TEA) to modulate crystal growth rate (acid slows nucleation; base accelerates it).

  • Solvothermal Reaction:

    • Transfer the mixture into a 15 mL Teflon-lined stainless steel autoclave .

    • Seal and heat at 100°C for 72 hours in a programmable oven (Ramp rate: 1°C/min).

    • Cool to room temperature at a rate of 0.1°C/min (slow cooling is critical for single-crystal formation).

  • Washing & Activation:

    • Filter the resulting colorless block crystals.

    • Wash 3x with DMF and 3x with Ethanol to remove unreacted ligands.

    • Solvent Exchange: Immerse crystals in anhydrous acetone for 3 days, refreshing solvent every 24 hours.

    • Activation: Dry under vacuum at 120°C for 12 hours to remove guest solvent molecules.

Characterization Checklist
  • PXRD (Powder X-Ray Diffraction): Confirm phase purity against simulated patterns.

  • TGA (Thermogravimetric Analysis): Verify thermal stability (typically stable up to 350–400°C).

  • BET Analysis: Measure N₂ adsorption at 77 K to determine surface area (Expected: 400–800 m²/g depending on topology).

Part 3: Catalytic Application Protocols

Application A: Knoevenagel Condensation (Lewis Acid Catalysis)

The Zn-PyIA framework acts as a heterogeneous Lewis acid catalyst, activating the carbonyl group of aldehydes for nucleophilic attack.

Reaction: Benzaldehyde + Malononitrile → Benzylidenemalononitrile

Protocol:

  • Catalyst Preparation: Activate 10 mg of Zn-PyIA at 150°C under vacuum for 2 hours prior to use.

  • Reaction Setup:

    • In a 10 mL round-bottom flask, combine Benzaldehyde (1.0 mmol) and Malononitrile (1.2 mmol) .

    • Add 3 mL of Toluene (solvent).

    • Add the activated Zn-PyIA catalyst (5 mol% based on Zn) .

  • Execution:

    • Stir the mixture at 80°C under N₂ atmosphere.

    • Monitor reaction progress via TLC or GC-MS at 30 min intervals.

  • Workup:

    • Centrifuge to separate the solid catalyst.

    • Analyze the supernatant using ¹H NMR (CDCl₃) or GC-MS to determine conversion and yield.

  • Recycling:

    • Wash the recovered catalyst with ethanol and acetone.

    • Re-activate at 120°C before the next cycle.

Data Analysis (Typical Results):

EntryCatalystSolventTime (h)Yield (%)TOF (h⁻¹)
1NoneToluene24<5-
2Zn(NO₃)₂ (Homogeneous)Toluene44511
3Zn-PyIA (Heterogeneous) Toluene4>95 23
4Zn-PyIA (Recycle 1)Toluene49423
Application B: Photocatalytic Degradation of Dyes

The conjugated


-system of the H₃PyIA ligand allows the CP to act as a photocatalyst under UV-Vis irradiation, generating electron-hole pairs to degrade organic pollutants like Methylene Blue (MB).

Protocol:

  • Stock Solution: Prepare a 10 mg/L aqueous solution of Methylene Blue (MB).

  • Equilibrium Adsorption:

    • Disperse 30 mg of Zn-PyIA powder in 50 mL of MB solution .

    • Stir in the dark for 30 minutes to establish adsorption-desorption equilibrium.

  • Irradiation:

    • Expose the suspension to a 300 W Xenon arc lamp (simulated sunlight) or UV LED (365 nm).

    • Maintain temperature at 25°C using a water jacket.

  • Sampling:

    • Withdraw 3 mL aliquots every 15 minutes.

    • Centrifuge immediately to remove catalyst particles.

    • Measure absorbance at

      
       using UV-Vis spectroscopy.
      
  • Calculation:

    • Degradation Efficiency

      
      
      

Part 4: Mechanistic Visualization

Figure 1: Synthesis and Activation Workflow

SynthesisWorkflow Ligand H3PyIA Ligand (DMF/EtOH) Mixing Mixing & Sonication Ligand->Mixing Metal Zn(NO3)2 (Water) Metal->Mixing Autoclave Solvothermal 100°C, 72h Mixing->Autoclave Precursors Crystals Raw Crystals (Pore filled with solvent) Autoclave->Crystals Self-Assembly Activation Activation (Acetone Exchange + Vacuum) Crystals->Activation Guest Removal FinalMOF Activated Zn-PyIA (Open Metal Sites) Activation->FinalMOF Ready for Catalysis

Caption: Step-by-step solvothermal synthesis and activation workflow for Zn-PyIA coordination polymers.

Figure 2: Catalytic Mechanism (Knoevenagel Condensation)

CatalyticCycle MOF Zn-PyIA (Lewis Acid Zn2+) Step1 Substrate Binding (Benzaldehyde-Zn Interaction) MOF->Step1 Activation Step2 Nucleophilic Attack (Malononitrile) Step1->Step2 C=O Polarization Step3 Dehydration (-H2O) Step2->Step3 C-C Bond Formation Product Benzylidenemalononitrile (Released) Step3->Product Elimination Product->MOF Regeneration

Caption: Proposed Lewis acid catalytic cycle. The unsaturated Zn(II) sites polarize the aldehyde carbonyl, facilitating nucleophilic attack.

References

  • Synthesis of Pyrazole-Isophthalate MOFs

    • Title: Synthesis of a Chiral 3,6T22-Zn-MOF with a T-Shaped Bifunctional Pyrazole-Isophthal
    • Source: Crystals 2022, 12(9), 1188.
    • URL:[Link]

  • Catalytic Knoevenagel Condensation

    • Title: Zinc(II)
    • Source: Molecules 2023, 28(3), 1039.
    • URL:[Link]

  • Photocatalytic Degradation

    • Title: Metal-Organic Frameworks and their Applications as Photocatalysts for Dyes Degrad
    • Source: IntechOpen, 2024.
    • URL:[Link]

  • Ligand Properties

    • Title: 5-(1H-Pyrazol-4-yl)isophthalic acid (PubChem Compound Summary).
    • Source: National Center for Biotechnology Inform
    • URL:[Link]

Application Note: Engineering High-Proton-Conductivity MOFs Using Pyrazole-Carboxylate Ligands

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Materials Scientists, Energy Researchers, and Advanced Therapeutics Developers.

Executive Summary

The development of rapid, dependable proton transport channels is a critical bottleneck in the design of proton exchange membrane fuel cells (PEMFCs) and advanced biosensors. Metal-Organic Frameworks (MOFs) constructed with pyrazole-carboxylate ligands—such as 1H-pyrazole-3,5-dicarboxylic acid (H3pdc)—have emerged as a superior class of proton-conducting materials. This application note establishes the mechanistic rationale behind their high conductivity, summarizes quantitative benchmarks, and provides validated, step-by-step protocols for synthesizing and characterizing pyrazole-carboxylate MOF hybrid membranes.

Mechanistic Rationale: The Pyrazole-Carboxylate Advantage

The fundamental requirement for high proton conductivity is the establishment of a low-energy pathway for proton migration. Pyrazole-carboxylate ligands provide a unique structural advantage through their 1[1]:

  • Dual Hydrogen-Bonding Sites: The pyrazole ring possesses both a hydrogen-bond donor (the pyrrole-like -NH group) and a hydrogen-bond acceptor (the pyridine-like -N= atom)[1]. This dual functionality allows the ligand to form 2 with adsorbed water molecules and uncoordinated carboxylate oxygens[2].

  • Acid-Base Pair Formation: When integrated into acidic polymer matrices like perfluorosulfonic acid (PFSA) or sulfonated polyphenylene oxide (SPPO), the basic nitrogen sites of the MOF interact directly with the sulfonic acid groups (-SO3H) of the polymer. This interaction induces the 3, creating highly efficient interfacial transport channels[3].

  • Facilitation of the Grotthuss Mechanism: Unlike the vehicular mechanism where protons diffuse slowly as bulky hydronium ions (

    
    ), the dense hydrogen-bonded networks in pyrazole-carboxylate MOFs allow protons to 3 via the Grotthuss mechanism[3]. This significantly lowers the activation energy (
    
    
    
    ) required for proton conduction, maintaining high performance even under low relative humidity (RH) conditions[3].

Quantitative Benchmarks

The integration of pyrazole-carboxylate MOFs into hybrid membranes yields conductivities that rival or exceed commercial standards. Table 1 summarizes key performance metrics across different framework topologies.

Table 1: Comparative Proton Conductivity of Pyrazole-Carboxylate MOFs and Hybrid Membranes

Material SystemMetal / LigandTemp (K)RH (%)Proton Conductivity (S/cm)Reference
Cd-MOF [Cd2(pdc)(H2O)(DMA)2]nCd / H3pdc36398

[4]
Cd-MOF @ SPPO Membrane Cd / H3pdc + SPPO34398

[5]
PFSA-NH-Zr-1 Membrane Zr / PZDC + PFSA353100

[3]
PFSA-NH-Zr-1 Membrane Zr / PZDC + PFSA35340

[3]
Cd-MOF [Cd3(padc)...]Cd / H3padc29899

[6]

Experimental Methodologies

The following protocols are designed as self-validating systems, ensuring that experimental artifacts are minimized and the intrinsic properties of the MOF are accurately measured.

Protocol A: In Situ Synthesis of a Pyrazole-Carboxylate MOF Hybrid Membrane

Causality Check: Traditional physical blending of MOF powders into polymers often leads to nanoparticle agglomeration, which blocks proton channels and degrades mechanical stability. We utilize an in situ growth strategy. By synthesizing the MOF directly within the polymer solution, the 3 ensure molecular-level dispersion and the formation of continuous acid-base proton transport pathways[3].

Step-by-Step Procedure:

  • Precursor Dissolution: Dissolve the metal precursor (e.g.,

    
     for Zr-MOFs or 
    
    
    
    for Cd-MOFs) and the pyrazole-carboxylate ligand (e.g., 1H-pyrazole-3,5-dicarboxylic acid) in a mixed solvent system (e.g., DMF and deionized water) under continuous ultrasonication for 30 minutes[4].
  • Polymer Integration: Slowly dropwise add a 5 wt% solution of the target polymer (e.g., PFSA or SPPO) into the precursor mixture[5]. Stir vigorously at room temperature for 12 hours to allow the acid-base pairs to pre-coordinate.

  • Solvothermal Crystallization: Transfer the homogeneous mixture into a Teflon-lined stainless-steel autoclave. Heat at 120 °C for 24 hours. Self-Validation: The formation of a translucent, gel-like suspension indicates successful nanoscale MOF crystallization without macroscopic phase separation.

  • Membrane Casting: Cast the solution onto a clean, leveled glass plate using a doctor blade. Dry under vacuum at 80 °C for 12 hours to evaporate the solvent.

  • Activation: Peel the freestanding membrane from the glass. Wash sequentially with deionized water and methanol to remove unreacted precursors, then dry at 60 °C overnight.

Protocol B: Electrochemical Impedance Spectroscopy (EIS) for Proton Conductivity

Causality Check: Direct current (DC) measurements cause rapid polarization at the electrodes, masking the true conductivity of the material. Alternating current (EIS) separates the bulk material resistance from grain boundary and electrode interface capacitances, allowing the 5[5].

Step-by-Step Procedure:

  • Cell Assembly: Cut the activated hybrid membrane into a standard 1 cm × 1 cm square. Sandwich the sample between two blocking electrodes (e.g., gold-plated copper or stainless steel) within a custom Teflon test cell.

  • Environmental Equilibration: Place the test cell into a programmable temperature and humidity chamber. Set the target conditions (e.g., 80 °C, 40% RH). Critical Step: Equilibrate for a minimum of 2 hours. Premature measurement will result in non-linear Nyquist plots due to uneven water distribution within the MOF pores.

  • Impedance Measurement: Connect the cell to a potentiostat/galvanostat. Apply an AC voltage amplitude of 10–50 mV across a frequency sweep from 1 MHz down to 1 Hz.

  • Data Extraction: Plot the resulting data as a Nyquist curve (

    
     vs. 
    
    
    
    ). Fit the high-frequency semicircular arc to an equivalent Randles circuit. The intercept of the semicircle with the real axis (
    
    
    ) represents the bulk resistance (
    
    
    ).
  • Conductivity & Mechanism Validation: Calculate proton conductivity (

    
    ) using the formula 
    
    
    
    , where
    
    
    is membrane thickness and
    
    
    is the cross-sectional area. To validate the Grotthuss mechanism, measure
    
    
    across multiple temperatures and plot
    
    
    versus
    
    
    . Calculate the activation energy (
    
    
    ) using the Arrhenius equation. An7 via the pyrazole-carboxylate hydrogen-bond network is the dominant transport mechanism[7].

Mechanistic Workflow Visualization

G MOF Synthesis of Pyrazole-Carboxylate MOF (e.g., Cd-MOF, Zr-MOF) Membrane Hybrid Membrane Fabrication (Polymer Matrix: SPPO / PFSA) MOF->Membrane Integration HNetwork Formation of H-Bonding Networks (Pyrazole -NH/-N=, -COOH, H2O) MOF->HNetwork Structural Basis EIS Electrochemical Impedance Spectroscopy (EIS) Analysis Membrane->EIS Characterization Membrane->HNetwork Acid-Base Pairs Conductivity High Proton Conductivity (> 10⁻³ to 10⁻¹ S/cm) EIS->Conductivity Quantifies Grotthuss Proton Hopping via Grotthuss Mechanism (Low Activation Energy Ea) HNetwork->Grotthuss Facilitates Grotthuss->Conductivity Results In

Workflow and mechanistic pathway of proton conduction in pyrazole-carboxylate MOF membranes.

References

  • [4] Wang, F.-D., et al. "High Proton Conductivity of a Cadmium Metal–Organic Framework Constructed from Pyrazolecarboxylate and Its Hybrid Membrane." Inorganic Chemistry - ACS Publications.4

  • [3] "Proton-conductive channels engineering of perfluorosulfonic acid membrane via in situ acid–base pair of metal organic framework for fuel." Wuhan University of Technology. 3

  • [1] "1H-Pyrazole-3,4,5-tricarboxylic acid | 19551-66-7." Benchchem. 1

  • [2] "Proton Conduction in Zirconium-Based Metal–Organic Frameworks for Advanced Applications." ACS Applied Electronic Materials. 2

  • [6] "Structures and multiple properties of two polar metal-organic frameworks based on achiral N,O-coordinated ligands: toward multifunctional materials." R Discovery. 6

  • [5] Wang, F.-D., et al. "High Proton Conductivity of a Cadmium Metal-Organic Framework Constructed from Pyrazolecarboxylate and Its Hybrid Membrane." PubMed - NIH. 5

  • [7] "Enhanced proton conductivity in azole-functionalized three-dimensional crystalline covalent organic frameworks." PMC - NIH. 7

Sources

Application Note: Hydrogen Adsorption Isotherms in 5-(1H-Pyrazol-4-yl)isophthalic Acid Frameworks

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a comprehensive technical guide for materials scientists and chemical engineers. It focuses on the synthesis, activation, and hydrogen storage characterization of Metal-Organic Frameworks (MOFs) derived from the 5-(1H-pyrazol-4-yl)isophthalic acid ligand (often abbreviated as


 or 

).

The guide prioritizes the rht-MOF-pyr platform (a copper-based framework), which utilizes this specific T-shaped ligand to generate high-surface-area materials with exposed metal sites ideal for hydrogen physisorption.

Executive Summary

The development of porous materials for hydrogen storage requires ligands that direct the formation of high-connectivity topologies. 5-(1H-pyrazol-4-yl)isophthalic acid is a strategic "T-shaped" tricarboxylate ligand. Its unique geometry—combining a linear isophthalate moiety with a perpendicular pyrazole group—enables the formation of (3,24)-connected rht-topologies when coordinated with copper(II).

These frameworks (specifically rht-MOF-pyr ) exhibit three distinct cage types and a high density of open metal sites (OMS), leading to exceptional hydrogen uptake. This guide details the protocols for synthesizing the ligand and framework, activating the pores, and accurately measuring hydrogen adsorption isotherms at cryogenic temperatures (77 K) to determine storage capacity and isosteric heat of adsorption (


).

Chemical Synthesis Protocols

Ligand Synthesis: 5-(1H-Pyrazol-4-yl)isophthalic Acid ( )

Rationale: Commercial availability of this specific isomer can be limited. A robust Suzuki-Miyaura cross-coupling strategy is recommended to ensure high purity.

Reagents:

  • Dimethyl 5-bromoisophthalate (1.0 eq)

  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylic acid, tert-butyl ester (Protected Pyrazole Boronate) (1.1 eq)

  • 
     (0.05 eq)
    
  • 
     (3.0 eq)
    
  • Solvents: 1,4-Dioxane / Water (4:1 v/v)

Step-by-Step Protocol:

  • Coupling: Charge a Schlenk flask with dimethyl 5-bromoisophthalate, pyrazole boronate, and base. Degas the solvent mixture (sparge with

    
     for 30 min) and transfer to the flask via cannula. Add the Pd catalyst under 
    
    
    
    flow.
  • Reflux: Heat the mixture to 90°C for 24 hours. The solution will darken as the catalytic cycle proceeds.

  • Workup: Cool to Room Temperature (RT). Filter through Celite to remove Pd black. Concentrate the filtrate under reduced pressure. Partition the residue between Ethyl Acetate and Water. Wash the organic layer with Brine, dry over

    
    , and concentrate.
    
  • Hydrolysis & Deprotection: Dissolve the intermediate ester in THF/MeOH (1:1). Add 2M NaOH (excess). Reflux for 12 hours to hydrolyze the methyl esters and remove the N-Boc protecting group.

  • Isolation: Acidify the aqueous layer to pH ~2 using 1M HCl. The product, 5-(1H-pyrazol-4-yl)isophthalic acid , will precipitate as a white/off-white solid. Filter, wash with cold water, and dry under vacuum.

Framework Synthesis: rht-MOF-pyr

Rationale: The synthesis targets the formation of a Copper(II) Paddlewheel and a Trinuclear Copper Pyrazolate Cluster (


).

Reagents:

  • 
     (Ligand)[1][2][3][4][5]
    
  • 
    [6]
    
  • Solvent: DMF / Ethanol /

    
     (ratio typically 4:1:1)
    
  • Modulator:

    
     (48% aq) or dilute 
    
    
    
    (critical for crystal size control).

Protocol:

  • Dissolution: Dissolve

    
     (10 mg) and 
    
    
    
    (25 mg) in 2 mL of the solvent mixture in a 4 mL scintillation vial or Pyrex tube.
  • Acid Modulation: Add 15

    
     of 
    
    
    
    . Note: Acid slows nucleation, promoting the growth of large, defect-free single crystals essential for high-quality isotherms.
  • Solvothermal Reaction: Seal the vessel and heat at 85°C for 24–48 hours in a programmable oven.

  • Harvesting: Blue-green polyhedral crystals will form. Decant the mother liquor and wash the crystals with fresh DMF (

    
     mL).
    

Activation Protocol (Critical Step)

Causality: Direct drying of rht-MOFs from DMF often leads to pore collapse due to high surface tension. Solvent exchange is mandatory.

  • Solvent Exchange: Immerse crystals in anhydrous Methanol (MeOH) for 3 days. Refresh the MeOH every 12 hours. This replaces high-boiling DMF with volatile MeOH.

  • Supercritical

    
     Drying (Optional but Recommended):  For maximum surface area retention, perform supercritical 
    
    
    
    activation (bleed MeOH, flush with liquid
    
    
    , heat to 40°C/100 bar, and vent slowly).
  • Thermal Degassing:

    • Transfer sample to the gas sorption cell.

    • Connect to the vacuum manifold (<

      
       mbar).
      
    • Ramp: Heat to 100°C at a rate of 1°C/min.

    • Hold: Maintain at 100°C for 12 hours. Warning: Do not exceed 150°C as the open metal sites can be reactive/unstable.

    • Verification: Ensure the "outgas rate" is < 2

      
      bar/min before starting analysis.
      

Hydrogen Adsorption Measurement Protocol

Instrument: Volumetric Gas Sorption Analyzer (e.g., Micromeritics 3Flex, Quantachrome iQ).

Measurement Logic Workflow

The following diagram illustrates the decision matrix for obtaining high-fidelity hydrogen isotherms.

H2_Adsorption_Workflow Start Start: Activated Sample DeadVol Free Space Measurement (He at Ambient & 77K) Start->DeadVol Isotherm_77K H2 Isotherm @ 77 K (Liquid N2 Bath) DeadVol->Isotherm_77K Isotherm_87K H2 Isotherm @ 87 K (Liquid Ar Bath) DeadVol->Isotherm_87K LowP Low Pressure Dosing (0 - 0.1 bar) Capture Strong Binding Sites Isotherm_77K->LowP Isotherm_87K->LowP Equilibration Equilibration Check (<0.01% P change over 10s) LowP->Equilibration HighP High Pressure Dosing (0.1 - 1.0 bar+) Saturation Region Data_QC Data QC: Check Hysteresis & Closure HighP->Data_QC Equilibration->HighP Data_QC->Start Fail (Leak/Degas error) Calc_Qst Calculate Qst (Clausius-Clapeyron) Data_QC->Calc_Qst Pass

Figure 1: Workflow for volumetric hydrogen adsorption analysis, highlighting the dual-temperature requirement for thermodynamic calculations.

Detailed Steps
  • Dead Volume Calibration: Use 99.999% Helium. Measure the "Cold Free Space" carefully; errors here drastically affect high-pressure H2 data (where gas density is low).

  • Bath Control: Submerge the sample cell in a liquid nitrogen dewar (77 K). Use a porous wick or isothermal jacket to maintain a constant thermal profile along the stem.

  • Dosing (Adsorption):

    • Region 1 (0–0.05 bar): Use small dose increments (

      
       STP). This region captures the filling of the strongest binding sites (Open Metal Sites).
      
    • Region 2 (0.05–1.0 bar): Increase dose size.

  • Desorption: Reduce pressure in steps to check for hysteresis. Significant hysteresis in

    
     at 77 K is rare and usually indicates restricted diffusion or kinetic trapping.
    
  • Dual Temperature (Optional but Standard): Repeat the experiment at 87 K (Liquid Argon) to calculate the Heat of Adsorption.

Data Analysis & Expected Results

Representative Data (rht-MOF Platform)

The rht-MOF-pyr typically exhibits Type I isotherms, characteristic of microporous materials.[2]

ParameterValue (Approx.)Significance
BET Surface Area

Indicates high porosity suitable for gas storage.
Pore Volume

Total capacity limit at saturation.
H2 Uptake (1 bar, 77 K)

Excellent low-pressure uptake due to narrow pores.
H2 Uptake (50 bar, 77 K)

High-pressure capacity rivals commercial benchmarks.

(Zero Coverage)

High heat of adsorption indicates strong interaction with Cu sites.
Calculating Isosteric Heat of Adsorption ( )

Using the data from 77 K and 87 K, apply the Clausius-Clapeyron equation at constant loading (


):


  • Interpretation: A decreasing

    
     curve (from ~9.5 to ~5 kJ/mol) as loading increases confirms the initial saturation of open metal sites followed by weaker physisorption in the pore center.
    

Troubleshooting & Quality Control

  • Problem: Low Surface Area / Low Uptake.

    • Cause: Incomplete activation (solvent still in pores) or structural collapse.

    • Fix: Extend MeOH exchange time; ensure activation temperature does not exceed 120°C; try Supercritical

      
      .
      
  • Problem: Negative Adsorption at High Pressure.

    • Cause: Incorrect "Free Space" (Dead Volume) determination.

    • Fix: Re-run Helium calibration at 77 K. Ensure the liquid nitrogen level is constant (use a level controller).

  • Problem: Drifting Pressure during Equilibration.

    • Cause: Thermal instability or leak.

    • Fix: Check O-rings on the sample cell; ensure the dewar is topped up.

References

  • Ma, S., et al. "A Metal-Organic Framework with Entrapped Inorganic Clusters." Journal of the American Chemical Society, 2008. Link (Foundational work on rht-MOF topology).

  • Millan, S., et al. "rtl-M-MOFs (M = Cu, Zn) with a T-shaped bifunctional pyrazole-isophthalate ligand."[1][2][3] Dalton Transactions, 2019.[3] Link (Synthesis of related azo-derivatives and discussion of the pyrazole-isophthalate platform).

  • Nouar, F., et al. "Supermolecular Building Blocks (SBBs) for the Design and Synthesis of Highly Porous Metal-Organic Frameworks." Chemical Reviews, 2012. Link (Review of the rht-MOF platform and synthesis strategies).

  • Suh, M. P., et al. "Hydrogen Storage in Metal–Organic Frameworks." Chemical Reviews, 2012. Link (Comprehensive review of H2 adsorption methodologies and benchmarks).

  • NIST Adsorption Database. "Isotherm Data for MOFs." Link (Reference for validating standard isotherm shapes).

Sources

Photocatalytic degradation of dyes using pyrazole-isophthalic acid complexes

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the synthesis, characterization, and operational protocols for utilizing Metal(II)-Pyrazole-Isophthalic Acid Coordination Polymers (CPs) as heterogeneous photocatalysts. Unlike simple metal oxides (e.g., TiO₂), these complexes offer tunable band gaps through ligand modification. This guide focuses on the degradation of recalcitrant organic dyes (Methylene Blue, Rhodamine B) under visible/UV light, providing a validated workflow for kinetic analysis and mechanistic scavenger screening.

Introduction: The Chelate Effect in Photocatalysis

Pyrazole-isophthalic acid complexes represent a class of Coordination Polymers (CPs) or Metal-Organic Frameworks (MOFs) where the metal center (typically Co²⁺, Zn²⁺, Cd²⁺, or Cu²⁺) is bridged by ligands containing both pyrazole (N-donor) and isophthalate (O-donor) functionalities.

  • Why this system?

    • Band Gap Tuning: The

      
      -conjugated pyrazole rings modulate the Highest Occupied Molecular Orbital (HOMO), allowing absorption shifts into the visible spectrum.
      
    • Charge Separation: The rigid isophthalate backbone creates porous channels that trap dye molecules, while the metal nodes facilitate electron-hole (

      
      ) separation, reducing recombination rates.
      
    • Stability: The chelating effect of the N,O-donor sets provides superior hydrolytic stability compared to pure carboxylate MOFs.

Experimental Workflow Visualization

The following diagram outlines the critical path from ligand selection to kinetic validation.

SynthesisWorkflow Precursors Precursors (M(II) Salt + Pyrazole-H2ip) Solvothermal Solvothermal Synthesis (120-160°C, 3-5 Days) Precursors->Solvothermal Crystals Crystalline CP (Filtration & Washing) Solvothermal->Crystals Char Characterization (PXRD, FTIR, UV-Vis DRS) Crystals->Char DarkAds Dark Adsorption (Eq. Equilibrium) Char->DarkAds Irradiation Light Irradiation (Xe Lamp/LED) DarkAds->Irradiation Analysis Kinetic Analysis (Pseudo-1st Order) Irradiation->Analysis

Figure 1: Step-by-step workflow for synthesizing and testing pyrazole-isophthalic acid photocatalysts.

Protocol A: Solvothermal Synthesis of M(II)-Complexes

Target Structure: A 2D or 3D coordination polymer utilizing 3,5-pyrazole dicarboxylic acid or a mixed ligand system (Pyrazole + Isophthalic Acid).

Materials:

  • Metal Salt:

    
     or 
    
    
    
    (Analytical Grade).
  • Ligand: 3,5-Dimethyl-1H-pyrazole (Dmpz) and Isophthalic Acid (

    
    ).
    
  • Solvent: DMF/Ethanol/Water mixture.

Procedure:

  • Stoichiometry: Dissolve 0.5 mmol of Metal salt, 0.5 mmol of

    
    , and 0.5 mmol of Dmpz in 10 mL of DMF:H₂O (1:1 v/v).
    
  • Homogenization: Stir at room temperature for 30 minutes until clear.

  • Thermal Treatment: Transfer to a Teflon-lined stainless steel autoclave (23 mL capacity). Seal and heat at 120–160°C for 72 hours.

    • Critical Insight: A slow cooling rate (5°C/hour) is essential to form single crystals suitable for XRD structure solution. Rapid cooling yields microcrystalline powder suitable only for catalysis but not structural elucidation.

  • Isolation: Filter the resulting crystals, wash with DMF and Ethanol (3x each) to remove unreacted ligand.

  • Activation: Dry at 60°C under vacuum for 12 hours.

Protocol B: Photocatalytic Degradation Setup

This protocol ensures the differentiation between simple adsorption and true photocatalysis.

Equipment:

  • Light Source: 300W Xenon arc lamp (with UV-cutoff filter if visible light is targeted).

  • Reactor: Double-walled quartz photochemical reactor with water cooling (maintain 25°C).

Step-by-Step:

  • Catalyst Loading: Disperse 30–50 mg of the activated CP powder into 100 mL of Dye Solution (10 mg/L Methylene Blue or Rhodamine B).

  • Dark Adsorption (The "Blank"): Stir the suspension in total darkness for 60 minutes.

    • Why? You must establish Adsorption-Desorption equilibrium.[1] If the dye concentration drops significantly here, the material is an adsorbent, not just a photocatalyst.

  • Irradiation: Turn on the light source (

    
    ). Maintain constant stirring.
    
  • Sampling: Withdraw 3 mL aliquots at fixed intervals (e.g., 0, 15, 30, 45, 60, 90 min).

  • Separation: Centrifuge at 10,000 rpm for 5 mins to pellet the catalyst.

  • Quantification: Measure absorbance of the supernatant using UV-Vis spectrophotometer (MB

    
     nm; RhB 
    
    
    
    nm).

Protocol C: Mechanistic Scavenger Experiments

To prove how the complex degrades the dye, you must trap specific Reactive Oxygen Species (ROS).

Procedure: Perform the standard degradation experiment (Protocol B) four times, adding 1.0 mM of a specific scavenger to the dye solution before adding the catalyst.

ScavengerTarget SpeciesRole in Mechanism
Isopropanol (IPA) Hydroxyl Radicals (

)
Traps

generated from

oxidation of

.
EDTA-2Na Holes (

)
Traps valence band holes; prevents direct oxidation.
Benzoquinone (BQ) Superoxide (

)
Traps

formed by

reduction of

.
None (Control) -Baseline degradation efficiency.

Interpretation: If degradation drops significantly (e.g., from 95% to 20%) upon adding BQ, then Superoxide (


)  is the dominant active species.

Mechanistic Pathway & Visualization

The pyrazole-isophthalic acid ligand system modifies the band structure, allowing the metal center to act as an electron trap, reducing recombination.

Mechanism Light Light (hv) CP CP Catalyst (Band Gap Excitation) Light->CP Electron e- (Conduction Band) CP->Electron Excitation Hole h+ (Valence Band) CP->Hole Separation O2 O2 (Dissolved) Electron->O2 H2O H2O / OH- Hole->H2O Dye Dye Molecule Hole->Dye Direct Oxidation Superoxide •O2- (Superoxide) O2->Superoxide Reduction Hydroxyl •OH (Hydroxyl) H2O->Hydroxyl Oxidation Superoxide->Dye Hydroxyl->Dye Degradation CO2 + H2O (Mineralization) Dye->Degradation

Figure 2: Photocatalytic mechanism showing the generation of ROS via electron-hole pair separation.[1][2]

Data Analysis: Kinetic Modeling

Photocatalytic degradation of dyes typically follows Langmuir-Hinshelwood pseudo-first-order kinetics .

Equation:



  • 
    : Initial absorbance (after dark adsorption).
    
  • 
    : Absorbance at time 
    
    
    
    .
  • 
    : Apparent rate constant (
    
    
    
    ).

Reporting: Plot


 vs. Time (

). The slope of the linear regression line is the rate constant

. A high

(>0.98) confirms the model validity.

References

  • Construction of Novel Coordination Polymers Based on Pyrazole Carboxylic Acid and Doping for Enhancing the Photocatalytic Property. Source: Crystal Growth & Design (via Figshare)

  • Synthesis, structure and photocatalytic properties of coordination polymers based on pyrazole carboxylic acid ligands. Source: CrystEngComm (RSC Publishing)

  • Synthesis, Structure, Magnetic, and Fluorescent Sensing Properties of Cobalt(II) Coordination Polymer. Source: Chinese Chemical Society

  • Standard Scavenger Test Protocols for Dye Degradation. Source: ResearchGate (Community Consensus)

Sources

Biomedical applications and cytotoxicity of pyrazole-isophthalic acid MOFs

[1]

Executive Summary & Mechanism of Action

Why this MOF class? Unlike standard carboxylate MOFs (e.g., MOF-5), pyrazole-isophthalic acid MOFs incorporate a nitrogen-rich heterocyclic ring directly into the linker. This imparts two critical biomedical advantages:

  • pH-Responsive Degradation: The metal-pyrazole bond is sensitive to acidic environments (pH 5.0–6.0), typical of tumor microenvironments and endosomes, facilitating targeted drug release.

  • Intrinsic Bioactivity: Pyrazole derivatives are pharmacophores with known anticancer and anti-inflammatory properties. Upon framework degradation, the released ligand can exert synergistic cytotoxic effects via Reactive Oxygen Species (ROS) generation.

Mechanistic Pathway

The MOF enters the cell via endocytosis. The acidic endosomal pH triggers protonation of the pyrazole nitrogen, severing the coordination bond. The framework collapses, releasing the payload (e.g., Doxorubicin) and the free ligand. The ligand creates oxidative stress (ROS), while the drug inhibits DNA replication.

Synthesis Protocol: Zn-PyIso Framework

Target Material: A Zinc(II)-based MOF using 5-(1H-pyrazol-3-yl)isophthalic acid (H₃L). Rationale: Zinc is selected for its relative biocompatibility compared to Cadmium or Copper variants often found in crystallographic literature.

Reagents
  • Ligand: 5-(1H-pyrazol-3-yl)isophthalic acid (H₃L) [Custom synthesis or commercial high-purity grade].

  • Metal Source: Zinc Nitrate Hexahydrate (

    
    ).[1]
    
  • Solvents: N,N-Dimethylformamide (DMF), Ethanol (EtOH), Deionized Water.

Step-by-Step Synthesis Workflow
  • Precursor Dissolution:

    • Dissolve 0.5 mmol of H₃L in 10 mL of DMF/EtOH (3:1 v/v). Sonicate until clear.

    • Dissolve 1.0 mmol of

      
        in 5 mL of deionized water.
      
  • Solvothermal Reaction:

    • Add the metal solution dropwise to the ligand solution under stirring.

    • Transfer the mixture to a Teflon-lined stainless steel autoclave (25 mL capacity).

    • Seal and heat at 100°C for 48 hours .

    • Critical Note: Do not disturb the oven; temperature fluctuations affect crystal size distribution.

  • Isolation & Washing (Purification):

    • Cool naturally to room temperature. Collect colorless block crystals via filtration.

    • Wash 1: DMF (3x 10 mL) to remove unreacted ligand (major source of false cytotoxicity).

    • Wash 2: Ethanol (3x 10 mL) to exchange pore-trapped DMF.

  • Activation:

    • Soak crystals in fresh Ethanol for 3 days, changing solvent every 24 hours.

    • Dry under vacuum at 80°C for 12 hours .

Visualization: Synthesis & Drug Loading Workflow

SynthesisWorkflowPrecursorsPrecursors(Zn salt + Pyrazole-Iso Ligand)SolvothermalSolvothermal Synthesis(100°C, 48h, DMF/EtOH)Precursors->Solvothermal CoordinationWashingPurification(Remove free ligand)Solvothermal->Washing FiltrationActivationActivation(Solvent Exchange + Vacuum)Washing->Activation Solvent Exch.DrugLoadingDrug Loading(Impregnation with DOX/5-FU)Activation->DrugLoading Porosity OpenFinalMOFDrug-Loaded MOF(Ready for Assay)DrugLoading->FinalMOF Encapsulation

Figure 1: Workflow for the synthesis, purification, and drug loading of Pyrazole-Isophthalic Acid MOFs.

Cytotoxicity Assessment Protocol

Objective: Determine the

Experimental Design
  • Cell Lines: HeLa (Cervical cancer), MCF-7 (Breast cancer), HEK293 (Healthy control).

  • Assay Type: MTT or CCK-8. Note: CCK-8 is preferred for MOFs to avoid formazan crystal interference.

Protocol Steps
  • Seeding:

    • Seed cells at

      
       cells/well in 96-well plates. Incubate for 24h at 37°C (
      
      
      ).
  • Treatment:

    • Prepare MOF suspensions in DMEM (dispersed via bath sonication for 5 mins).

    • Add serial dilutions (e.g., 0, 10, 25, 50, 100, 200

      
      ).
      
    • Control Groups: Untreated cells, Free Ligand (H₃L), Free Metal Salt (

      
      ), Free Drug.
      
  • Incubation:

    • Incubate for 48 hours . (24h is often insufficient for MOF endocytosis and degradation).

  • Quantification (Crucial Modification):

    • Add MTT reagent and incubate for 4h.

    • Step 4a: Carefully remove supernatant.

    • Step 4b: If MOF particles are still visible, centrifuge the plate (1000 rpm, 5 min) before removing media to prevent losing formazan crystals attached to MOF surfaces.

    • Dissolve formazan in DMSO.

    • Measure absorbance at 570 nm.

Data Analysis Template

Summarize results in the following format to evaluate biocompatibility vs. efficacy.

Sample GroupHeLa

(

)
HEK293

(

)
Selectivity Index (SI)
Zn-PyIso MOF (Empty) >150 (Low Toxicity)>200 (Safe)N/A
Free Ligand (H₃L) ~45 (Moderate)~601.3
DOX@Zn-PyIso 12.5 (High Potency) 856.8
Free Doxorubicin 5.010.02.0

Interpretation: A high Selectivity Index (SI) for the loaded MOF indicates that the framework effectively delivers the drug to cancer cells (likely via EPR effect) while sparing healthy cells, or that the pH-responsive release prevents premature leakage.

Visualization: Cytotoxicity Pathway[2]

CytotoxicityPathEndocytosisCellular Uptake(Endocytosis)EndosomeAcidic Endosome(pH 5.5)Endocytosis->EndosomeDegradationFramework Degradation(Zn-N Bond Cleavage)Endosome->Degradation H+ AttackReleasePayload ReleaseDegradation->ReleaseLigandActionFree Pyrazole Ligand(ROS Generation)Release->LigandActionDrugActionReleased Drug (e.g., DOX)(DNA Intercalation)Release->DrugActionApoptosisApoptosis / Cell DeathLigandAction->Apoptosis Oxidative StressDrugAction->Apoptosis Replication Stop

Figure 2: Mechanism of intracellular activation and cytotoxicity for Pyrazole-Isophthalic MOFs.

Troubleshooting & Optimization

  • Issue: High cytotoxicity in empty MOF.

    • Cause: Residual DMF or unreacted ligand trapped in pores.

    • Solution: Extend the ethanol exchange activation step to 5 days or use Soxhlet extraction with ethanol.

  • Issue: Low Drug Loading.

    • Cause: Pore aperture is too small for the drug molecule.

    • Solution: Use a "defective synthesis" approach (add monocarboxylic acid modulators like acetic acid) to create mesopores, or switch to a smaller cargo (e.g., 5-FU instead of Doxorubicin).

  • Issue: MOF aggregation in media.

    • Solution: Surface functionalization with PEG (Polyethylene Glycol) or incubation with serum proteins (BSA) prior to cell treatment to form a protein corona that stabilizes the dispersion.

References

  • Synthesis & Topology of Pyrazole-Isophthalate MOFs

    • Müller, P. et al. "Synthesis of a Chiral 3,6T22-Zn-MOF with a T-Shaped Bifunctional Pyrazole-Isophthalate Ligand." International Journal of Molecular Sciences, 2022.
  • Biomedical Applications of MOFs

    • Wang, H. et al. "Biomedical Applications of Metal−Organic Frameworks for Disease Diagnosis and Drug Delivery: A Review." Molecules, 2022.[2][3][4]

  • Cytotoxicity of Pyrazole Derivatives

    • Ahasan, M. & Islam, M. "Cytotoxicity study of pyrazole derivatives." Bangladesh Journal of Pharmacology, 2007.
  • ROS Generation Mechanism

    • Xu, Y. et al. "Metal–organic frameworks for the generation of reactive oxygen species." Chemical Engineering Journal, 2023.[5]

  • Formaldehyde Capture (Porosity Verification)

    • Researchers at NIH.[6] "Metal-organic frameworks based on pyrazolates for the selective and efficient capture of formaldehyde."[7] Nature Communications, 2024.

4. Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yields in the Synthesis of 5-(1H-Pyrazol-4-yl)isophthalic Acid

Author: BenchChem Technical Support Team. Date: March 2026

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Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to synthesize 5-(1H-pyrazol-4-yl)isophthalic acid (CAS: 1108726-74-4). While this compound is a highly valued bifunctional linker in Metal-Organic Frameworks (MOFs) and a critical intermediate in drug development, achieving high yields via the standard Suzuki-Miyaura cross-coupling is notoriously difficult[1].

I approach protocol design not as a simple sequence of steps, but as a system of interconnected chemical equilibria. When yields drop in this specific coupling, it is rarely a failure of the operator, but a failure to control competing mechanistic pathways. This guide provides a causality-driven troubleshooting matrix and a self-validating protocol to overcome these bottlenecks.

Part 1: Mechanistic Root Cause Analysis

To fix a failing reaction, we must first understand the molecular sabotage occurring in the flask. The coupling of 5-bromoisophthalic acid with 1H-pyrazole-4-boronic acid is plagued by three distinct failure modes:

  • Catalyst Poisoning: The free N-H group of an unprotected pyrazole is an excellent ligand for transition metals. It can coordinate to Pd(II) intermediates, displacing your phosphine ligands and precipitating inactive elemental palladium (Pd black)[2].

  • Base Depletion: The two acidic protons of the isophthalic acid moiety will immediately neutralize the inorganic base intended for the catalytic cycle, halting transmetalation[3].

  • Protodeboronation: Pyrazole-4-boronic acids are highly susceptible to hydrolytic cleavage of the C-B bond under basic, aqueous conditions at elevated temperatures[4].

MechanisticPitfalls Pd0 Active Pd(0) Catalyst OxAdd Oxidative Addition (5-Bromoisophthalic Acid) Pd0->OxAdd Aryl Bromide Poisoning Catalyst Poisoning (Free Pyrazole N-H coordination) Pd0->Poisoning Unprotected N-H TransMet Transmetalation (Pyrazole-4-boronic acid) OxAdd->TransMet Boronic Acid + Base RedElim Reductive Elimination (Product Formation) TransMet->RedElim BaseDepletion Base Depletion (Un-neutralized COOH groups) TransMet->BaseDepletion Insufficient Base Protodeboronation Protodeboronation (Hydrolysis of C-B bond) TransMet->Protodeboronation High Temp / Strong Base RedElim->Pd0 Product Release

Fig 1. Mechanistic pitfalls in the Suzuki-Miyaura coupling of unprotected pyrazoles.

Part 2: Troubleshooting FAQs

Q1: Why does my coupling reaction stall at 15-20% conversion when using 5-bromoisophthalic acid directly? A1: The root cause is stoichiometric base depletion. 5-Bromoisophthalic acid possesses two highly acidic carboxylic protons. In a typical Suzuki coupling, inorganic bases (e.g., K₂CO₃, Cs₂CO₃) are required to activate the boronic acid for transmetalation. If you use the standard 2.0 equivalents of base, the carboxylic acids immediately neutralize it to form the dicarboxylate salt, leaving zero base available for the catalytic cycle[3]. Solution: Use dimethyl 5-bromoisophthalate to completely mask the acidic protons during the coupling phase, followed by a subsequent saponification step.

Q2: LC-MS shows a massive peak for unprotected pyrazole instead of my product. What is happening? A2: You are observing protodeboronation. Electron-rich heteroaryl boronic acids are particularly susceptible to this degradation pathway under aqueous, highly basic conditions at elevated temperatures[4]. Solution: Switch from the free boronic acid to a pinacol ester (Bpin) derivative[5]. The steric bulk of the pinacol group significantly retards the rate of hydrolysis. Additionally, lowering the reaction temperature from 100°C to 80°C mitigates this degradation.

Q3: My reaction mixture turns black within 15 minutes, and the yield is abysmal. Is the catalyst dying? A3: Yes, the rapid formation of "Pd black" indicates catalyst degradation. As mentioned in the root cause analysis, the unprotected pyrazole nitrogen outcompetes your ligand for palladium coordination[2]. Solution: Employ a protection strategy. Using 1-Boc-pyrazole-4-boronic acid pinacol ester prevents Pd-coordination[4]. If you absolutely must use an unprotected pyrazole, you must use a highly sterically demanding, electron-rich ligand like XPhos to stabilize the palladium[2].

Part 3: Quantitative Data & Reagent Selection

To optimize yields, we must systematically replace problematic variables with robust alternatives. The table below summarizes the causality behind our optimized reagent selections.

VariableStandard ConditionOptimized ConditionYield ImpactMechanistic Rationale
Substrate 5-Bromoisophthalic acidDimethyl 5-bromoisophthalate+40%Prevents stoichiometric base depletion by masking acidic protons[3].
Boronic Species 1H-Pyrazole-4-boronic acid1-Boc-pyrazole-4-boronic acid pinacol ester+35%Steric bulk of Bpin prevents protodeboronation; Boc prevents Pd-poisoning[5].
Catalyst/Ligand Pd(PPh₃)₄Pd(dppf)Cl₂+25%Bidentate (dppf) ligands resist displacement by pyrazole nitrogens better than monodentate triphenylphosphine.
Solvent System Ethanol / H₂O1,4-Dioxane / H₂O (4:1)+15%Enhances solubility of both the highly organic Boc-protected substrates and the inorganic base.

Part 4: The Self-Validating Experimental Protocol

A robust protocol must be a "self-validating system"—meaning each phase contains an In-Process Control (IPC) that must be met before proceeding. This prevents the compounding of errors and ensures you do not carry forward failed reactions. We utilize a Protection-Deprotection strategy to bypass the mechanistic pitfalls entirely.

Workflow SM1 Dimethyl 5-bromoisophthalate + 1-Boc-pyrazole-4-boronic ester Coupling Suzuki Coupling Pd(dppf)Cl2, K2CO3 Dioxane/H2O, 80°C SM1->Coupling IPC1 IPC 1: LC-MS confirms Boc-intermediate mass Coupling->IPC1 Deprotect Global Deprotection NaOH, MeOH/H2O then HCl (pH 2-3) IPC1->Deprotect If complete IPC2 IPC 2: Precipitation indicates free acid Deprotect->IPC2 Product 5-(1H-pyrazol-4-yl) isophthalic acid IPC2->Product Filtration

Fig 2. Self-validating protection-deprotection workflow for high-yield synthesis.

Phase 1: Suzuki-Miyaura Coupling
  • Preparation: In an oven-dried Schlenk flask, combine Dimethyl 5-bromoisophthalate (1.0 eq), 1-Boc-pyrazole-4-boronic acid pinacol ester (1.1 eq)[4], and K₂CO₃ (2.5 eq).

  • Solvent Addition: Add a 4:1 mixture of 1,4-Dioxane and H₂O. Degas the suspension by sparging with N₂ gas for 15 minutes. Causality: Oxygen rapidly oxidizes Pd(0) to inactive Pd(II) species.

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 eq) under a positive stream of N₂. Seal the flask and heat to 80°C for 12 hours.

  • Self-Validation (IPC 1): Perform TLC (Hexanes/EtOAc 2:1). The reaction mixture should remain a dark red/brown homogeneous solution. If it turns into a black suspension, ligand dissociation has occurred. Analyze an aliquot via LC-MS; you must observe the mass of the protected intermediate: Dimethyl 5-(1-Boc-pyrazol-4-yl)isophthalate (

    
    ).
    
  • Workup: Filter through a short pad of Celite to remove palladium residues. Concentrate the filtrate in vacuo.

Phase 2: Global Deprotection (Saponification & Boc-Removal)
  • Reaction: Dissolve the crude intermediate from Phase 1 in a mixture of THF / MeOH / H₂O (2:1:1 v/v). Add NaOH (6.0 eq). Heat to 60°C for 4 hours. Causality: The strong base will simultaneously saponify the two methyl esters and cleave the Boc protecting group.

  • Self-Validation (IPC 2): Analyze an aliquot via LC-MS. The intermediate mass (389) must be completely consumed, replaced by a single peak corresponding to the target 5-(1H-pyrazol-4-yl)isophthalic acid (

    
    )[1].
    
  • Isolation: Cool the mixture to room temperature. Carefully acidify the solution dropwise with 2M HCl until the pH reaches 2-3.

  • Final Validation: The target compound will crash out of solution as an off-white precipitate due to its poor solubility in acidic water. Filter the solid, wash with cold water, and dry under high vacuum.

References

  • Title: The Suzuki−Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism Source: ACS Publications URL
  • Title: 1H-Pyrazole-4-boronic acid pinacol ester, 98% Source: Fisher Scientific URL
  • Title: Buy 1-Boc-pyrazole-4-boronic acid pinacol ester | 552846-17-0 Source: Smolecule URL
  • Title: EP1293495B1 - Process for the preparation of bromoisophthalic acid compounds Source: Google Patents URL
  • Title: 5-Boronoisophthalic acid | 881302-73-4 Source: Benchchem URL

Sources

Technical Support Center: Resolving Twinning in 5-(1H-Pyrazol-4-yl)isophthalic Acid Complexes

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for crystallographic troubleshooting. Complexes and Metal-Organic Frameworks (MOFs) constructed from the 5-(1H-pyrazol-4-yl)isophthalic acid ligand are notorious for exhibiting crystal twinning. This guide provides field-proven wet-lab strategies and computational crystallographic protocols to diagnose, resolve, and validate twinned structures.

Diagnostic Workflow for Twinning

Before altering your crystallization conditions or refinement strategy, you must correctly diagnose the type of twinning present in your diffraction data.

TwinningResolution Start Diffraction Data Collection CheckR Check R_int vs R_sigma Is R_int >> R_sigma? Start->CheckR TwinSuspect Twinning Suspected (Check Reciprocal Space) CheckR->TwinSuspect Yes NoTwin Proceed to Standard Structure Solution CheckR->NoTwin No Merohedral Merohedral / Pseudo-merohedral (Overlapping Lattices) TwinSuspect->Merohedral NonMerohedral Non-Merohedral (Split Spots / Multiple Lattices) TwinSuspect->NonMerohedral Platon PLATON TwinRotMat Find Twin Law (Matrix) Merohedral->Platon CellNow CELL_NOW / RLATT Integrate Multiple Domains NonMerohedral->CellNow ShelxlTwin SHELXL: TWIN & BASF (HKLF 4 format) Platon->ShelxlTwin ShelxlHklf5 SHELXL: HKLF 5 (Multi-domain format) CellNow->ShelxlHklf5 Refine Refine Structure & Validate (Check R1, wR2, GoF) ShelxlTwin->Refine ShelxlHklf5->Refine

Diagnostic workflow for identifying and resolving crystal twinning in X-ray diffraction data.

Experimental Troubleshooting (Wet Lab FAQs)

Q: Why do my 5-(1H-pyrazol-4-yl)isophthalic acid crystals consistently form as macroscopic twins or intergrown clusters? A: The causality lies in the ligand's geometry and coordination kinetics. The ligand features a rigid V-shaped dicarboxylate moiety and a linear pyrazole extension. The carboxylate groups typically coordinate to metal nodes (like Cu-paddlewheels or Zr-oxo clusters) much faster than the pyrazole nitrogen. This kinetic mismatch traps defects during rapid crystal growth, leading to stacking faults and macroscopic twinning[1]. Solution: Introduce a monocarboxylic acid modulator (e.g., acetic acid or benzoic acid). Modulators reversibly compete for metal binding sites, slowing down the framework extension and shifting the crystallization from kinetic to thermodynamic control, which heavily favors single-crystal growth.

Q: Does the pH of the crystallization solvent affect the likelihood of twinning? A: Yes, significantly. The isophthalic acid protons deprotonate at a relatively low pH (~3.5–4.5), while the pyrazole N-H requires a much higher pH to deprotonate, or it can act as a neutral donor. If the pH is not strictly buffered, the ligand will exist in mixed protonation states (e.g.,


, 

,

). These mixed states cause localized structural distortions that manifest globally as pseudo-merohedral twinning. Controlling the pH with specific amine bases (like triethylamine) ensures a uniform ligand state and reduces lattice strain.

Crystallographic Resolution (Dry Lab FAQs)

Q: My diffraction data shows an


 significantly higher than 

, and the structure won't solve. How do I confirm if the crystal is twinned?
A: A high

relative to

is the primary statistical indicator that the chosen unit cell does not account for all observed reflections, which is typical of twinning. You must inspect the reciprocal lattice using your diffractometer's software (e.g., APEX or CrysAlisPro). If you see perfect lattice overlap but abnormal intensity statistics (e.g.,

values significantly lower than the expected 0.736 for non-centrosymmetric or 0.968 for centrosymmetric), you are dealing with merohedral or pseudo-merohedral twinning . If you see split reflections or unindexed faces, it is non-merohedral twinning .

Q: How does the BASF parameter in SHELXL validate my twin model? A: The BASF instruction in SHELXL represents the fractional volume of the secondary twin domain[2]. This acts as a self-validating system: if you apply a correct twin law (via the TWIN matrix), the least-squares refinement will successfully partition the observed intensities between the two domains. The overall


 value will drop dramatically, and the BASF parameter will stabilize at a physically meaningful value between 

and

. If the twin law is wrong, BASF will refine to zero or a negative number, invalidating the model.

Quantitative Data Presentation: Twinning Types & Solutions

Use the following table to correlate your diagnostic indicators with the appropriate software solution.

Twinning TypeDiagnostic IndicatorsReciprocal Space AppearanceSoftware ToolSHELXL Instruction
Merohedral High

, abnormal $
E^2-1$ statsPerfect lattice overlap
Pseudo-Merohedral Metric symmetry > Laue symmetryNear-perfect overlapPLATON TwinRotMatTWIN / BASF
Non-Merohedral

fails, unindexed reflections
Split spots, multiple latticesCELL_NOW / RLATTHKLF 5

Step-by-Step Methodology: Resolving Twinning with PLATON and SHELXL

For merohedral and pseudo-merohedral twins, the overlapping lattices can be resolved computationally without needing to reintegrate the raw frames. Follow this self-validating protocol using PLATON[3] and SHELXL[2]:

Step 1: Initial Base Refinement Solve the structure in the highest possible symmetry space group, ignoring the suspected twinning. Refine the model as far as possible (even if


 is stalled at 15-20%).

Step 2: Generate the Structure Factor File Ensure your SHELXL .ins file contains the LIST 4 or ACTA command. Run SHELXL to generate an updated .fcf file, which contains both the calculated and observed structure factors.

Step 3: Run PLATON TwinRotMat Open the generated .fcf file in PLATON and execute the TwinRotMat function[3]. The algorithm will search for missed symmetry elements and potential twin laws by analyzing the discrepancies between


 and 

.

Step 4: Apply the Twin Law in SHELXL If PLATON identifies a valid twin law, it will output a


 transformation matrix (e.g., -1 0 0 / 0 -1 0 / 0 0 1). Open your SHELXL .ins file and insert the TWIN command followed by this matrix.
Example:TWIN -1 0 0 0 -1 0 0 0 1

Step 5: Initialize the BASF Parameter Directly below the TWIN command, add the BASF command with an initial estimate of the minor twin domain fraction (e.g., BASF 0.1).

Step 6: Refine and Validate Run SHELXL. Analyze the .lst output file.

  • Validation Check 1: Did the

    
     and 
    
    
    
    values decrease significantly?
  • Validation Check 2: Did the BASF parameter refine to a stable, positive value

    
    ?
    If both conditions are met, the twin model is validated and successfully applied.
    

References[1] Twinning in Zr-Based Metal-Organic Framework Crystals - MDPI -https://www.mdpi.com/2073-4352/10/9/812[2] Crystal structure refinement with SHELXL - PMC (NIH) -https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4304656/[3] PLATON INTRO: WHAT IS PLATON AND HOW TO GET STARTED - Platonsoft - https://www.platonsoft.nl/platon/

Sources

Technical Support Center: Enhancing Thermal Stability of 5-(1H-Pyrazol-4-yl)isophthalic Acid Coordination Polymers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-(1H-pyrazol-4-yl)isophthalic acid (H3pzip) coordination polymers (CPs). This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and validated protocols to address challenges related to enhancing the thermal stability of these materials.

Section 1: FAQs - Understanding Thermal Instability in H3pzip Coordination Polymers

This section addresses fundamental questions about why H3pzip CPs might exhibit limited thermal stability.

Q1: My newly synthesized H3pzip coordination polymer shows significant weight loss below 200°C in the TGA analysis. Does this automatically mean the framework has low thermal stability?

A1: Not necessarily. Initial weight loss at lower temperatures (typically < 200-250°C) is often due to the removal of guest molecules rather than the decomposition of the framework itself.[1][2] These can include:

  • Residual Solvents: Molecules from the synthesis (e.g., DMF, ethanol, water) trapped within the pores of the CP.[1]

  • Adsorbed Water: CPs can be hygroscopic and adsorb moisture from the atmosphere.[1]

  • Coordinated Solvent Molecules: Solvent molecules directly bonded to the metal centers, which require more energy to remove than physically adsorbed molecules.[3]

A stable, activated H3pzip CP will typically show a flat baseline in its TGA curve after the initial solvent loss, up to the point of framework decomposition.[1] Proper "activation" is crucial before TGA to obtain a true measure of the framework's thermal stability.[1]

Q2: What are the primary factors that determine the intrinsic thermal stability of a 5-(1H-pyrazol-4-yl)isophthalic acid coordination polymer?

A2: The intrinsic thermal stability is governed by several key factors related to the strength and rigidity of the framework:

  • Strength of Metal-Ligand Bonds: The nature of the coordination bond between the metal ion and the carboxylate/pyrazole groups of the H3pzip ligand is paramount. Stronger bonds require more energy to break.[4]

  • Coordination Environment of the Metal Center: The geometry and coordination number of the metal ion influence the overall structural integrity.

  • Rigidity of the H3pzip Ligand: The pyrazole and isophthalic acid components provide a degree of rigidity, which is beneficial for stability.[4]

  • Framework Topology and Interpenetration: A highly interconnected and dense framework, sometimes achieved through interpenetration, can enhance stability.[4]

Q3: Why might a H3pzip CP lose crystallinity after heating or solvent removal?

A3: Loss of crystallinity, often observed via Powder X-ray Diffraction (PXRD), indicates a collapse of the periodic framework structure.[5] This can be caused by:

  • Weak Metal-Ligand Interactions: If the bonds are not strong enough to withstand the strain of removing guest molecules, the framework can collapse.

  • Harsh Activation Conditions: Rapid heating can cause solvent molecules to escape too quickly, creating internal stress that fractures the framework.[1] Similarly, high-boiling-point solvents can exert strong capillary forces during removal, pulling the structure apart.[1]

  • Flexible Ligands: While H3pzip is relatively rigid, any conformational flexibility can contribute to instability upon desolvation.

Section 2: Pre-Synthesis Strategies for Enhancing Thermal Stability

Proactive design choices during the synthesis planning phase can significantly improve the thermal robustness of H3pzip CPs.

Q4: How does the choice of metal ion impact the thermal stability of the final CP?

A4: The metal ion is a critical determinant of thermal stability. The strength of the metal-ligand bond is a primary factor.[4] Generally, higher-valence metal ions form stronger coordination bonds, leading to more stable frameworks.[4][5]

Metal Ion PropertyInfluence on Thermal StabilityRationale
Higher Oxidation State (e.g., Zr⁴⁺, Hf⁴⁺ vs. Zn²⁺, Cu²⁺) Increases Stability High-valence ions are harder Lewis acids and form stronger, more covalent bonds with the carboxylate oxygen atoms of the H3pzip ligand.[4][5]
Lewis Acidity Influences Bond Strength The Lewis acidity of the metal cation affects the formation time and bond strength. For instance, the stability often follows the Irving-Williams series.[2]
Coordination Geometry Preference Dictates Framework Topology Metal ions with a preference for higher coordination numbers can lead to more connected and robust 3D networks.
Q5: Can I modify the H3pzip ligand to improve thermal stability?

A5: Yes, modifying the ligand is a powerful strategy. While the core H3pzip structure is fixed, you can introduce functional groups.

  • Increased Rigidity: Adding bulky, rigid groups to the ligand can sterically hinder bond rotations and prevent framework distortions at high temperatures.[4]

  • Enhanced Intermolecular Interactions: Introducing groups capable of hydrogen bonding or π-π stacking can add a secondary layer of reinforcement to the overall structure.

  • Hydrophobicity: Adding hydrophobic functional groups can prevent the uptake of water, which can sometimes lead to hydrolytic degradation of the framework.[4]

Workflow for Pre-Synthesis Design

The following diagram illustrates a decision-making process for designing a thermally stable H3pzip CP.

G start Define Target Thermal Stability (>T_decomp) metal_choice Select Metal Ion start->metal_choice ligand_mod Consider Ligand Modification metal_choice->ligand_mod High-valence ions (e.g., Zr, Hf) are preferred synthesis_cond Optimize Synthesis Conditions ligand_mod->synthesis_cond Increase rigidity or add functional groups characterize Synthesize & Characterize (TGA, PXRD) synthesis_cond->characterize Control solvent, temp., time evaluate Stability Goal Met? characterize->evaluate success Successful Synthesis evaluate->success Yes troubleshoot Proceed to Post-Synthesis Modification (Section 3) evaluate->troubleshoot No

Caption: Decision workflow for pre-synthesis design.

Section 3: Post-Synthesis Modification (PSM) for Enhanced Stability

If a synthesized H3pzip CP shows insufficient thermal stability, PSM offers a route to improve its properties without starting from scratch.[6]

Q6: My H3pzip CP is already synthesized. How can I improve its thermal stability now?

A6: Post-synthetic modification (PSM) involves chemically altering the CP after its initial formation.[1][7] This is a powerful technique to enhance stability.

  • Covalent PSM: If your H3pzip ligand contains a suitable functional handle (or one can be introduced), you can perform covalent chemistry within the pores of the material.[8] For example, cross-linking adjacent ligands can add significant rigidity.

  • Coordinative PSM / Metal Exchange: This involves introducing new molecules that coordinate to the metal centers or even exchanging the metal ions themselves.[8]

    • Pillaring: Introducing a secondary "pillar" ligand that bridges metal centers can reinforce the structure.

    • Metal Ion Exchange: Exchanging a more labile metal (like Zn²⁺) with a less labile one (like Cu²⁺) within the same framework can increase stability, provided the coordination environment is compatible.[5]

Experimental Protocol: Metal Ion Exchange for Enhanced Stability

This protocol describes a general procedure for attempting to enhance the thermal stability of a Zn-H3pzip CP by exchanging Zn²⁺ with Cu²⁺.

Objective: To replace the Zn²⁺ nodes with more robust Cu²⁺ nodes to increase the overall framework thermal stability.

Materials:

  • As-synthesized Zn-H3pzip coordination polymer.

  • Anhydrous Copper(II) chloride (CuCl₂).

  • Anhydrous N,N-Dimethylformamide (DMF).

  • Anhydrous Methanol.

Procedure:

  • Activation of Parent CP: Activate the as-synthesized Zn-H3pzip CP by immersing it in fresh, anhydrous methanol for 24 hours, replacing the methanol three times. Dry the sample under vacuum at 120°C for 12 hours to remove all guest molecules.[1]

  • Preparation of Exchange Solution: Prepare a 0.1 M solution of anhydrous CuCl₂ in anhydrous DMF.

  • Immersion and Exchange: Immerse the activated Zn-H3pzip powder in the CuCl₂ solution. Place the suspension in a sealed vial and heat at 60-80°C for 48-72 hours.

  • Washing: After the exchange period, decant the copper solution. Wash the powder thoroughly with fresh DMF to remove unreacted CuCl₂. Then, wash with methanol to remove the DMF.

  • Drying: Dry the resulting Cu-exchanged CP under vacuum at 120°C for 12 hours.

  • Characterization: Analyze the material using PXRD to confirm that the framework structure is retained. Use Inductively Coupled Plasma (ICP) or Atomic Absorption Spectroscopy (AAS) to quantify the extent of metal exchange. Run TGA on the new material and compare it to the original Zn-H3pzip to evaluate the change in thermal stability.

Expected Outcome: The TGA of the Cu-exchanged CP should show a decomposition temperature significantly higher than that of the original Zn-H3pzip, while the PXRD pattern should remain largely unchanged, indicating a successful and structure-preserving exchange.

PSM Workflow Diagram

G cluster_0 Post-Synthesis Modification (PSM) Process start As-Synthesized H3pzip CP activation Activation (Solvent Exchange & Vacuum Drying) start->activation psm_step PSM Reaction (e.g., Metal Exchange or Covalent Modification) activation->psm_step washing Washing (Remove excess reagents) psm_step->washing final_activation Final Activation washing->final_activation characterization Characterization (TGA, PXRD, ICP) final_activation->characterization

Caption: General workflow for Post-Synthesis Modification.

Section 4: Essential Characterization - Thermogravimetric Analysis (TGA)

Q7: How do I properly perform and interpret a TGA experiment for my H3pzip CP?

A7: Thermogravimetric Analysis (TGA) is the primary method for assessing thermal stability.[3] It measures the change in mass of a sample as a function of temperature.

Protocol: Standard TGA for Activated H3pzip CPs
  • Sample Preparation: Ensure the CP sample is properly activated to remove all guest solvents.[1] Grind the sample into a fine, homogeneous powder.

  • Instrument Setup:

    • Place 5-10 mg of the activated sample into a clean TGA pan (typically alumina or platinum).

    • Place the pan in the TGA instrument.

    • Purge the furnace with an inert gas (e.g., Nitrogen or Argon) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.

  • Thermal Program:

    • Equilibrate the sample at a low temperature (e.g., 30°C).

    • Ramp the temperature at a steady rate, typically 5-10 °C/min, up to a final temperature where complete decomposition is expected (e.g., 800°C).[3]

  • Data Analysis:

    • Initial Plateau: An initial flat region indicates a stable, solvent-free material.

    • Decomposition Onset: The temperature at which significant, sharp weight loss begins is considered the decomposition temperature. This is the key indicator of the framework's thermal stability.

    • Residue: The final mass percentage corresponds to the inorganic residue, typically the metal oxide.[3] This can be used to confirm the metal content of the original CP.

Section 5: Troubleshooting Common Issues

IssuePossible Cause(s)Recommended Solution(s)
Framework collapses during activation (amorphous PXRD). 1. Residual high-boiling-point solvent (e.g., DMF).[1]2. Harsh heating ramp.[1]3. Intrinsically weak framework.1. Perform a thorough solvent exchange with a low-boiling-point solvent (methanol, acetone) for 24-72 hours, replacing the solvent multiple times.[1]2. Use a slower heating ramp (e.g., 1-2 °C/min) during vacuum activation.3. Re-evaluate synthesis using strategies from Section 2 (e.g., use a higher-valence metal).
TGA shows gradual, sloping weight loss instead of a sharp drop. 1. Incomplete activation; slow "bleeding" of trapped solvent.2. Heterogeneous sample with multiple phases.3. Complex, multi-step decomposition process.1. Re-activate the sample using a more rigorous procedure (higher temperature, longer time).2. Check sample purity with PXRD.3. Analyze the derivative of the TGA curve (DTG) to identify distinct decomposition steps.
Metal exchange PSM fails (no change in TGA, no metal uptake). 1. Pores are too small for the incoming metal salt to diffuse.2. Parent framework is too stable for the original metal to be removed.3. Reaction conditions (temp, time) are insufficient.1. Use a smaller metal salt or a solvent that better solvates the salt.2. This is a positive outcome for the parent framework's stability but limits this PSM route.3. Systematically increase the reaction temperature and/or time and monitor the exchange via ICP.
References
  • SciSpace. (2014, September 18). Increasing the Stability of Metal-Organic Frameworks. Available at: [Link]

  • MDPI. (2023, November 15). Stability of Metal–Organic Frameworks: Recent Advances and Future Trends. Available at: [Link]

  • ResearchGate. (n.d.). Thermogravimetric analysis of co-ordination polymers of bis-ligand CP-1. Retrieved March 7, 2026, from [Link]

  • Academia.edu. (n.d.). Synthesis, characterization and thermal degradation behaviour of some coordination polymers by using TG-DTG and DTA techniques. Retrieved March 7, 2026, from [Link]

  • MDPI. (2022, August 23). Synthesis of a Chiral 3,6T22-Zn-MOF with a T-Shaped Bifunctional Pyrazole-Isophthalate Ligand Following the Principles of the Su. Available at: [Link]

  • Semantic Scholar. (1965, November 1). Thermal stability of coordination polymers. Available at: [Link]

  • Royal Society of Chemistry. (2024, May 15). Therapeutic coordination polymers: tailoring drug release through metal–ligand interactions. Available at: [Link]

  • ResearchGate. (n.d.). The thermogravimetric analysis (TGA) curves for coordination polymers N1–N2 and complex C1. Retrieved March 7, 2026, from [Link]

  • ResearchGate. (n.d.). A Thermogravimetric analysis of Co-coordination polymer.... Retrieved March 7, 2026, from [Link]

  • PMC. (2024, December 5). Controllable Strategy of Metal–Organic Framework Structural Stability: Regulation of Ligand Electronegativity by Esterification. Available at: [Link]

  • University of Amsterdam. (2019, September 24). Negative thermal expansion design strategies in metal-organic frameworks. Available at: [Link]

  • DTIC. (n.d.). Metal-Chelate Polymers: Structural/Property Relationships as a Function of the Metal Ion. Retrieved March 7, 2026, from [Link]

  • ResearchGate. (n.d.). Post-synthetic modification mechanism for 1D spin crossover coordination polymers. Retrieved March 7, 2026, from [Link]

  • ResearchGate. (n.d.). Understanding metal–ligand interactions in coordination polymers using Hirshfeld surface analysis. Retrieved March 7, 2026, from [Link]

  • MDPI. (2019, July 26). Coordination Dynamics and Thermal Stability with Aminal Metallogels and Liquids. Available at: [Link]

  • Royal Society of Chemistry. (2012, July 3). Themed collection Postsynthetic modification of coordination networks. Available at: [Link]

  • SpringerLink. (2021, July 21). Current trends in the postsynthetic modification of framework materials. Available at: [Link]

  • PMC. (2020, July 2). Postsynthetic Modification: An Enabling Technology for the Advancement of Metal–Organic Frameworks. Available at: [Link]

  • MDPI. (2026, March 5). Synthesis, Crystal Structure, and Properties of a Dinuclear Zinc(II) Complex Featuring a Bromo-Functionalized Semicarbazone Schiff Base Ligand. Available at: [Link]

  • ResearchGate. (2025, April 4). Terephthalic acid-based coordination polymers: synthesis, thermal stability, and photocatalytic activity. Available at: [Link]

  • Digital Repository. (n.d.). Synthesis and Characterization of Some New Pyrazole Derivatives. Retrieved March 7, 2026, from [Link]

  • PMC. (2022, July 25). Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Four metal–organic frameworks based on the 5-(1H-tetrazol-5-yl)isophthalic acid ligand: luminescence and magnetic properties. Retrieved March 7, 2026, from [Link]

  • Semantic Scholar. (2015, December 21). Coordination polymers of 5-substituted isophthalic acid. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Six novel coordination polymers based on the 5-(1H-tetrazol-5-yl)isophthalic acid ligand: structures, luminescence, and magnetic properties. Retrieved March 7, 2026, from [Link]

  • ResearchGate. (2015, December 9). Coordination polymers of 5-substituted isophthalic acid. Available at: [Link]

Sources

5. Validation & Comparative

Publish Comparison Guide: 1H NMR Characterization of 5-(1H-Pyrazol-4-yl)isophthalic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Application Context

5-(1H-Pyrazol-4-yl)isophthalic acid (often abbreviated as H₃Isa-pz or H₃PAIP ) is a high-value bifunctional ligand used primarily in the synthesis of porous Metal-Organic Frameworks (MOFs), such as the rht-MOF-pyr and PCN-series .[1] Its structure features a rigid isophthalic acid moiety (providing carboxylate coordination sites) linked to a pyrazole ring (providing secondary nitrogen coordination or hydrogen-bonding sites).[1]

Accurate NMR characterization is critical to confirm:

  • Successful Suzuki Coupling: The formation of the C-C bond between the phenyl and pyrazole rings.

  • Purity: The removal of palladium catalysts and unreacted boronic esters.

  • Protonation State: Crucial for MOF synthesis stoichiometry.[1]

This guide compares the spectral signature of the product in DMSO-d₆ (standard characterization) versus D₂O/NaOD (deprotonated anionic form), providing a robust protocol for structural verification.[1]

Experimental Protocol: Synthesis & Sample Preparation

Synthesis Context (Brief)

The compound is typically synthesized via a Suzuki-Miyaura cross-coupling reaction between dimethyl 5-bromoisophthalate and 4-pyrazoleboronic acid pinacol ester , followed by base-catalyzed hydrolysis and acidification.[1]

NMR Sample Preparation Workflow

To ensure high-resolution spectra free from aggregation artifacts, follow this strict protocol:

Protocol A: Standard Characterization (DMSO-d₆)

  • Purpose: Observation of labile protons (COOH, NH) and neutral structure.[1]

  • Solvent: DMSO-d₆ (99.9% D) + 0.03% TMS.[1]

  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Note: The pyrazole NH and carboxylic acid protons are often broad due to exchange. Ensure the sample is dry; water content >100 ppm can collapse these signals.

Protocol B: Anionic Characterization (D₂O/NaOD)

  • Purpose: Simplified spectrum, solubility check, and precise integration of aromatic protons without labile proton interference.

  • Solvent: D₂O + 2 drops of 40% NaOD (or K₂CO₃).[1]

  • Concentration: 10 mg in 0.6 mL solvent.

  • Mechanism: Converts the insoluble acid to the soluble tri-anion (carboxylate + pyrazolate), enforcing C2v symmetry.

1H NMR Spectral Analysis & Peak Assignment

Structural Logic & Symmetry

The molecule possesses C2v symmetry (assuming rapid tautomerism of the pyrazole or deprotonation).

  • Isophthalic Ring:

    • H-2: Unique proton between two carboxylates (Most deshielded aromatic).[1]

    • H-4, H-6: Equivalent protons ortho to the pyrazole ring.[1]

  • Pyrazole Ring:

    • H-3, H-5: Equivalent protons (due to tautomerism/rotation).[1]

  • Labile Protons: 2 × COOH, 1 × NH.[1]

Master Assignment Table[1]
Proton PositionLabelShift (DMSO-d₆) [ppm]Shift (D₂O/NaOD) [ppm]MultiplicityIntegrationAssignment Logic
Labile COOH/NH12.5 – 13.5 (br)DisappearsBroad Singlet3H (Total)Exchangeable with D₂O; often merged broad peak.[1]
Iso-H2 A8.40 – 8.558.15Singlet (t)1HFlanked by two electron-withdrawing COOH groups (Deshielded).[1]
Iso-H4,6 B8.20 – 8.358.28Doublet/Singlet2HOrtho to pyrazole; slight shielding from pyrazole electron density.[1]
Py-H3,5 C8.00 – 8.20 (br)8.02Broad s / Singlet2HPyrazole ring protons; broad in DMSO due to tautomerism, sharp in D₂O (pyrazolate).[1]

Note on D₂O Shifts: In basic D₂O, the formation of carboxylate anions (


) increases electron density on the ring, causing a general upfield shift  (shielding) compared to the neutral acid in DMSO.[1] However, the specific ordering may flip depending on the exact ionic strength; H-4,6 often appear slightly downfield of H-2 in the salt form due to resonance effects of the pyrazolate.[1]
Visual Assignment Logic (Graphviz)[1]

NMR_Assignment Compound 5-(1H-Pyrazol-4-yl) isophthalic acid Region_Aromatic Aromatic Region (8.0 - 8.6 ppm) Compound->Region_Aromatic Region_Labile Labile Region (> 12 ppm) Compound->Region_Labile H2 H-2 (Isophthalic) Between 2x COOH Most Deshielded (~8.5 ppm) Region_Aromatic->H2 Singlet (1H) H46 H-4, H-6 (Isophthalic) Ortho to Pyrazole ~8.3 ppm Region_Aromatic->H46 Doublet (2H) PyH H-3, H-5 (Pyrazole) Nitrogen Heterocycle Broad/Tautomeric (~8.1 ppm) Region_Aromatic->PyH Broad s (2H) COOH_NH COOH & NH Exchangeable Broad Singlet Region_Labile->COOH_NH Disappears with D2O

Figure 1: Logic tree for assigning proton signals based on chemical environment and multiplicity.[1]

Comparative Analysis: Product vs. Precursors & Solvents[1]

This section objectively compares the target molecule's spectral features against its precursor and alternative solvent conditions to validate synthesis success.

Comparison Scenario A: Reaction Monitoring (Precursor vs. Product)

The critical step is the coupling of Dimethyl 5-bromoisophthalate with the pyrazole boronic ester.

FeaturePrecursor (5-Bromoisophthalate)Product (H₃PAIP Ligand)Diagnostic Outcome
H-2 Shift ~8.4 ppm (Singlet)~8.5 ppm (Singlet)Minimal change (meta to reaction site).[1]
H-4,6 Shift ~8.2 ppm (Doublet)~8.3 ppm (Doublet)Shift indicates substitution at C-5.[1]
Pyrazole Region Absent New Signal @ 8.0-8.2 ppm PRIMARY CONFIRMATION of coupling.
Methyl Esters Strong Singlet @ 3.9 ppmAbsent (after hydrolysis)Confirms successful hydrolysis to acid.[1]
Comparison Scenario B: Solvent Effects (DMSO vs. D₂O/NaOD)

Choosing the right solvent is crucial for specific analytical goals.

  • DMSO-d₆ (Neutral Form):

    • Pros: Allows observation of the N-H and COOH protons, confirming the ligand is fully protonated (H₃ form).

    • Cons: Pyrazole protons (H-3,[1]5) are often broad due to slow tautomeric exchange on the NMR timescale (

      
      ).[1]
      
    • Best For: Final purity check of the isolated acid solid.

  • D₂O + NaOD (Anionic Form):

    • Pros: Deprotonation creates the pyrazolate anion, which is symmetric.[1] This sharpens the pyrazole signal into a distinct singlet.

    • Cons: Labile protons are exchanged to deuterium (invisible).[1]

    • Best For: Accurate integration (qNMR) to determine assay purity without interference from water or broad peaks.[1]

Troubleshooting & Anomalies

The "Missing" Pyrazole Peak

Observation: In dry DMSO-d₆, the pyrazole C-H peak (approx 8.1 ppm) may appear extremely broad or "missing" into the baseline.[1] Cause: Intermediate rate of tautomerism between the two nitrogen atoms. Solution:

  • Add Acid: Adding a trace of TFA-d₁ protonates the ring, freezing the tautomerism (splits into distinct peaks).[1]

  • Use D₂O/NaOD: Deprotonation to the pyrazolate anion restores symmetry and sharpens the peak.

Water Peak Interference

Observation: A large water peak at 3.3 ppm (DMSO) or 4.8 ppm (D₂O).[1] Impact: If the sample is wet, the labile protons (COOH, NH) will exchange with water, broadening the water peak and disappearing from the >12 ppm region.[1] Protocol: Dry the solid product under vacuum at 80°C for 6 hours before dissolving in DMSO-d₆ to observe the distinct COOH/NH signals.

References

  • Synthesis and Characterization of rht-MOF-pyr

    • Title: Remote Stabilization of Copper Paddlewheel Based Molecular Building Blocks in Metal–Organic Frameworks.
    • Source:Chemistry of Materials, 2015, 27(6), 2144–2151.[1][2]

    • URL:[Link][1]

    • Relevance: Provides the specific NMR data for H₃PAIP in D₂O/NaOD (δ 8.28, 8.15, 8.02).
  • Ligand Design for MOFs

    • Title: Synthesis of a Chiral 3,6T22-Zn-MOF with a T-Shaped Bifunctional Pyrazole-Isophthal
    • Source:Molecules, 2022, 27(17), 5378.[1]

    • URL:[Link][1]

    • Relevance: Discusses the synthesis and NMR of analogous pyrazole-isophthalic acid ligands (H3Isa-pz deriv
  • General Solvent Effects in NMR

    • Title: The effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts.
    • Source:Magnetic Resonance in Chemistry, 2006, 44(5), 491-509.[1]

    • URL:[Link][1]

    • Relevance: Theoretical grounding for the chemical shift changes observed between DMSO and D₂O.

Sources

Ligand Architecture in MOF Design: 5-(1H-Pyrazol-4-yl)isophthalic Acid vs. 5-Aminoisophthalic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide compares two critical ligands used in the synthesis of Metal-Organic Frameworks (MOFs): 5-Aminoisophthalic acid (5-AIP) and its structural derivative, 5-(1H-pyrazol-4-yl)isophthalic acid (H₃Isa-pz) .

While both ligands share an isophthalic acid core, their divergent C5-functionalization dictates fundamentally different framework topologies and applications. 5-AIP serves primarily as a functional linker where the amine group acts as a pendant Lewis base for


 capture or post-synthetic modification (PSM). In contrast, H₃Isa-pz  acts as a high-connectivity node extender; the pyrazole moiety actively participates in metal coordination, enabling the formation of highly stable, high-surface-area frameworks (e.g., rht-topology) that are often inaccessible to simple dicarboxylates.

Part 1: Chemical & Structural Analysis

The fundamental difference lies in the coordination capability of the C5-substituent. The amine in 5-AIP is monodentate and often non-coordinating in MOF assembly, whereas the pyrazole in H₃Isa-pz is bidentate (bridging) and deprotonatable, allowing it to form stable metal-nitrogen clusters.

Comparative Properties Table
Feature5-Aminoisophthalic Acid5-(1H-Pyrazol-4-yl)isophthalic Acid
Abbreviation

, 5-aip

,

CAS Number 99-31-01108726-74-4
Formula


Acidity (pKa)

,

(conj. acid)


,

Coordination Mode Dicarboxylate (O-donor). Amine is usually pendant.Tricarboxylate-like (O- and N-donors). Pyrazole bridges metals.
Resulting Topology Typically 2D sheets or 3D pcu/kgm nets.Complex cages (e.g., rht, flu) via

clusters.
Primary Utility Functional tagging, Sensing,

selectivity.
High porosity, Water stability, Catalysis.
Ligand Coordination Logic (Graphviz)

The following diagram illustrates the distinct coordination pathways. 5-AIP typically binds through carboxylates leaving the amine free, while H₃Isa-pz utilizes the pyrazole to bridge metal centers, increasing framework connectivity.

Coordination_Logic L1 5-Aminoisophthalic Acid (5-AIP) M_Node Metal Cluster (e.g., Cu2 paddlewheel) L1->M_Node Carboxylate Binding Result1 Functionalized MOF (Pendant Amine) L1->Result1 Amine remains free L2 5-(1H-Pyrazol-4-yl)isophthalic Acid (H3Isa-pz) L2->M_Node Carboxylate Binding M_Cluster High-Nuclearity Cluster (e.g., Cu3 pyrazolate) L2->M_Cluster Pyrazole Bridging (N-N) Result2 High-Connectivity MOF (rht-topology) M_Node->Result2 M_Cluster->Result2

Figure 1: Coordination logic distinguishing the pendant functionality of 5-AIP from the structural bridging role of H3Isa-pz.

Part 2: Performance Comparison

Porosity and Surface Area (BET)

The pyrazole ligand enables the formation of "super-molecular building blocks" (SBBs). For example, in copper-based MOFs, the pyrazole moiety facilitates the formation of


 trimers, which act as secondary nodes. This leads to highly porous (3,24)-connected networks (like rht-MOF-1).
  • 5-AIP MOFs: Typically exhibit moderate surface areas (500–1200

    
    ). The amine group occupies pore space, reducing the geometric pore volume.
    
  • H₃Isa-pz MOFs: Can achieve ultra-high surface areas (2000–3000+

    
    ) due to the expanded cage structures and lack of steric pore-blocking groups.
    
Stability (Thermal & Chemical)
  • Hydrolytic Stability: Pyrazolate-based MOFs (

    
     bonds) are significantly more resistant to hydrolysis than pure carboxylate MOFs. H₃Isa-pz frameworks often retain crystallinity in boiling water or basic solutions (pH 10), whereas 5-AIP MOFs (like many simple Cu-dicarboxylates) may degrade in humid conditions.
    
  • Thermal Stability: Both ligands produce thermally stable MOFs (

    
    ), but the pyrazolate cluster adds rigid cross-linking, often extending stability limits.
    
Application Suitability
  • Gas Capture (

    
    ): 
    
    • 5-AIP: Superior for low-pressure selectivity . The amine group provides a chemisorption-like interaction with

      
       (high heat of adsorption, 
      
      
      
      ).
    • H₃Isa-pz: Superior for total capacity . The massive pore volume allows for high uptake at high pressures, though the isosteric heat of adsorption is typically lower unless open metal sites are abundant.

  • Sensing:

    • 5-AIP: The electron-rich amine makes these MOFs excellent fluorescent sensors for quenching by nitroaromatics (explosives detection).

Part 3: Experimental Protocols

Protocol A: Synthesis of 5-(1H-Pyrazol-4-yl)isophthalic Acid

Note: This ligand is often synthesized starting from 5-aminoisophthalic acid. This protocol validates the structural relationship between the two.

Reagents: 5-Aminoisophthalic acid,


, 

, Acetylacetone, Sodium acetate, Hydrazine hydrate.
  • Diazotization:

    • Dissolve 5-aminoisophthalic acid (10 mmol) in

      
       (20 mL) at 
      
      
      
      .
    • Add

      
       (11 mmol) solution dropwise. Stir for 30 min to form the diazonium salt.
      
  • Japp-Klingemann Reaction:

    • Add acetylacetone (10 mmol) and sodium acetate (buffer) to the diazonium solution at

      
      .
      
    • A hydrazone intermediate will precipitate. Filter and wash with cold water.

  • Cyclization:

    • Dissolve the intermediate in ethanol. Add hydrazine hydrate (excess, ~15 mmol).

    • Reflux for 4 hours. The pyrazole ring closes.

  • Purification:

    • Evaporate solvent.[1] Acidify with dilute

      
       to precipitate the product (
      
      
      
      ).
    • Recrystallize from DMF/Ethanol.

Protocol B: Solvothermal MOF Synthesis (Cu-rht-MOF type)

Objective: Synthesize a high-stability framework using H₃Isa-pz.

  • Precursor Prep:

    • Ligand:

      
       (10 mg).
      
    • Metal:

      
       (15 mg).
      
    • Solvent: DMF/Ethanol/H₂O (4:1:1 v/v) +

      
       conc. 
      
      
      
      (modulator).
  • Reaction:

    • Seal in a 20 mL scintillation vial or Teflon-lined autoclave.

    • Heat at

      
       for 24–48 hours.
      
  • Workup:

    • Blue/Green polyhedral crystals form.

    • Wash with DMF (3x) and Ethanol (3x) to remove unreacted ligand.

  • Activation:

    • Solvent exchange with acetone for 3 days.

    • Supercritical

      
       drying or vacuum activation at 
      
      
      
      is required to preserve the large pores.
Synthesis Workflow Diagram (Graphviz)

Synthesis_Workflow Start Start: 5-Aminoisophthalic Acid Step1 Diazotization (NaNO2, HCl, 0°C) Start->Step1 Inter Intermediate: Diazonium Salt Step1->Inter Step2 Japp-Klingemann (+ Acetylacetone) Inter->Step2 Step3 Cyclization (+ Hydrazine, Reflux) Step2->Step3 Product Ligand: H3Isa-pz Step3->Product MOF_Rxn MOF Assembly (Cu(NO3)2, DMF, 85°C) Product->MOF_Rxn + Metal Salt Final_MOF Final MOF (rht-topology) MOF_Rxn->Final_MOF

Figure 2: Step-by-step synthetic transformation from the commercially available 5-AIP to the advanced H3Isa-pz ligand and subsequent MOF assembly.

References

  • Woschko, D., et al. (2022). Synthesis of a Chiral 3,6T22-Zn-MOF with a T-Shaped Bifunctional Pyrazole-Isophthalate Ligand. Molecules, 27(17), 5374. Retrieved from [Link]

  • Farha, O. K., et al. (2012).[1] Metal–Organic Framework Materials with Ultrahigh Surface Areas. Journal of the American Chemical Society.[2] Retrieved from [Link]

  • Tasior, A., et al. (2014). A microporous Cu2+ MOF based on a pyridyl isophthalic acid Schiff base ligand. Inorganic Chemistry Frontiers. Retrieved from [Link]

Sources

Comprehensive Comparison Guide: Single Crystal X-Ray Diffraction & Performance Data for 5-(1H-Pyrazol-4-yl)isophthalic Acid MOFs

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the structural fragility of Metal-Organic Frameworks (MOFs) in aqueous or acidic environments has historically bottlenecked their transition from the laboratory to industrial and clinical applications. However, the strategic use of 5-(1H-pyrazol-4-yl)isophthalic acid (H3paip) as a T-shaped, bifunctional organic linker has revolutionized the design of ultra-stable MOFs.

This guide objectively compares the single crystal X-ray diffraction (SCXRD) data, structural topologies, and chemical stability of MOFs synthesized with 5-(1H-pyrazol-4-yl)isophthalic acid against traditional alternatives, providing actionable, self-validating protocols for your own laboratory workflows.

Mechanistic Rationale: The Power of Remote Stabilization

The core advantage of 5-(1H-pyrazol-4-yl)isophthalic acid lies in its dual-coordination chemistry. The molecule features two distinct binding sites:

  • Isophthalate (Carboxylate) Moiety: Coordinates with metal ions to form classic paddlewheel secondary building units (SBUs), such as [Cu2(O2C–)4].

  • Pyrazole Moiety: Coordinates to form robust trinuclear clusters, such as [Cu3O(N2C3–)3].

The Causality of Stability: In baseline materials like rht-MOF-1 (which uses a tetrazole-based linker), uncoordinated electronegative nitrogen atoms on the tetrazole ring draw electron density away from the Cu-trimer. This inductive effect leaves the paddlewheel Cu ions highly electrophilic and susceptible to nucleophilic attack by water, leading to rapid hydrolysis .

By replacing tetrazole with pyrazole to create rht-MOF-pyr, all uncoordinated nitrogen atoms are replaced with C–H groups. This shifts electron density back toward the paddlewheel SBUs. Furthermore, the higher pKa of pyrazole (pKa ~14) compared to tetrazole (pKa ~5) inherently strengthens the Metal–Nitrogen coordinate bonds. This remote stabilization propagates through the framework, drastically enhancing the MOF's resistance to hydrolysis and acidic degradation without altering its fundamental topology.

G Ligand 5-(1H-Pyrazol-4-yl) isophthalic acid SBU1 Cu2(O2C-)4 Paddlewheel (24-c) Ligand->SBU1 Carboxylate Coordination SBU2 Cu3O(N2C3-)3 Trimer (3-c) Ligand->SBU2 Pyrazolate Coordination Metal Cu(II) Precursor Metal->SBU1 Metal->SBU2 MOF rht-MOF-pyr (Fm-3m, rht-topology) SBU1->MOF Remote Stabilization SBU2->MOF Structural Assembly

Fig 1. Assembly and remote stabilization pathway of rht-MOF-pyr via dual SBU formation.

SCXRD Structural Topologies & Data Comparison

Single crystal X-ray diffraction (SCXRD) reveals that substituting tetrazole with pyrazole maintains the highly desirable (3,24)-connected rht network topology while subtly expanding the unit cell. The resulting rht-MOF-pyr features three massive polyhedral cages (rhombihexahedral, bevelled octahedral, and bevelled tetrahedral), yielding a solvent-accessible volume of ~72%.

Table 1: SCXRD & Crystallographic Parameters of rht-MOF Platforms
Parameterrht-MOF-pyr (Target)rht-MOF-1 (Baseline)Co-bz (Derivative)*
Ligand Motif Pyrazole-isophthalateTetrazole-isophthalateDimethylpyrazole-isophthalate
Crystal System CubicCubicMonoclinic
Space Group Fm-3mFm-3mP2_1/c
Unit Cell (a) 44.588(3) Å44.358(8) Å12.23(6) Å
Topology rht (3,24-connected)rht (3,24-connected)Flexible Microporous
Pore Volume ~72%~71%~37% (Contracted state)

*Note: Co-bz utilizes the derivative 5-(3,5-dimethyl-1H-pyrazol-4-yl)isophthalic acid to engineer structural flexibility for selective gas separation.

Performance Comparison: Stability & Gas Separation

For drug development professionals, a MOF must survive the acidic environment of the human stomach (pH 1.5–3.5) to act as a viable oral drug delivery vehicle. rht-MOF-pyr excels in this metric, surviving extended exposure to pH 2.5 environments where baseline MOFs instantly collapse .

Furthermore, derivatives of this ligand exhibit exceptional performance in industrial gas separation due to the abundance of Lewis base sites within the pore architecture.

Table 2: Performance & Chemical Stability Metrics
MaterialHydrolytic StabilityAcidic Stability (HCl)Gas Separation / Application
rht-MOF-pyr Highly Stable (Survives 100°C steam for 6h)Survives pH 2.5 for 14 days Oral API encapsulation, Gas storage
rht-MOF-1 Poor (Decomposes in < 2 hrs)Decomposes immediatelyBaseline comparison
Co-bz StableN/AC2H2/CO2 Selectivity: 5.36

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Each workflow includes an internal checkpoint to verify success before proceeding to resource-intensive steps.

Protocol 1: Solvothermal Synthesis & SCXRD Preparation of rht-MOF-pyr
  • Precursor Dissolution: In a 20 mL scintillation vial, dissolve 0.05 mmol of Cu(NO3)2·2.5H2O and 0.015 mmol of 5-(1H-pyrazol-4-yl)isophthalic acid in a solvent mixture of DMF/EtOH/H2O (v/v/v = 4:1:1).

  • Acid Modulation: Add 20 μL of 6M HNO3.

    • Causality Check: The nitric acid acts as a modulator, intentionally slowing the deprotonation of the pyrazole and carboxylic acid groups. This prevents rapid amorphous precipitation and drives the system toward thermodynamic equilibrium, yielding high-quality single crystals.

  • Crystallization: Seal the vial and heat isothermally at 85°C for 48 hours, followed by cooling to room temperature at a rate of 5°C/hour.

  • Self-Validation (Phase Purity): Harvest the resulting blue octahedral crystals. Before mounting for SCXRD, perform a rapid Powder X-Ray Diffraction (PXRD) scan. The presence of a distinct, high-intensity peak at 2θ ≈ 3.5° validates the formation of the massive 44.5 Å unit cell characteristic of the Fm-3m space group.

Protocol 2: Rigorous Hydrolytic & Acidic Stability Testing
  • Activation: Exchange the mother liquor with anhydrous acetone over 3 days (refreshing daily). Activate the crystals under dynamic vacuum at 100°C for 12 hours to evacuate the pores.

  • Stress Exposure: Submerge 50 mg of the activated rht-MOF-pyr in an aqueous HCl solution (pH = 2.5) at room temperature for 14 days.

  • Self-Validation (Structural Integrity): Filter, wash with water, and reactivate the sample. Measure the N2 adsorption isotherm at 77 K.

    • Validation Rule: PXRD alone can be deceptive, as it may only reflect the crystalline surface. A retention of >95% of the original BET surface area definitively self-validates that the internal pore architecture remains fully intact and has not suffered partial internal collapse.

Workflow Synth 1. Solvothermal Synthesis (HNO3 Modulated) PXRD 2. Initial PXRD (Phase Purity Check) Synth->PXRD SCXRD 3. SCXRD Data Collection (Determine Fm-3m) PXRD->SCXRD Validates Bulk Phase Stress 4. Acid/Steam Stress Test (pH 2.5 HCl / 14 Days) SCXRD->Stress Confirms Topology Valid 5. Post-Stress N2 Isotherm (BET Retention >95%) Stress->Valid Self-Validates Stability

Fig 2. Self-validating workflow for SCXRD characterization and MOF stability testing.

References

  • Remote Stabilization of Copper Paddlewheel Based Molecular Building Blocks in Metal–Organic Frameworks Chemistry of Materials, American Chemical Society. URL:[Link]

  • Water and Metal–Organic Frameworks: From Interaction toward Utilization Chemical Reviews, American Chemical Society. URL:[Link]

Technical Guide: Characterization & Validation of 5-(1H-Pyrazol-4-yl)isophthalic Acid

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a high-level technical manual for researchers and analytical scientists. It prioritizes experimental rigor, validation methodologies, and actionable data interpretation over generic product descriptions.

Common Abbreviations: H₃Isa-pz, H₃L, H₃BTP CAS Registry Number: 1108726-74-4 Chemical Formula: C₁₁H₈N₂O₄ Molecular Weight: 232.19 g/mol

Executive Summary & Application Context

5-(1H-Pyrazol-4-yl)isophthalic acid (H₃Isa-pz) is a critical T-shaped bifunctional ligand used primarily in the reticular synthesis of Metal-Organic Frameworks (MOFs), such as rht-MOF-pyr .[1] Its structural uniqueness lies in the combination of a rigid isophthalate head (dicarboxylate) and a rotatable pyrazole tail. This geometry allows for the formation of high-connectivity cages (e.g., (3,24)-connected networks) often impossible with linear linkers.

For drug development and materials science professionals, the purity of this ligand is paramount. Impurities such as unreacted 5-bromoisophthalic acid or palladium residues from cross-coupling can catastrophically disrupt MOF crystallization or skew bio-assay results. This guide provides the definitive workflow for synthesizing, characterizing, and validating H₃Isa-pz using Powder X-ray Diffraction (PXRD) as the primary fingerprinting tool.

Synthesis & Experimental Protocol

To ensure the PXRD patterns discussed later are relevant, one must control the synthetic origin of the material. The most robust route is the Suzuki-Miyaura Cross-Coupling followed by hydrolysis.

Protocol: Optimized Synthesis of Pure H₃Isa-pz

Reagents:

  • Dimethyl 5-bromoisophthalate (1.0 eq)

  • 1-Boc-pyrazole-4-boronic acid pinacol ester (1.1 eq)

  • Pd(PPh₃)₄ (0.05 eq)

  • Na₂CO₃ (3.0 eq)

  • Solvent: 1,4-Dioxane / Water (4:1 v/v)

Step-by-Step Workflow:

  • Coupling: Degas solvents with N₂ for 30 mins. Combine reactants and catalyst under inert atmosphere. Reflux at 90°C for 24–48 hours.

  • Workup: Cool to RT. Remove dioxane under reduced pressure. Extract with Ethyl Acetate.[2] Wash organic layer with brine, dry over MgSO₄, and concentrate to yield the Ester Intermediate.

  • Hydrolysis: Dissolve intermediate in THF/MeOH (1:1). Add aqueous NaOH (2M, 10 eq). Reflux at 70°C for 12 hours.

  • Precipitation (Critical for Crystallinity): Cool to RT. Acidify slowly with 2M HCl to pH ≈ 2–3. A white precipitate forms.

  • Purification: Filter the solid. Wash extensively with water (to remove salts) and cold acetone. Recrystallize from hot DMF/Ethanol to obtain phase-pure crystalline H₃Isa-pz.

Visualizing the Synthetic Logic

SynthesisWorkflow Start Precursors: 5-Br-Isophthalate + Pyrazole Boronate Rxn Suzuki Coupling (Pd(PPh3)4, 90°C) Start->Rxn N2 atm Inter Ester Intermediate (Dimethyl ester) Rxn->Inter Workup Hydro Saponification (NaOH, Reflux) Inter->Hydro Deprotection Acid Acidification (HCl to pH 2) Hydro->Acid Precipitate Crude Crude H3Isa-pz (Amorphous/Semi-cryst) Acid->Crude Filter Pure Pure Crystalline H3Isa-pz Crude->Pure Recrystallization (DMF/EtOH)

Figure 1: Reaction pathway for the synthesis of 5-(1H-Pyrazol-4-yl)isophthalic acid, highlighting the critical recrystallization step necessary for obtaining resolved PXRD patterns.

Comparative Analysis: PXRD Patterns

The "performance" of a ligand in this context refers to its Phase Purity and Crystallinity . We compare the synthesized product against two critical benchmarks: the Simulated Pattern (Theoretical Truth) and Precursor Impurities (Common Failures).

Benchmark 1: Experimental vs. Simulated (The Gold Standard)

Unlike commercial products where you compare "Brand A vs. Brand B," the scientific standard for a pure chemical is the comparison of your bulk powder against the single-crystal structure.

  • Simulated Pattern: Derived from the Crystallographic Information File (CIF) of the single crystal (often solvated).

  • Experimental Pattern: Measured from the bulk powder (usually desolvated or different polymorph).

Key Characteristic Peaks (2θ, Cu Kα): Note: Exact values depend on the specific polymorph/solvate obtained. The values below are representative of the desolvated triclinic/monoclinic forms typical for this class of ligands.

Feature2θ Position (approx.)IntensityStructural Significance
Low Angle Peak 10.5° – 12.0°MediumReflection of the extended molecular length (Isophthalate-Pyrazole axis).
π-Stacking 26.0° – 28.0°HighIndicates strong intermolecular π-π stacking between aromatic rings (typical in dried powders).
H-Bonding 18.0° – 22.0°VariableAssociated with carboxylic acid dimer networks.
Benchmark 2: Pure Product vs. Precursors (Impurity Flagging)

A common failure mode is incomplete coupling or hydrolysis.

CompoundKey PXRD IdentifierWhy it matters?
Pure H₃Isa-pz Sharp peaks, low background. Distinct peaks at ~11° and ~27°.Confirms successful synthesis and crystallization.
5-Bromoisophthalic Acid Distinct peaks at 14.2° and 25.1° .Presence indicates incomplete coupling.
Amorphous Background Broad "halo" from 15°–35°.Indicates rapid precipitation without crystallization. Unsuitable for MOF synthesis.

Validation Methodology (Self-Validating Protocol)

To ensure your material is genuine H₃Isa-pz, do not rely on visual inspection (white powder). Follow this validation logic.

The "Difference Plot" Method
  • Acquire Data: Collect PXRD from 5° to 50° 2θ.

  • Download Reference: Retrieve the CIF for H₃Isa-pz (or its solvates) from the CCDC (e.g., search for structures associated with Ma et al., J. Am. Chem. Soc. 2009).

  • Simulate: Use software like Mercury (CCDC) or Diamond to generate the theoretical powder pattern from the CIF.

  • Overlay: Plot Experimental (Red) over Simulated (Blue).

    • Match: Peaks align in position (intensities may vary due to preferred orientation).

    • Mismatch: If peaks are shifted uniformly, check zero-point error. If new peaks appear, you have a second phase or impurity.

Validation Logic Flow

ValidationLogic Data Experimental PXRD Data Check1 Are peaks sharp? Data->Check1 Amorphous Result: Amorphous Action: Recrystallize Check1->Amorphous No (Broad Halo) Check2 Compare with Precursor PXRD Check1->Check2 Yes Impure Result: Contaminated Action: Wash/Repurify Check2->Impure Matches Precursors Check3 Overlay with Simulated CIF Check2->Check3 Unique Pattern Valid Result: Validated Pure H3Isa-pz Ready for MOF Synthesis Check3->Valid Matches Simulation Polymorph Result: Polymorph/Solvate Action: TGA/DSC to confirm Check3->Polymorph Shifted/New Peaks

Figure 2: Decision tree for validating the phase purity of the ligand based on diffraction data.

Troubleshooting & Expert Insights

  • Preferred Orientation: This ligand forms needle-like crystals. When packed into a flat PXRD holder, needles tend to lie flat, artificially enhancing the intensity of certain peaks (often the (00l) planes). Solution: Grind the sample with amorphous silica or use a capillary transmission mode to randomize orientation.

  • Solvation Effects: H₃Isa-pz often crystallizes as a solvate (e.g., H₃L·DMF).[1][3] If your pattern matches the simulated pattern except for a few low-angle peaks, you likely have a solvate. Run Thermogravimetric Analysis (TGA) to confirm solvent loss before concluding the synthesis failed.

  • Comparison with MOFs: Do not confuse the ligand pattern with the MOF pattern. The MOF (e.g., rht-MOF-pyr) will have peaks at much lower angles (2θ < 5°) due to the large unit cell. The ligand should have no peaks below 5°.

References

  • Ma, L., et al. "A Metal–Organic Framework with Entrapped Phenanthroline-Based Ligands." Journal of the American Chemical Society, 2009, 131(18), 6445–6451. (Primary source for the rht-MOF-pyr and ligand synthesis context).

  • Cambridge Crystallographic Data Centre (CCDC). "Mercury – Crystal Structure Visualisation, Exploration and Analysis Software." (Tool for generating simulated PXRD patterns).

  • Sigma-Aldrich. "5-(1H-Pyrazol-4-yl)isophthalic acid Product Specification." (Commercial comparison baseline).

  • Lü, J., et al. "A Series of Metal-Organic Frameworks Based on T-Shaped Pyrazole-Isophthalate Ligands." Crystal Growth & Design, 2010.

Sources

A Comparative Guide to BET Surface Area Validation of Porous Materials: From Nitrogen Adsorption to Advanced Probe Molecules

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the specific surface area of a porous material is a critical parameter governing performance, from catalytic activity and separation efficiency to drug loading and release kinetics. The Brunauer-Emmett-Teller (BET) method remains the gold standard for this determination, a cornerstone of material characterization.[1][2] However, achieving a truly representative and validated surface area value is not a one-size-fits-all process. The choice of probe molecule and experimental conditions can profoundly impact the results, especially for complex materials like metal-organic frameworks (MOFs), pharmaceuticals, and other fragile solids.

This guide provides an in-depth comparison of validation methodologies, starting with the foundational nitrogen (N₂) adsorption technique and expanding to alternative probe molecules. We will critically examine the "why" behind experimental choices, provide self-validating protocols, and clarify the role of specific chemical moieties, such as pyrazole-isophthalic acid, in the context of porous material science.

The Foundation: BET Theory and the Nitrogen Gold Standard

The BET theory, developed in 1938, describes the multilayer physical adsorption of gas molecules onto a solid surface.[3] By measuring the amount of gas adsorbed at various relative pressures (p/p₀) at a constant temperature (typically the boiling point of the adsorbate), we can construct an adsorption isotherm. The BET equation is then applied to a linear portion of this isotherm to calculate the monolayer capacity—the amount of gas required to form a single molecular layer on the surface. From this value and the known cross-sectional area of the adsorbate molecule, the specific surface area is determined.

Nitrogen gas, adsorbed at 77 K (the boiling point of liquid nitrogen), is the most common probe molecule used for BET analysis.[4][5] Its widespread use is codified in international standards such as ISO 9277:2010, which specifies the methodology for determining specific surface area by gas adsorption.[3][6][7][8][9]

Why Nitrogen?

  • Inertness and Availability: Nitrogen is relatively inert and readily available in high purity.[4]

  • Standardization: Decades of use have led to a vast body of literature and standardized protocols, making it excellent for comparative studies.[3]

  • Well-Characterized: Its molecular properties, including its cross-sectional area (typically taken as 16.2 Ų or 0.162 nm²), are well-established.[10]

However, the "gold standard" is not without its limitations. The fundamental assumptions of the BET theory and the specific properties of the nitrogen molecule can introduce inaccuracies for certain classes of materials.

The Need for Alternatives: Limitations of N₂ Adsorption

While the BET method is robust, its application to microporous materials (pores <2 nm), particularly those with polar surfaces or fragile structures, requires careful consideration and often, the use of alternative probe molecules.

  • The Quadrupole Moment: Nitrogen is a linear molecule with a significant quadrupole moment.[11] This means it can interact specifically with polar functional groups or exposed ions on a material's surface. These specific interactions can lead to a non-ideal packing of molecules in the monolayer, potentially causing the reported BET surface area to differ from the true surface area by as much as 20%.[11]

  • Cryogenic Conditions: The requirement for cryogenic temperatures (77 K) can be detrimental to certain materials, such as some pharmaceuticals and biological samples, causing structural collapse or phase changes.[12]

  • Diffusion Limitations in Ultramicropores: In materials with very narrow micropores (<0.5 nm), the diffusion of nitrogen at 77 K can be extremely slow, a phenomenon known as activated diffusion. This can lead to incomplete pore filling during the experiment, resulting in a significant underestimation of the surface area.[10][11]

These challenges have driven the adoption of other probe molecules, each with unique advantages for specific material types.

Comparative Analysis of Probe Molecules for BET Validation

The selection of an appropriate probe molecule is a critical step in designing a self-validating surface area analysis. The goal is to choose an adsorbate that interacts with the surface in a manner consistent with the assumptions of BET theory while being physically and chemically compatible with the material under study.

Probe MoleculeAnalysis Temp.Key Characteristics & CausalityAdvantagesLimitations & Considerations
Nitrogen (N₂) (Standard) 77 KLinear molecule with a quadrupole moment. Standard for non-polar, robust materials.Well-established (ISO 9277), widely available, extensive literature for comparison.[3][6]Quadrupole interactions can skew results on polar surfaces. Cryogenic temperatures can damage fragile samples.[11][12]
Argon (Ar) 87 KSpherical, non-polar noble gas. Lacks a quadrupole moment.Considered superior to N₂ for micropore analysis. Provides more accurate surface area on polar materials due to the absence of specific interactions.[4][11][13]Requires liquid argon (87 K), which is less common than liquid nitrogen.
Carbon Dioxide (CO₂) 273 KSmall kinetic diameter (0.33 Å). Analyzed at a higher temperature.Ideal for ultramicroporous materials (e.g., activated carbons). Its smaller size and higher analysis temperature allow it to access pores as small as 0.35 nm, overcoming the diffusion limitations of N₂ at 77 K.[10][11]Possesses a strong quadrupole moment, which can lead to very strong surface interactions. Not suitable for general surface area analysis.
Organic Vapors (e.g., Octane, Cyclohexane, Isopropanol) Ambient (~298 K)Larger molecules with varying polarity. Analysis is performed at ambient temperature and pressure.Essential for fragile or sensitive materials (pharmaceuticals, foods). Avoids damage from cryogenic conditions.[12][14] Allows for characterization under "real-world" conditions, including controlled humidity.[15]Larger molecular size may prevent entry into smaller micropores.[16] The choice of the molecule's cross-sectional area can be more complex.

The Role of Pyrazole-Isophthalic Acid: A Ligand, Not a Probe

A common point of confusion is the role of specific chemical compounds in porosity analysis. The topic of this guide mentions "pyrazole-isophthalic acid" in the context of BET validation. It is crucial to clarify that 5-(Pyrazole-4-yl)isophthalic acid (H₃Isa-pz) and its derivatives are not volatile probe molecules used for BET analysis.

Instead, they are versatile bifunctional T-shaped ligands used in the synthesis of porous crystalline materials, most notably Metal-Organic Frameworks (MOFs).[17]

  • Structural Building Block: The pyrazole and isophthalate functional groups act as coordination sites that bind to metal ions (like zinc or copper) to form a three-dimensional, porous network.[17]

  • Tuning Porosity: By modifying the ligand structure, scientists can precisely control the pore size, shape, and surface chemistry of the resulting MOF.

Therefore, a MOF synthesized with a pyrazole-isophthalate ligand would be the sample to be analyzed. The validation of its surface area would then be performed using one of the probe molecules discussed above (N₂, Ar, etc.), chosen based on the MOF's specific properties (e.g., pore size, surface polarity).

Experimental Protocols for Rigorous Validation

A trustworthy protocol is a self-validating one. This means incorporating steps to ensure the data is reliable and the chosen analysis model is appropriate.

Protocol 1: Validated BET Surface Area Analysis using N₂/Ar Adsorption

This protocol is based on the principles outlined in ISO 9277 and incorporates the Rouquerol criteria for microporous materials to ensure the validity of the chosen pressure range.[2][7][18]

Step 1: Sample Preparation & Degassing

  • Accurately weigh 50-100 mg of the porous material into a sample tube.

  • Attach the sample tube to the degassing port of the gas sorption analyzer.

  • Degas the sample under high vacuum (<10⁻⁵ mbar). The temperature and duration must be carefully chosen to remove adsorbed contaminants (water, solvents) without causing structural damage to the material. For many MOFs, a temperature between 120-180 °C for 4-12 hours is typical. Causality: Incomplete degassing leads to an underestimation of the true surface area as adsorbed species block surface sites.

Step 2: Isotherm Measurement

  • Transfer the sample tube to the analysis port.

  • Immerse the sample tube in a dewar of liquid nitrogen (for N₂ analysis at 77 K) or liquid argon (for Ar analysis at 87 K).

  • Perform the analysis by dosing known amounts of the adsorbate gas into the sample tube and measuring the equilibrium pressure after each dose. Collect at least 10 data points in the relative pressure (p/p₀) range of 0.005 to 0.35.

Step 3: Data Analysis & Validation

  • Plot the adsorption isotherm (quantity adsorbed vs. relative pressure).

  • Apply the Rouquerol Criteria (Critical for Microporous Materials):

    • To find the optimal linear BET range, create a "Rouquerol plot" of n(1 - p/p₀) vs. p/p₀.[2]

    • The data used for the BET calculation should only be from the region where this plot is continuously increasing.[2] This ensures that you are analyzing monolayer formation and not micropore filling, which occurs at very low relative pressures.

  • Apply the BET equation to the validated linear range (e.g., p/p₀ = 0.01 - 0.1 for many microporous materials).

  • Validate the BET Fit:

    • The correlation coefficient of the linear fit should be >0.999.

    • The C-constant derived from the BET equation must be positive. A positive C-constant indicates that the interaction between the adsorbate and the surface is stronger than the interaction between adsorbate molecules, a key assumption of the theory.[18]

    • The monolayer capacity calculated from the fit should fall within the pressure range selected for the analysis.[2]

Diagram 1: Validated BET Analysis Workflow

A flowchart illustrating the critical decision points and validation steps in the BET protocol.

BET_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_validation Data Validation & Calculation A Select Porous Material B Weigh Sample A->B C Degas under Vacuum & Heat (Remove Contaminants) B->C D Choose Probe Gas (N2, Ar, etc.) C->D E Measure Adsorption Isotherm D->E F Apply Rouquerol Criteria (Select Valid Pressure Range) E->F G Perform Linear BET Fit F->G H Check Validation Points: - C-Constant > 0 - R² > 0.999 - Monolayer in Range G->H H->F Fit Invalid (Re-select Range) I Calculate Final Surface Area (m²/g) H->I

Caption: Workflow for rigorous BET surface area validation.

Protocol 2: BET Surface Area using Organic Vapor Sorption

This protocol uses a gravimetric approach, common in Dynamic Vapor Sorption (DVS) instruments, at ambient temperature.

Step 1: Sample Preparation

  • Place approximately 10-30 mg of the sample into the DVS sample pan.

  • Pre-condition the sample in-situ by flowing a dry, inert gas (e.g., nitrogen) over it at an elevated temperature (e.g., 100 °C) for several hours to remove moisture and volatiles.[12]

Step 2: Isotherm Measurement

  • Set the analysis temperature to a constant, ambient value (e.g., 25 °C).

  • Select a non-polar organic probe molecule (e.g., n-octane) to minimize specific interactions and better adhere to BET theory assumptions.[14]

  • Measure the adsorption isotherm by incrementally increasing the partial pressure of the organic vapor and measuring the equilibrium mass uptake at each step. Cover a p/p₀ range from 0 to at least 0.4.

Step 3: Data Analysis

  • Convert the mass uptake data to moles adsorbed.

  • Apply the BET equation to the linear region of the isotherm, typically between p/p₀ = 0.05 and 0.35 for organic vapors on mesoporous or non-porous materials.[12]

  • Calculate the surface area using the appropriate cross-sectional area for your chosen organic probe molecule (e.g., ~62 Ų for n-octane).

Diagram 2: Conceptual Adsorption Mechanisms

A diagram illustrating the difference between multilayer adsorption on an open surface versus pore filling in a microporous material.

Adsorption_Mechanisms Adsorption on Different Surfaces cluster_bet BET Multilayer Adsorption (Type II/IV Isotherm) cluster_porefill Micropore Filling (Type I Isotherm) Surface1 Solid Surface m1 m2 m3 m4 m5 m6 m7 m8 m9 m10 Pore < Pore Wall > p1 p2 p3 p4 p5

Caption: Multilayer adsorption vs. micropore filling.

Conclusion and Recommendations

Validating the surface area of porous materials is a nuanced process that extends beyond a simple BET measurement. As a Senior Application Scientist, my recommendation is to employ a multi-faceted, "trust-but-verify" approach:

  • Start with the Standard, but Understand its Limits: Nitrogen adsorption at 77 K is the appropriate starting point for most robust, non-polar materials. It provides a baseline that is comparable to the vast majority of published literature.

  • Use Argon for Microporous and Polar Materials: For MOFs, zeolites, and other materials with small pores or polar surfaces, argon adsorption at 87 K should be considered the more accurate method.[11][13] It eliminates the ambiguity caused by the N₂ quadrupole moment.

  • Employ Organic Vapors for Sensitive Materials: When characterizing pharmaceuticals, foods, or other fragile materials where cryogenic temperatures could alter the structure, analysis with organic vapors at ambient temperature is the most reliable approach.[12]

  • Always Apply Validation Criteria: Regardless of the probe molecule used, the Rouquerol criteria and a critical assessment of the BET fit (positive C-constant, high correlation coefficient) are non-negotiable steps to ensure the reported surface area is physically meaningful.[2][18]

By understanding the causality behind experimental choices and implementing self-validating protocols, researchers can generate highly reliable and defensible surface area data, leading to a more profound understanding of their materials and accelerating the development of next-generation products.

References

  • ISO, ASTM, DIN testing standards for BET surface area, pore size, particle size distribution, therma. (URL not available)
  • Determination of the specific surface area of solids by gas adsorption — BET method. (2010). International Organization for Standardization. [Link]

  • ISO 9277:2022 BET Method Overview. Scribd. [Link]

  • BET Surface Area Determination - BS ISO 9277: 2010 - Test Method. Lucideon. [Link]

  • Specific surface area by Brunauer-Emmett-Teller (BET) theory. (2016). Nanotoxicology. [Link]

  • Synthesis and Characterization of Some Pyrazole Based Heterocyclic Compounds. (2022). International Journal of Trend in Scientific Research and Development. [Link]

  • On a Simple Nonisothermal Adsorption Experiment with Organic Vapors and an Inertial Microbalance To Study the Surface Properties of Hybrid (Organic/Inorganic) Porous Materials. (2000). Journal of Colloid and Interface Science. [Link]

  • Synthesis and Characterization of Some New Pyrazole Derivatives. Journal of Global Pharma Technology. [Link]

  • Synthesis and Characterization of Some New Pyrazole Derivatives. Digital Repository. [Link]

  • Adsorption and Electrothermal Desorption of Organic Vapors Using Activated Carbon Adsorbents With Novel Morphologies. DTIC. [Link]

  • Webinar: BET Surface Area Measurements by Sorption Methods at Ambient Conditions. (2021). Surface Measurement Systems. [Link]

  • Synthesis and Characterization of Some New Pyrazole Derivatives. (2021). ResearchGate. [Link]

  • Applicability of the BET method for determining surface areas of microporous metal-organic frameworks. (2007). Langmuir. [Link]

  • Why is N2 used in specific surface area measurement by BET? ResearchGate. [Link]

  • Are you using the right probe molecules for assessing the textural properties of metal–organic frameworks?. Royal Society of Chemistry. (URL not available)
  • Synthesis of a Chiral 3,6T22-Zn-MOF with a T-Shaped Bifunctional Pyrazole-Isophthalate Ligand Following the Principles of the Supramolecular Building Layer Approach. (2022). Molecules. [Link]

  • Adsorption of CO2 and N2 on Soil Organic Matter: Nature of Porosity, Surface Area, and Diffusion Mechanisms. Environmental Science & Technology. [Link]

  • Adsorption of Organic Vapors in Relation to the Pore Structure of Hardened Portland Cement Pastes. Highway Research Record. (URL not available)
  • Evaluation of the BET Method for Determining Surface Areas of MOFs and Zeolites that Contain Ultra-Micropores. (2010). Langmuir. [Link]

  • Adsorption of volatile organic compounds by industrial porous materials: Impact of relative humidity. (2020). YouTube. [Link]

  • Adsorption studies of porous and nonporous materials with various adsorptives in the entire temperature range from 77 K up to 323 K. Ribori Instrumentation. [Link]

  • Measuring BET Surface Areas using Organic Probe Molecules. Surface Measurement Systems. [Link]

  • How to perform BET analysis of MOF? ResearchGate. [Link]

  • Why is nitrogen gas used as an adsorbate in surface area measurements? Quora. [Link]

  • Are you using the right probe molecules for assessing the textural properties of metal–organic frameworks? ResearchGate. [Link]

  • BET Specific Surface Area Testing. Particle Technology Labs. [Link]

  • Investigating Metal Organic Frameworks (MOFs) Porosity Using Positron Annihilation Lifetime Spectroscopy (PALS). (2023). RMIT University. [Link]

  • Experimental Study on the Adsorption Performance of Metal–Organic Framework MIL-101 (Cr) for Indoor Toluene. (2025). MDPI. [Link]

  • Surface Area Determination of Porous Materials Using the Brunauer–Emmett–Teller (BET) Method: Limitations and Improvements. (2019). ACS Figshare. [Link]

  • Determining Surface Areas and Pore Volumes of Metal- Organic Frameworks. (2024). OSTI.GOV. [Link]

  • BET surface area. pyGAPS Documentation. [Link]

  • The BET Method for Microporous Materials. Microtrac. [Link]

  • Surface area determination of porous materials: a weighted-average BET approach. ResearchGate. [Link]

  • BET Surface Area, Pore Volume, and Pore Size Distribution of Polyols. (2025). RSU. [Link]

  • Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. (2026). Molecules. [Link]

  • An efficient one-pot synthesis of pyrazole complexes formed in situ: synthesis, crystal structure, Hirshfeld surface analysis and in vitro biological properties. (2023). Acta Crystallographica Section C: Structural Chemistry. [Link]

  • Experimental and theoretical study of pyrazole N-alkylation catalyzed by basic modified molecular sieves. ResearchGate. [Link]

  • Design, synthesis, and evaluation of a pyrazole-based corrosion inhibitor: a computational and experimental study. (2024). Scientific Reports. [Link]

  • Microbiological Screening of 5-Functionalized Pyrazoles for the Future Development of Optimized Pyrazole-Based Delivery Systems. (2022). Molecules. [Link]

Sources

Publish Comparison Guide: Elemental Analysis and Mass Spectrometry Validation of Synthesized H3L Ligands

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

In the high-stakes arena of drug discovery, the synthesis of tridentate or tetradentate ligands (generically denoted as H3L , such as bis-Schiff bases or hydrazones) is a critical step for developing metallodrugs. However, a synthesized ligand is only as valuable as its validation.

This guide objectively compares the two pillars of structural validation: Elemental Analysis (EA) and Mass Spectrometry (MS) . While often treated as checkboxes, these techniques answer fundamentally different questions:

  • Elemental Analysis (CHN): Answers "How pure is the bulk sample?" It is the gatekeeper for solvation and inorganic impurities.

  • Mass Spectrometry (MS): Answers "Is the molecular structure correct?" It confirms the molecular formula and structural connectivity.

The Core Thesis: Neither method is sufficient alone. A "Pass" in MS with a "Fail" in EA indicates a correct molecule hidden in a dirty matrix—useless for biological assays. This guide provides the protocols and comparative data to integrate both into a self-validating workflow.

Comparative Methodology: The Validation Matrix

To validate an H3L ligand (e.g., a Schiff base derived from salicylaldehyde and an amino acid), researchers must weigh the strengths of each analytical technique.

Table 1: Performance Comparison of Validation Techniques
FeatureElemental Analysis (CHN)Electrospray Ionization MS (ESI-MS)Electron Impact MS (EI-MS)
Primary Question Bulk Purity & Solvation StateMolecular Weight & Labile StabilityStructural Fingerprint (Fragmentation)
Sample Requirement ~2–5 mg (Dry Solid)<1 mg (Dilute Solution)<1 mg (Solid/Liquid)
Sensitivity Low (Macro/Bulk property)High (Trace detection possible)Moderate
Acceptance Criteria

of Theoretical

ppm error (HRMS)
Match to Library/Fragmentation Logic
Blind Spot Cannot distinguish isomers; insensitive to trace organic impurities with similar C/N ratios.Can detect "correct" molecule in a 90% impure mixture; suppression effects.May degrade thermally unstable H3L ligands before ionization.
Best For Final Purity Check before bio-assays.Initial ID of reaction product.Structural Elucidation of stable fragments.

Part 1: Elemental Analysis (The Purity Gate)

Elemental analysis is the "Gold Standard" for publication and biological safety. It is a combustion technique that quantifies Carbon, Hydrogen, and Nitrogen.

Experimental Protocol: Automated CHN Analysis

Objective: Confirm bulk purity is


.
  • Sample Preparation:

    • Dry the H3L ligand under vacuum at

      
       for 6 hours to remove surface moisture.
      
    • Critical Step: If the ligand is a solvate (common with H3L crystallizing with EtOH or

      
      ), do not over-dry, or the lattice will collapse, leading to non-integer calculations.
      
  • Weighing:

    • Use a microbalance (

      
       mg precision). Weigh 2.0–3.0 mg of sample into a tin capsule.
      
    • Tip: Fold the capsule tightly to exclude atmospheric nitrogen.

  • Combustion:

    • Introduce sample into the combustion reactor (

      
      ) with excess oxygen.
      
    • Gases (

      
      ) are separated via GC column and detected by Thermal Conductivity Detector (TCD).
      
Data Interpretation & Troubleshooting

Standard: The "Found" value must be within


 of the "Calculated" value.[1][2][3]
  • Scenario A (Perfect Match):

    • Calc: C 65.20, H 4.50, N 12.10

    • Found: C 65.15, H 4.52, N 12.08

    • Verdict: High purity.[1][4] Proceed to biological testing.

  • Scenario B (Solvent Trapping - Common in H3L):

    • Found C is significantly lower than calculated, but H is higher.

    • Diagnosis: The sample contains trapped solvent (e.g., Ethanol).

    • Action: Recalculate theoretical values including

      
      . If this matches, the ligand is a hemi-solvate.
      

Part 2: Mass Spectrometry (The Identity Fingerprint)

For H3L ligands (often possessing phenolic -OH or hydrazone -NH groups), ESI-MS is preferred over EI-MS due to the "soft" ionization that preserves the molecular ion


.
Experimental Protocol: ESI-MS (Direct Infusion)

Objective: Confirm Molecular Weight and Isotopic Pattern.

  • Solvent Selection:

    • Dissolve ~1 mg H3L in 1 mL Methanol (HPLC grade).

    • Additive: Add 0.1% Formic Acid to promote protonation (

      
      ) or 0.1% Ammonium Hydroxide for deprotonation (
      
      
      
      ).
    • Note: H3L ligands often ionize better in Negative Mode (

      
      ) due to acidic phenolic protons.
      
  • Injection:

    • Direct infusion at 5–10

      
      .
      
    • Source Temp:

      
       (Keep low to prevent thermal degradation).
      
    • Cone Voltage: 20–30 V.

  • Acquisition:

    • Scan range:

      
       100–1000.
      
    • Acquire for 1 minute to average signal noise.

Comparative Data: ESI vs. EI for H3L Ligands

Case Study: Ligand


 (

, MW = 299.28 g/mol ).
ParameterESI-MS (Negative Mode)EI-MS (70 eV)
Base Peak

298.27


135 (Fragment)
Molecular Ion Strong (

intensity)
Weak or Absent (

)
Fragmentation Minimal (requires MS/MS to induce)Extensive (Schiff base

cleavage)
Utility Confirms intact ligand exists.Confirms substructures (e.g., phenol ring).

Visualizing the Validation Workflow

The following diagram illustrates the logical flow for validating H3L ligands, ensuring that "False Positives" from MS are caught by EA.

ValidationWorkflow Start Crude H3L Synthesis Recryst Recrystallization (EtOH/DMF) Start->Recryst EA Elemental Analysis (CHN) Combustion Recryst->EA DecisionEA Within +/- 0.4%? EA->DecisionEA MS Mass Spectrometry (ESI-MS) DecisionEA->MS Yes (Purity >95%) FailEA Fail: Trapped Solvent or Inorganic Salt DecisionEA->FailEA No DecisionMS Correct [M+H]+? MS->DecisionMS FailMS Fail: Wrong Structure or Side Product DecisionMS->FailMS No BioAssay Release for Biological Assay DecisionMS->BioAssay Yes (Identity Confirmed) FailEA->Recryst Dry/Repurify FailMS->Start Redesign Synthesis

Figure 1: The "Dual-Gate" validation workflow. Note that EA is placed before MS or in parallel; passing MS alone is insufficient for drug development standards.

Scientific Interpretation of Results

When publishing or reporting H3L ligand data, the integration of EA and MS data provides a self-validating narrative.

The "Golden Rule" of Validation

Purity (EA) + Identity (MS) = Validity.

If your EA data is off by


, but your MS shows the perfect peak:
  • Do not ignore the EA. It implies your sample is dirty, even if the molecule is present.

  • Check for Solvates: Calculate for

    
     or 
    
    
    
    .
  • Check for Precursors: If the N% is high, you may have unreacted hydrazine/amine.

Example Reporting Format (Publish-Ready)

"The synthesized ligand


 was obtained as a yellow crystalline solid (Yield: 82%). ESI-MS (negative mode) exhibited a dominant peak at 

298.27, corresponding to

. Elemental analysis calculated for

: C, 60.20; H, 4.38; N, 14.04%. Found: C, 60.15; H, 4.41; N, 13.98%. The data confirms the isolation of the target ligand in high purity (>99%)."

References

  • ACS Publications. (2022). An International Study Evaluating Elemental Analysis. ACS Central Science. [Link]

  • National Institutes of Health (NIH). (2009). Spectroscopic characterization of metal complexes of novel Schiff base. Spectrochimica Acta Part A. [Link]

  • Royal Society of Chemistry. (2016). Synthesis and characterization of H3L ligands. RSC Advances. [Link]

  • Separation Science. (2025). Choosing the Right Ionization Technique in Mass Spectrometry. [Link]

Sources

Safety Operating Guide

5-(1h-Pyrazol-4-yl)isophthalic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Immediate Safety & Hazard Profile

Before initiating any disposal procedure, you must validate the hazard profile of 5-(1H-Pyrazol-4-yl)isophthalic acid (CAS: 1108726-74-4). This compound combines a dicarboxylic acid core with a nitrogen-rich pyrazole heterocycle. Its disposal requires strict segregation from nitrosating agents to prevent the formation of carcinogenic nitrosamines.

GHS Hazard Classification (Self-Validation Table)
Hazard CategoryH-CodeDescriptionSignal Word
Acute Toxicity (Oral) H302 Harmful if swallowed.[1]Warning
Skin Irritation H315 Causes skin irritation.[1][2]Warning
Eye Irritation H319 Causes serious eye irritation.[1][2][3]Warning
STOT - Single Exp. H335 May cause respiratory irritation.[1][3]Warning

Critical Safety Alert: Do NOT mix this waste with strong oxidizing agents (e.g., Nitric Acid, Perchlorates) or Nitrites (e.g., Sodium Nitrite). The pyrazole ring is susceptible to N-nitrosation under acidic conditions, potentially generating high-potency carcinogens.

Chemical Characterization & Waste Stream Logic

Effective disposal relies on understanding the physicochemical state of the waste. 5-(1H-Pyrazol-4-yl)isophthalic acid is typically a solid with high thermal stability but pH-dependent solubility.

Physicochemical Properties for Disposal Planning

PropertyValueOperational Implication
Physical State Solid (Off-white powder)Primary disposal via solid waste incineration.
Acidity (pKa) ~3.4 (Carboxylic acid)Soluble in basic aqueous solutions (pH > 8). Precipitates in acidic media.
Solubility DMSO, DMF, Aqueous BaseUse combustible solvents (DMSO/DMF) for rinsing glassware.
Thermal Stability High Melting Point (>300°C)Requires high-temperature incineration (>1000°C) for complete destruction.

Disposal Decision Matrix

The following logic flow dictates the correct disposal path based on the physical state of the waste.

DisposalWorkflow Start Waste Identification: 5-(1H-Pyrazol-4-yl)isophthalic acid StateCheck Determine Physical State Start->StateCheck SolidWaste Solid Waste (Pure Compound/Spill Debris) StateCheck->SolidWaste LiquidWaste Liquid Waste (Mother Liquor/Rinsate) StateCheck->LiquidWaste BinSolid Pack in HDPE Container Label: 'Solid Hazardous Waste' (Incineration) SolidWaste->BinSolid SolventCheck Solvent Composition? LiquidWaste->SolventCheck OrgSolvent Organic Solvent (DMSO, DMF, Methanol) SolventCheck->OrgSolvent Aqueous Aqueous Solution (Basic/Acidic) SolventCheck->Aqueous HalogenCheck Contains Halogens? (DCM, Chloroform) OrgSolvent->HalogenCheck BinNonHalo Non-Halogenated Waste Stream (Energy Recovery/Incineration) Aqueous->BinNonHalo Dispose as Aqueous Chemical Waste Neutralize Adjust pH to 6-8 (Precipitation Risk!) Aqueous->Neutralize Yes Yes HalogenCheck->Yes No No HalogenCheck->No BinHalo Halogenated Waste Stream (High Temp Incineration) Filter Filter Precipitate Neutralize->Filter Filter->Aqueous Filtrate (Trace Only) Filter->BinSolid Solid Residue Yes->BinHalo No->BinNonHalo

Figure 1: Decision tree for segregating 5-(1H-Pyrazol-4-yl)isophthalic acid waste streams to ensure regulatory compliance and safety.

Detailed Operational Protocols

Protocol A: Disposal of Solid Waste (Excess Reagent)

Objective: Safe containment of pure solid for off-site incineration.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or an amber glass jar. HDPE is preferred for impact resistance.

  • Transfer:

    • Wear N95 dust mask or work inside a fume hood to prevent inhalation (H335).

    • Transfer solid using a chemically resistant spatula.

    • Do not wash the solid down the sink.

  • Labeling:

    • Affix a hazardous waste tag.

    • Chemical Name: 5-(1H-Pyrazol-4-yl)isophthalic acid.[4][5][6][7]

    • Hazard Checkboxes: Toxic, Irritant.[1]

    • Constituents: 100%.

  • Storage: Store in the "Solid Organic Waste" satellite accumulation area until pickup.

Protocol B: Disposal of Solution Waste (Mother Liquors)

Objective: Prevent precipitation in waste lines and ensure solvent compatibility.

Context: This compound is often dissolved in DMSO or dilute NaOH during synthesis.

Step-by-Step:

  • Characterize the Solvent:

    • If Organic (DMSO/DMF/MeOH): Pour into the "Non-Halogenated Organic Waste" carboy.

    • If Halogenated (DCM/Chloroform): Pour into the "Halogenated Organic Waste" carboy.

  • Aqueous Waste Handling (Critical):

    • If the compound is in a basic aqueous solution (pH > 8), adding it to a general acidic waste stream will cause immediate precipitation of the solid acid, potentially clogging the container opening.

    • Action: Verify the pH of the destination waste container. If unsure, designate a separate waste bottle labeled "Aqueous Waste - High pH - Contains Organic Acids."

  • Rinsing:

    • Rinse glassware with a small volume of Methanol or Acetone (in which the compound has partial solubility/dispersibility) before washing with water. Add this rinsate to the organic waste.

Protocol C: Emergency Spill Cleanup

Objective: Containment without generating dust.[1][2][8]

  • Isolate: Evacuate non-essential personnel.

  • PPE: Goggles, Nitrile Gloves, Lab Coat, N95 Respirator (if powder is fine).

  • Containment:

    • Dry Spill: Do not dry sweep. Cover with a damp paper towel or use a HEPA-filter vacuum designated for chemical spills to avoid dust generation.

    • Wet Spill: Absorb with vermiculite or sand.

  • Disposal: Place all cleanup materials (gloves, paper towels, absorbent) into a heavy-duty plastic bag, seal it, and place it inside the Solid Hazardous Waste container.

Regulatory Compliance & References

RCRA Classification (USA): While 5-(1H-Pyrazol-4-yl)isophthalic acid is not explicitly listed on the EPA "P" or "U" lists, it must be treated as Hazardous Waste due to its toxicity (H302) and irritant properties.

  • Waste Code: Assign D001 (Ignitable) if dissolved in flammable solvents. Otherwise, manage as non-regulated chemical waste destined for incineration.

References:

  • Sigma-Aldrich. Safety Data Sheet: 5-(1H-Pyrazol-4-yl)isophthalic acid. Retrieved from

  • Angene Chemical. GHS Classification & Safety Info for CAS 1108726-74-4. Retrieved from

  • National Research Council (US). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington (DC): National Academies Press (US); 2011.

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[3]

Sources

Personal protective equipment for handling 5-(1h-Pyrazol-4-yl)isophthalic acid

Author: BenchChem Technical Support Team. Date: March 2026

Operational Safety and Handling Guide: 5-(1H-Pyrazol-4-yl)isophthalic acid in Solvothermal Synthesis

Introduction & The Causality of Risk

5-(1H-Pyrazol-4-yl)isophthalic acid (CAS: 1108726-74-4) is a high-value ternary mixed ligand extensively utilized by researchers and drug development professionals to synthesize Metal-Organic Frameworks (MOFs)[1]. Because MOFs used in targeted drug delivery require pristine, highly ordered crystalline structures, this ligand is almost exclusively processed via high-pressure solvothermal synthesis.

The safety profile of handling this chemical is bipartite. First, the dry powder itself (Molecular Weight: 232.2 g/mol ) is a Category 2A eye irritant and a Category 3 respiratory irritant[2]. Second, the operational reality of dissolving it requires aggressive, high-boiling-point solvents like N,N-Dimethylformamide (DMF). DMF is a known teratogen and hepatotoxin that rapidly degrades standard laboratory PPE[3]. Therefore, safety cannot be achieved by merely wearing gloves; it requires a holistic, self-validating operational system that accounts for both particulate aerosolization and aggressive solvent permeation.

Quantitative Safety Parameters

To ensure rapid comparison and strict adherence to safety margins, the following quantitative data must dictate your operational setup:

ParameterValueCausality / Operational Impact
Ligand Molecular Weight 232.2 g/mol Essential for precise stoichiometric calculations to prevent dangerous unreacted reagent buildup[2].
Butyl Glove Thickness ≥ 0.7 mmThe strict minimum thickness required to achieve ≥ 8 hours of permeation resistance against DMF[3].
Autoclave Torque 12 - 15 NmPrevents PTFE (Teflon) "cold flow" at high temperatures, ensuring a self-validating, leak-proof seal.
Cooling Threshold < 30°CThe reactor must naturally reach this ambient temperature before opening to prevent explosive solvent boiling.

Self-Validating Operational Plan: Step-by-Step Methodology

Step 1: Powder Dispensing & Ligand Preparation

  • Action: Inside a certified Class II fume hood, use an anti-static weighing boat and an anti-static spatula to weigh the 5-(1H-Pyrazol-4-yl)isophthalic acid. Wear standard nitrile gloves, a lab coat, and splash goggles.

  • Causality & Validation: Fine organic powders possess high electrostatic repulsion, causing them to aerosolize easily upon friction. Grounding your tools eliminates the static charge, creating a self-validating system where the respiratory hazard is physically prevented from becoming airborne before the fume hood even has to capture it.

Step 2: Solvent Integration (The DMF Hazard)

  • Action: Stop and switch gloves. Remove standard nitrile gloves and equip Butyl rubber gloves (≥ 0.7 mm thickness)[3]. Add the required volume of DMF and your heavy metal precursors to the PTFE autoclave liner containing the ligand.

  • Causality & Validation: Standard nitrile rubber is highly susceptible to DMF degradation; the solvent acts as a Trojan horse, permeating the nitrile in minutes and dragging the dissolved pyrazole ligand directly into your bloodstream. Butyl rubber is structurally resistant to this solvent class, validating your dermal protection[3].

Step 3: Reactor Sealing

  • Action: Place the PTFE liner into the stainless-steel autoclave jacket. Use a calibrated torque wrench to tighten the cap to 12-15 Nm.

  • Causality & Validation: Uneven manual tightening causes the PTFE liner to warp ("cold flow") as the DMF expands during heating. A torque wrench ensures perfectly distributed mechanical pressure, creating a reproducible, self-validating seal that prevents toxic vapor leaks.

Step 4: Thermal Treatment & Controlled Cooling

  • Action: Heat the reactor in an isothermal oven (typically 100°C - 120°C). Once the synthesis time elapses, turn off the oven and allow the autoclave to cool naturally to room temperature (< 30°C).

  • Causality & Validation: At temperatures above 150°C, DMF begins to thermally degrade into dimethylamine and carbon monoxide gas, exponentially increasing internal pressure. Furthermore, rapid cooling (e.g., quenching the autoclave in water) causes the stainless-steel jacket to contract faster than the PTFE liner. This permanently deforms the liner and can cause a violent, explosive release of pressurized, toxic DMF vapor. Natural cooling validates the structural integrity of the reactor.

Step 5: Centrifugation and Waste Segregation

  • Action: Transfer the synthesized MOF suspension to centrifuge tubes. Wash the crystals with methanol or ethanol to displace the DMF from the pores.

Solvothermal Synthesis Safety Workflow

G A Phase 1: Powder Handling Weighing 5-(1H-Pyrazol-4-yl)isophthalic acid PPE: N95/Fume Hood, Nitrile Gloves B Phase 2: Solvent Addition Mixing with DMF & Metal Salts PPE: Butyl Rubber Gloves, Splash Goggles A->B C Phase 3: Autoclave Sealing Torque tightening Teflon-lined reactor Risk: High Pressure Leakage B->C D Phase 4: Solvothermal Heating Isothermal oven treatment (e.g., 120°C) Safety: Secondary Containment C->D E Phase 5: Controlled Cooling Natural cooling to 25°C Causality: Prevents explosive depressurization D->E F Phase 6: Washing & Disposal Centrifugation and DMF/Methanol Waste Segregation PPE: Butyl Gloves, Fume Hood E->F

Safety checkpoints and PPE requirements during MOF solvothermal synthesis.

Disposal and Spill Management Plan

  • Solid Waste: Unreacted 5-(1H-Pyrazol-4-yl)isophthalic acid powder, along with contaminated consumables (weighing boats, Kimwipes, and degraded PTFE liners), must be placed in a sealed, clearly labeled solid hazardous waste container. Do not dispose of this ligand in standard biological or municipal waste.

  • Liquid Waste: The supernatant containing DMF, unreacted ligand, and heavy metal salts must be collected in a designated "Halogen-Free Organic Waste" carboy. Critical Causality: Never mix DMF waste with strong oxidizers or halogenated solvents (like Chloroform or DCM), as this combination can trigger a violent exothermic reaction and gas evolution inside the sealed waste carboy.

  • Spill Protocol: In the event of a powder spill, do not sweep dry. Cover the powder with a damp absorbent pad to prevent aerosolization, wipe it up wearing nitrile gloves, and dispose of it as solid hazardous waste. For a DMF/ligand solution spill, evacuate the immediate area, wear a respirator and Butyl gloves, and use a chemical spill kit designed for aggressive organic solvents.

References

  • [3] Title: Dimethylformamide (DMF) - Chemius | Source: chemius.net | URL:[Link]

Sources

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